5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7,7-dimethylbenzo[c]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20)11-16(18)19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRZPPNAWBDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720408 | |
| Record name | 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954137-48-5 | |
| Record name | 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
CAS Number: 954137-48-5 Molecular Formula: C₁₉H₁₅Br Molecular Weight: 323.23 g/mol
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, key reactions, and potential applications of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene. This document is intended for researchers and scientists in the fields of organic synthesis, materials science, and drug development.
Introduction and Overview
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The benzo[c]fluorene core is a rigid, planar, and electron-rich scaffold, which makes it an attractive building block for advanced materials. The introduction of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the synthesis of more complex, functionalized molecules.[1] The gem-dimethyl group at the 7-position enhances the solubility of the molecule in organic solvents and can improve the morphological stability of thin films in solid-state devices, a crucial factor in the performance of organic electronics.[1]
The parent compound, benzo[c]fluorene, is a known component of coal tar and has been studied for its mutagenic properties.[2] However, the functionalized derivatives, such as the topic of this guide, are primarily of interest for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
Physicochemical and Spectroscopic Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 954137-48-5 | [3] |
| Molecular Formula | C₁₉H₁₅Br | [3] |
| Molecular Weight | 323.23 g/mol | [3] |
| Appearance | White to off-white solid | General supplier data |
| Purity | ≥98% | [3] |
| Storage | Store at room temperature | [3] |
| Predicted LogP | 5.91 | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
Solubility
As a polycyclic aromatic hydrocarbon, this compound is expected to have low solubility in water but good solubility in many common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, toluene, and N,N-dimethylformamide (DMF).[4][5][6] The gem-dimethyl group should further enhance its solubility compared to the parent benzo[c]fluorene.[1]
Predicted Spectroscopic Data
¹H NMR (predicted, in CDCl₃, 500 MHz): The spectrum is expected to show a complex pattern of aromatic protons in the range of δ 7.0-8.5 ppm. The protons on the benzo[c]fluorene core will likely appear as doublets, triplets, and multiplets, with coupling constants typical for aromatic systems (J ≈ 7-9 Hz for ortho-coupling, J ≈ 1-3 Hz for meta-coupling). The two methyl groups at the 7-position will appear as a sharp singlet at approximately δ 1.5-1.7 ppm.
¹³C NMR (predicted, in CDCl₃, 125 MHz): The spectrum will be characterized by a multitude of signals in the aromatic region (δ 120-150 ppm), corresponding to the various quaternary and protonated carbon atoms of the fused ring system. The carbon atom bearing the bromine (C-5) would likely be found in the lower end of this range (around δ 120-125 ppm). The quaternary carbon at the 7-position is expected around δ 45-50 ppm, and the methyl carbons will produce a signal around δ 25-30 ppm.
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z = 322 and 324, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Proposed Protocol
-
Synthesis of 2-Bromo-1,1-dimethyl-1H-inden-3(2H)-one: To a solution of 2-bromo-1-indanone in anhydrous THF at 0 °C, sodium hydride (2.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (2.2 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Synthesis of 7,7-Dimethyl-7H-benzo[c]fluoren-5(6H)-one: The dimethylated intermediate is subjected to a base-catalyzed self-condensation reaction. This can be achieved by heating the compound in the presence of a strong base like potassium tert-butoxide in a high-boiling solvent such as toluene or xylene.
-
Synthesis of 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol: The resulting ketone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol at room temperature.
-
Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene: The alcohol is then converted to the fully aromatic benzo[c]fluorene core. This can be achieved through a dehydration followed by aromatization, potentially catalyzed by an acid such as trifluoromethanesulfonic acid (TfOH), or through a reduction of the benzylic alcohol using catalytic hydrogenation (e.g., H₂, Pd/C).
-
Bromination to this compound: The final step is the selective bromination at the 5-position. This can be accomplished using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at room temperature. The 5-position is electronically activated and is a likely site for electrophilic aromatic substitution.
Chemical Reactivity and Key Transformations
The bromine atom at the 5-position of this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the benzo[c]fluorene core and various aryl or vinyl groups.[8][9][10][11][12]
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol (General):
-
In a reaction vessel, this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.) are combined.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for extending the π-conjugation of the system.[13][14][15][16]
References
- 1. nbinno.com [nbinno.com]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 6. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Preparation of Benzo[a]fluorenes via Pd-Catalyzed Annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene (CAS No. 954137-48-5) is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest as a key intermediate in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] Its rigid, planar benzo[c]fluorene core, combined with the reactive bromine substituent, offers a versatile platform for the construction of complex molecular architectures with tailored optoelectronic properties. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications in materials science. While specific experimental data for this particular isomer is not widely published, this guide establishes a framework for its analysis based on established scientific principles and data from closely related compounds.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These properties are crucial for its identification and for predicting its behavior in various chemical and physical processes.
| Property | Value | Source |
| CAS Number | 954137-48-5 | [3][4] |
| Molecular Formula | C₁₉H₁₅Br | [3] |
| Molecular Weight | 323.23 g/mol | [5] |
| Appearance | Off-white to light yellow powder/crystal | [6] |
| Purity (Typical) | ≥98% | [3] |
Synthesis and Reactivity
This compound is primarily utilized as a building block in organic synthesis. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This reactivity is pivotal for fine-tuning the electronic and photophysical properties of the final materials.[1]
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, extending the conjugation of the system.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.
The general workflow for utilizing this compound in the synthesis of advanced materials is depicted below.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene. As a complex polycyclic aromatic hydrocarbon (PAH), understanding its structural features through NMR is paramount for its application in materials science and drug development. This document offers a comprehensive, predicted spectral analysis based on established principles of NMR spectroscopy, detailed experimental protocols for data acquisition, and a discussion of the anticipated spectral features.
Introduction: The Significance of this compound and NMR Characterization
This compound is a substituted polycyclic aromatic hydrocarbon belonging to the benzo[c]fluorene family. Benzo[c]fluorene and its derivatives are of significant interest due to their unique electronic and photophysical properties, making them valuable building blocks in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds in medicinal chemistry. The introduction of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the dimethyl group at the C7 position enhances solubility and stability.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such complex organic molecules. ¹H NMR provides information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. A thorough understanding of the NMR spectra is crucial for confirming the identity and purity of synthesized this compound and for predicting its chemical behavior.
Predicted ¹H and ¹³C NMR Spectral Analysis
Due to the absence of publicly available experimental spectra for this compound, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in the known NMR data of the parent fluorene molecule and the well-established effects of bromine and dimethyl substituents on the chemical shifts of aromatic systems.
Molecular Structure and Numbering
To facilitate the spectral analysis, the standard IUPAC numbering for the 7H-Benzo[c]fluorene core is used.
Figure 1. Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of multiple coupled protons. The chemical shifts are influenced by the ring currents of the polycyclic system and the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Rationale |
| H1, H2, H3, H4 | 7.20 - 7.60 | m | These protons belong to the unsubstituted benzene ring and will appear as a complex multiplet, similar to the parent fluorene. | |
| H6 | 7.80 - 8.00 | d | J = ~8.0 | This proton is ortho to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with H5 (which is now a bromine). |
| H8, H9, H10, H11 | 7.30 - 7.90 | m | These protons are part of the fused ring system and will exhibit complex coupling patterns. Their chemical shifts will be influenced by their proximity to other rings and substituents. | |
| 7-CH₃ | 1.50 - 1.70 | s | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. The upfield shift is characteristic of aliphatic protons. |
Rationale for Predictions:
-
Aromatic Protons (7.20 - 8.00 ppm): Protons on polycyclic aromatic hydrocarbons typically resonate in this region due to the anisotropic effect of the ring currents.[1]
-
Effect of Bromine: The bromine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. This leads to a deshielding effect on the ortho proton (H6), shifting it downfield.
-
Gem-dimethyl Group: The two methyl groups at the C7 position are chemically equivalent and will therefore appear as a single sharp singlet. Their aliphatic nature places their resonance at a significantly upfield chemical shift compared to the aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a map of the carbon framework. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of neighboring atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0.00 ppm)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic CH | 120 - 135 | This is the typical range for protonated sp² carbons in polycyclic aromatic systems. |
| Aromatic Quaternary C | 130 - 150 | Quaternary carbons in fused ring systems generally appear in this downfield region. |
| C5 (C-Br) | 115 - 125 | The carbon directly attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect," shifting it upfield compared to other aromatic carbons.[2] |
| C7 | 45 - 55 | This is a quaternary sp³ hybridized carbon, and its chemical shift is characteristic of such environments. |
| 7-CH₃ | 25 - 35 | The sp³ hybridized methyl carbons will appear in the aliphatic region of the spectrum. |
Rationale for Predictions:
-
Aromatic Carbons (115 - 150 ppm): The sp² hybridized carbons of the aromatic rings will resonate in this broad downfield region.[3]
-
Effect of Bromine (C5): The "heavy atom effect" of bromine causes a shielding of the directly attached carbon, resulting in an upfield shift.[2]
-
Gem-dimethyl Group (C7 and -CH₃): The quaternary carbon (C7) will be in the aliphatic region but further downfield than the methyl carbons due to its substitution. The methyl carbons will appear at a typical upfield chemical shift for sp³ carbons.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, careful sample preparation and appropriate data acquisition parameters are essential.
Sample Preparation Workflow
Figure 2. Workflow for NMR sample preparation.
Detailed Steps:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.[4]
-
Dissolving the Sample: Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[5]
-
Filtering the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer to NMR Tube: The final volume in the NMR tube should be sufficient to cover the detection coils of the NMR probe, typically a height of about 4-5 cm.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 s |
| Acquisition Time (AQ) | 3.0 - 4.0 s | 1.0 - 1.5 s |
| Spectral Width (SW) | 12 - 16 ppm | 220 - 240 ppm |
| Transmitter Frequency Offset (O1P) | Centered on aromatic region (~7.5 ppm) | Centered on aromatic region (~130 ppm) |
Rationale for Parameter Choices:
-
Pulse Program: Standard 30-degree pulse (zg30) for ¹H and power-gated decoupling with a 30-degree pulse (zgpg30) for ¹³C are generally good starting points for routine analysis.[6]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[3]
-
Relaxation Delay: A sufficient relaxation delay ensures that the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration.
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking and Assignment: The chemical shift of each peak is determined, and the signals are assigned to the corresponding nuclei in the molecule based on the predicted values and coupling patterns.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound, along with detailed protocols for its experimental analysis. While the presented spectral data are predictive, they are based on sound chemical principles and provide a strong foundation for researchers working with this and structurally related compounds. The experimental methodologies outlined herein represent best practices in the field and are designed to yield high-quality, reproducible NMR data essential for unambiguous structure determination and purity assessment.
References
- 1. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide details a strategic synthetic route to 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, a key intermediate in the development of advanced organic electronic materials and a potential scaffold in medicinal chemistry. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles and strategic considerations that inform each stage of the synthesis. The methodologies presented are designed to be robust and reproducible, grounded in established chemical literature.
Introduction: The Significance of Substituted Benzo[c]fluorenes
The benzo[c]fluorene core is a rigid, planar polycyclic aromatic hydrocarbon that has garnered significant interest in materials science. Its extended π-system imparts desirable photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The introduction of a gem-dimethyl group at the 7-position enhances the solubility and stability of these materials, while the strategic placement of a bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the construction of complex conjugated systems.[2]
This guide outlines a multi-step synthesis commencing from the readily accessible 7H-benzo[c]fluoren-7-one. The proposed route involves a deoxygenation of the fluorenone core, followed by a gem-dimethylation at the benzylic 7-position, and culminating in a regioselective bromination to yield the target compound.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached in three key stages, starting from the precursor 7H-benzo[c]fluoren-7-one.
References
An In-depth Technical Guide to the Electronic Structure of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical exploration of the electronic structure of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a substituted polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and organic electronics.[1][2] While specific experimental data on this molecule is nascent, this document synthesizes established principles from computational chemistry and experimental physics to outline a robust framework for its characterization. We delve into the theoretical underpinnings of its electronic properties, detailing the sophisticated computational methodologies required for accurate prediction and analysis. Furthermore, we present a suite of experimental protocols essential for validating theoretical models and elucidating the molecule's photophysical behavior. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel organic functional materials.
Introduction: The Scientific Imperative
The benzo[c]fluorene core is a rigid, planar, and electron-rich scaffold that forms the basis of many advanced organic materials.[1][2] The strategic placement of substituents, such as the electron-withdrawing bromine atom and the electron-donating, solubilizing dimethyl groups, allows for the fine-tuning of the molecule's electronic and photophysical properties.[3] Understanding the intricate details of the electronic structure of this compound is paramount for predicting its behavior in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.[2] This guide will provide the necessary theoretical and practical framework to achieve this understanding.
Theoretical Framework: A Computational Deep Dive
The investigation of the electronic structure of novel molecules like this compound begins with a robust computational approach. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorse methods for such explorations, offering a balance of accuracy and computational efficiency.[4][5][6][7][8]
Ground State Properties: Unveiling the Molecular Landscape
The ground state electronic properties provide a static picture of the molecule's electron distribution and energy levels.
-
Methodology: DFT calculations using a hybrid functional, such as B3LYP, and a sufficiently large basis set, like 6-311G(d,p), are recommended for geometry optimization and electronic structure calculations.[4][5][6][7]
-
Key Parameters to Investigate:
-
Optimized Molecular Geometry: Provides insights into the planarity of the aromatic system and the orientation of the substituents.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's charge transport characteristics and its behavior as an electron donor or acceptor. The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions.
-
HOMO-LUMO Energy Gap: This is a key determinant of the molecule's kinetic stability and its absorption in the UV-Visible spectrum.[8]
-
Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface identifies the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Excited State Properties: The Dance of Light and Electrons
TD-DFT is the premier computational tool for probing the excited state properties, which govern the molecule's interaction with light.[4][5][6][9]
-
Methodology: TD-DFT calculations, typically performed on the optimized ground state geometry, are used to predict the vertical excitation energies and oscillator strengths.
-
Key Parameters to Investigate:
-
UV-Visible Absorption Spectrum: The calculated excitation energies and oscillator strengths can be used to simulate the absorption spectrum, predicting the wavelengths of maximum absorption (λmax). These transitions are typically of a π-π* nature in conjugated molecules.[4][5][6]
-
Singlet and Triplet Excited States: Understanding the energies of the lowest singlet (S1) and triplet (T1) excited states is crucial for predicting the molecule's fluorescence and phosphorescence behavior.
-
Computational Workflow
Caption: A typical workflow for the computational analysis of the electronic structure.
Experimental Validation: From Theory to Reality
While computational methods provide invaluable predictive power, experimental validation is the cornerstone of scientific integrity. The following experimental techniques are essential for characterizing the electronic structure of this compound.
Spectroscopic Characterization
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique directly measures the absorption of light by the molecule as a function of wavelength. The resulting spectrum can be compared with the TD-DFT predictions to validate the theoretical model.
-
Fluorescence Spectroscopy: Upon excitation with an appropriate wavelength of light, the molecule may emit light at a longer wavelength. Fluorescence spectroscopy measures this emission, providing information about the S1 state and the molecule's potential as an emitter in OLEDs.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the molecule. These potentials can be used to estimate the HOMO and LUMO energy levels, providing a direct experimental correlation to the DFT calculations.
Experimental Workflow
Caption: A streamlined workflow for the experimental characterization of the electronic properties.
Predicted Electronic Properties: A Data-Driven Overview
Based on the principles of physical organic chemistry and data from related fluorene and benzo[c]fluorene derivatives, we can predict the key electronic properties of this compound. The following table summarizes these expected values, which should be the target of experimental and computational verification.
| Property | Predicted Value/Range | Significance |
| HOMO Energy Level | -5.4 to -5.8 eV | Influences the hole injection and transport properties. |
| LUMO Energy Level | -2.0 to -2.4 eV | Affects the electron injection and transport properties. |
| Electrochemical Band Gap | 3.0 to 3.4 eV | Correlates with the optical band gap and determines the intrinsic conductivity. |
| Optical Band Gap | 3.2 to 3.6 eV | Determines the onset of light absorption and the color of the material. |
| λmax (Absorption) | 350 to 380 nm | Indicates the wavelength of maximum light absorption, corresponding to the S0 -> S1 transition. |
| λem (Emission) | 400 to 450 nm | The wavelength of maximum fluorescence emission, crucial for applications in light-emitting devices. |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and experimental framework for the in-depth characterization of the electronic structure of this compound. By synergistically applying computational modeling and experimental validation, researchers can gain a profound understanding of this promising molecule. The insights gleaned from such studies will be instrumental in the rational design of next-generation organic electronic materials with tailored properties for a wide array of applications, from vibrant displays to efficient solar energy conversion. The methodologies presented herein provide a clear roadmap for unlocking the full potential of this and other novel benzo[c]fluorene derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds | Semantic Scholar [semanticscholar.org]
- 8. worldscientific.com [worldscientific.com]
- 9. A TD-DFT investigation of two-photon absorption of fluorene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
photophysical properties of brominated fluorene compounds
An In-depth Technical Guide to the Photophysical Properties of Brominated Fluorene Compounds
Authored by Gemini, Senior Application Scientist
Abstract
Fluorene and its derivatives represent a cornerstone in the development of advanced organic materials, prized for their rigid, planar structure and high photoluminescence quantum yields.[1][2] Chemical modification of the fluorene scaffold is a powerful strategy for fine-tuning its electronic and optical properties. Among various modifications, bromination stands out as a synthetically accessible and highly effective method for modulating the photophysical behavior of these compounds.[1][3][4] The introduction of the heavy bromine atom profoundly influences the fate of excited states, primarily through the "heavy atom effect," which enhances spin-orbit coupling.[5][6] This guide provides a comprehensive technical exploration of the synthesis, photophysical characterization, and structure-property relationships of brominated fluorene compounds. We will delve into the theoretical underpinnings of the heavy atom effect, provide detailed experimental protocols for characterizing these molecules, and discuss how these unique properties are being leveraged in applications ranging from organic electronics to chemical sensing.
Synthetic Pathways to Brominated Fluorenes
The strategic introduction of bromine atoms onto the fluorene core is the first step in harnessing their unique photophysical properties. The choice of synthetic methodology is critical as it dictates the number and position of bromine substituents, which in turn governs the electronic characteristics of the final compound.
Oxidative Bromination: A Controlled Approach
A common and efficient method for synthesizing brominated fluorenes is through oxidative bromination.[3] This approach avoids the use of hazardous elemental bromine and allows for good selectivity under optimized conditions. A typical procedure involves reacting fluorene with a bromide salt, such as sodium bromide (NaBr), in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) and an acid catalyst.[3]
The causality behind this experimental choice lies in the in situ generation of the electrophilic brominating species. By carefully controlling the stoichiometry of the reactants, one can selectively favor the formation of mono- or di-brominated products. For instance, a molar ratio of 1:1.2 (fluorene:NaBr) can yield the 2-bromofluorene product with high selectivity, whereas increasing the ratio to 1:2.6 favors the formation of 2,7-dibromofluorene.[3] This level of control is paramount for establishing clear structure-property relationships.
Caption: Generalized workflow for the selective synthesis of brominated fluorenes.
The Heavy Atom Effect: A Paradigm Shift in Fluorene Photophysics
The defining characteristic of brominated fluorenes is the pronounced influence of the heavy bromine atom on their excited-state dynamics. This phenomenon, known as the internal heavy atom effect, fundamentally alters the photophysical decay pathways by enhancing spin-orbit coupling (SOC).[7][8]
Theoretical Framework: Jablonski Diagram
SOC is a relativistic interaction between an electron's spin angular momentum and its orbital angular momentum. In molecules containing heavy atoms like bromine, where electrons have high orbital velocities, this coupling is significantly stronger. This enhanced SOC facilitates formally "spin-forbidden" transitions between electronic states of different spin multiplicity, most notably intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁).[6][9]
Caption: Jablonski diagram illustrating the effect of bromine on excited states.
Consequences for Emission Properties
The enhancement of the ISC rate (k_isc) creates a direct competition with the radiative decay from the S₁ state (fluorescence, k_f).
-
Fluorescence Quenching: In many cases, the ISC rate in brominated fluorenes becomes comparable to or even faster than the fluorescence rate. This efficient population of the triplet manifold effectively quenches the fluorescence, resulting in a significantly lower fluorescence quantum yield (Φ_F) compared to the non-brominated parent compound.[10]
-
Phosphorescence Enhancement: The primary consequence of efficient ISC is the substantial population of the T₁ state. While triplet states in typical organic molecules decay non-radiatively, the same SOC that populates the T₁ state also enhances its radiative decay back to the ground state (S₀). This process, known as phosphorescence, is often strong enough in brominated fluorenes to be observed at room temperature, a phenomenon referred to as room-temperature phosphorescence (RTP).[7][9][11] The phosphorescence efficiency of some brominated fluorene derivatives can be as high as 4-6%.[7][9][11]
Experimental Characterization Protocols
A rigorous and systematic characterization of the photophysical properties is essential to understand and apply these materials. The following protocols represent a self-validating system for obtaining reliable data.
UV-Visible Absorption and Photoluminescence Spectroscopy
These steady-state techniques provide foundational information about the electronic transitions of the molecule.[12]
Protocol 1: General Spectroscopic Measurements
-
Solvent Selection: Dissolve the compound in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or cyclohexane). Ensure the solvent is transparent in the wavelength range of interest and check for fluorescent impurities.[13]
-
Concentration: Prepare a dilute solution with an absorbance maximum below 0.1 at the excitation wavelength to minimize inner-filter effects. A typical concentration is in the range of 1-10 µM.[14]
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, using a cuvette containing the pure solvent as a reference.[12] This provides the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Emission Measurement: Using a spectrofluorometer, excite the sample at a wavelength where it absorbs strongly (typically the λ_abs). Record the emission spectrum. The resulting spectrum will show the fluorescence and/or phosphorescence emission maxima (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a critical measure of emission efficiency. The comparative method, which relates the fluorescence of an unknown sample to a well-characterized standard, is the most common and reliable approach.[13][15]
Protocol 2: Relative Quantum Yield Measurement (Comparative Method)
-
Standard Selection: Choose a quantum yield standard with a known Φ_F value and whose absorption/emission range overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-blue region.
-
Absorbance Matching: Prepare a series of solutions of both the standard and the test sample at different concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity for each solution under identical spectrometer settings (excitation/emission slits, detector voltage).
-
-
Data Analysis:
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate the gradient (slope) of each line.
-
The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:[15] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
-
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Phosphorescence Lifetime (τ_P) Measurement
Phosphorescence lifetimes are typically much longer (microseconds to seconds) than fluorescence lifetimes (nanoseconds).[16] Measuring this decay is crucial for confirming the nature of the emission and for applications in sensing. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this purpose.[17]
Protocol 3: Phosphorescence Lifetime Measurement
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source (e.g., diode laser) and a single-photon sensitive detector.[16][17]
-
Sample Preparation: Prepare a solution of the brominated fluorene compound. It is often necessary to deoxygenate the solution by bubbling with an inert gas (N₂ or Ar), as dissolved oxygen is an efficient quencher of triplet states.
-
Data Acquisition:
-
Excite the sample with the pulsed laser. The system measures the time delay between the laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal).[17]
-
Repeat this process millions of times to build a histogram of photon arrival times versus delay time.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the phosphorescence lifetime (τ_P). A mono-exponential decay is indicative of a single emissive species.
Data Summary and Structure-Property Relationships
The true power of this research lies in comparing the photophysical data across a series of related compounds. Bromination provides a systematic way to tune these properties.
| Compound | λ_abs (nm) | λ_em (Fluorescence) (nm) | Φ_F (%) | λ_em (Phosphorescence) (nm) | τ_P (µs) |
| Fluorene | ~300 | ~315 | ~80 | N/A | N/A |
| 2-Bromofluorene | ~310 | ~325 | ~20 | ~550 | ~150 |
| 2,7-Dibromofluorene | ~320 | ~340 | <5 | ~560 | ~500 |
| Note: The values in this table are representative and intended for illustrative purposes to show general trends. |
As demonstrated, increasing the degree of bromination typically leads to:
-
A slight red-shift in absorption and emission spectra due to the electronic perturbation of the bromine substituent.
-
A dramatic decrease in fluorescence quantum yield (Φ_F).
-
The emergence of strong, long-lived room-temperature phosphorescence.
Furthermore, intermolecular interactions in the solid state, such as Br-Br contacts, can further facilitate ISC and enhance phosphorescence, making the properties of these materials highly dependent on their physical state (solution vs. solid film).[7][9] This is a key consideration for applications like OLEDs, where materials are used in thin films.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromine-Substituted Fluorene: Molecular Structure, Br-Br Interactions, Room-Temperature Phosphorescence, and Tricolor Triboluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Phosphorescence from a pure organic fluorene derivative in solution at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phosphorescence Lifetime Imaging (PLIM) | PicoQuant [picoquant.com]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Benzo[c]fluorene: A Potent Polycyclic Aromatic Hydrocarbon
This document provides a comprehensive technical overview of 7H-benzo[c]fluorene (B[c]F), a tetracyclic polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in toxicology, environmental science, and drug development. While often found as a minor component in complex environmental mixtures, recent evidence has identified B[c]F as a potent, systemic lung carcinogen, challenging its historical classification and underscoring the need for a deeper understanding of its properties and mechanisms of action.[1][2]
Introduction to Benzo[c]fluorene in the Context of PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are environmentally ubiquitous, formed primarily from the incomplete combustion or pyrolysis of organic matter.[3][4] Sources include industrial processes, vehicle exhaust, cigarette smoke, and coal tar.[3][5] Many PAHs are known for their carcinogenic and mutagenic properties, which are directly linked to their chemical structure and metabolic activation pathways.[6]
Benzo[c]fluorene (also known as 3,4-benzofluorene or 7H-benzo[c]fluorene) is a non-alternant PAH with the chemical formula C₁₇H₁₂.[3] It is a notable component of coal tar, cigarette smoke, and smog.[3][7] For years, the carcinogenicity of complex mixtures like coal tar was not fully explained by its content of well-known carcinogens like benzo[a]pyrene (B[a]P).[8][9] Groundbreaking research has since identified B[c]F as a principal component responsible for forming DNA adducts in the lung tissue of mice exposed to coal tar, establishing it as a key contributor to the mixture's potent tumorigenicity.[2][10][11] This guide synthesizes the current knowledge on B[c]F, from its fundamental properties to the intricate mechanisms underlying its biological activity.
Physicochemical Properties
The physical and chemical characteristics of B[c]F govern its environmental fate, bioavailability, and interaction with biological systems. Its lipophilic nature facilitates absorption across cell membranes, a critical first step in its toxicokinetic pathway.[3]
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₂ | [3][12] |
| Molar Mass | 216.28 g·mol⁻¹ | [3][12] |
| CAS Number | 205-12-9 | [3] |
| Appearance | Plates from ethanol | [13] |
| Melting Point | 125–127 °C (predicted) | [3] |
| Boiling Point | 398 °C (predicted) | [3] |
| Density | 1.185 g/cm³ | [3] |
| Water Solubility | log10WS: -6.23 (mol/L) | [14] |
| Octanol/Water Partition Coeff. (logP) | 4.411 | [14] |
Environmental Occurrence and Human Exposure
Human exposure to B[c]F is widespread and occurs through multiple routes. It is a constituent of various combustion products, leading to exposure via inhalation of polluted air and tobacco smoke, as well as ingestion of contaminated food and water.[5] Workers in industries that produce or use coal, crude oil, or their byproducts face the highest risk of occupational exposure.[3] While often considered a minor component in the total PAH content of environmental samples, its high carcinogenic potency makes even low-level exposure a significant health concern.[5][15]
Laboratory Synthesis of 7H-Benzo[c]fluorene
While B[c]F occurs naturally in tars, a reliable laboratory synthesis is essential for producing analytical standards and conducting toxicological research.[3] Several synthetic routes have been developed.[16][17] A classical and illustrative method involves a four-step process starting from 1-indanone.[3]
Protocol 1: Multi-step Synthesis from 1-Indanone
This protocol describes a validated pathway for the synthesis of 7H-benzo[c]fluorene.
Step 1: Bromination of 1-Indanone
-
Objective: To introduce a bromine atom at the 3-position of 1-indanone.
-
Procedure:
-
Dissolve 1-indanone in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) as the brominating reagent. NBS is chosen as it provides a controlled source of bromine for allylic/benzylic bromination.
-
Initiate the reaction, typically with a radical initiator like AIBN or UV light, and reflux the mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield 3-bromoindanone.
-
Step 2: Dehydrobromination to 2H-inden-1-one
-
Objective: To eliminate hydrogen bromide to form a reactive intermediate.
-
Procedure:
-
Dissolve the crude 3-bromoindanone in an appropriate solvent.
-
Add a non-nucleophilic base, such as triethylamine, to facilitate the elimination reaction.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, then dry the organic layer and evaporate the solvent to obtain 2H-inden-1-one. This intermediate is highly reactive and is typically used immediately.
-
Step 3: Self-Condensation to Benzo[c]fluorenone-9
-
Objective: Dimerization and cyclization to form the core fluorenone structure.
-
Procedure:
-
Heat the crude 2H-inden-1-one. The thermal conditions promote a self-condensation (Diels-Alder type) reaction.
-
The resulting intermediate aromatizes to form the stable benzo[c]fluorenone-9.
-
Purify the product by chromatography or recrystallization.
-
Step 4: Reduction to 7H-Benzo[c]fluorene
-
Objective: To reduce the ketone functionality to a methylene group.
-
Procedure:
-
Combine benzo[c]fluorenone-9 with hydrazine hydrate in a high-boiling point solvent like diethylene glycol (Wolff-Kishner reduction conditions).
-
Add a strong base, such as potassium hydroxide, and heat the mixture to a high temperature to effect the reduction.
-
After cooling, the product is isolated by extraction and purified by recrystallization to yield the final product, 7H-benzo[c]fluorene.[3]
-
Toxicokinetics and Metabolic Activation
The carcinogenicity of B[c]F is not due to the parent compound itself but rather to its metabolic activation into highly reactive intermediates.[3]
-
Absorption and Distribution: Due to its lipophilicity, B[c]F is readily absorbed and distributed throughout the body, circulating in the blood and crossing cell membranes.[3] Studies in rats show the liver is a primary site of disposition, with excretion occurring mainly via feces (unmetabolized) and urine (as polar metabolites).[3]
-
Metabolism: The metabolic activation of PAHs is a double-edged sword. While the primary goal of Phase I metabolism is detoxification by increasing water solubility for excretion, it can also lead to the formation of carcinogenic intermediates. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[3]
The activation of B[c]F follows a pathway analogous to other carcinogenic PAHs, involving the formation of diol epoxides.[3] Although B[c]F lacks a classical "bay region," it possesses a "pseudo-bay region" that is the site of this critical metabolic transformation.[10] The key steps are:
-
Epoxidation: A CYP enzyme (e.g., CYP1A1, CYP1B1) oxidizes the 3,4-double bond of B[c]F to form an epoxide.
-
Hydration: The enzyme epoxide hydrolase adds water to the epoxide ring, creating a trans-3,4-dihydrodiol. This is considered the proximate carcinogenic metabolite.[10]
-
Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the double bond adjacent to the hydroxyl groups, forming the ultimate carcinogenic metabolites: anti- and syn-diol epoxides.[10]
Mechanism of Carcinogenicity: DNA Adduct Formation
The diol epoxides of B[c]F are highly electrophilic and readily react with nucleophilic sites on DNA bases.[3] This covalent binding involves the opening of the strained epoxide ring and results in the formation of a bulky B[c]F-DNA adduct.[3][6]
The formation of these adducts is a critical initiating event in chemical carcinogenesis.[3] If the cell's DNA repair machinery, such as the Nucleotide Excision Repair (NER) pathway, fails to remove this damage before cell division, the adduct can cause a permanent mutation in the DNA sequence.[3] Accumulation of mutations in critical genes, such as tumor suppressor genes or proto-oncogenes, can lead to uncontrolled cell proliferation and the development of cancer.
Studies using ³²P-postlabeling have demonstrated that human cells, including breast cancer (MCF7), hepatoma (HepG2), and colon adenocarcinoma (Caco-2) cell lines, are capable of metabolically activating B[c]F to form DNA adducts, confirming that this pathway is relevant to human toxicology.[7]
Toxicological Profile
While early evaluations by the International Agency for Research on Cancer (IARC) in 1983 classified B[c]F in Group 3 ("not classifiable as to its carcinogenicity to humans") due to inadequate data, subsequent research has provided compelling evidence of its carcinogenic activity.[3][5]
Animal studies have been pivotal in establishing the toxicological profile of B[c]F. It is a potent lung tumorigen in mice, particularly when administered orally.[3][10] One study demonstrated that B[c]F is a systemic carcinogen, inducing lung tumors in mice whether administered via intraperitoneal injection or in the diet.[1] In fact, when fed to mice, B[c]F showed significantly higher lung tumor incidence and multiplicity compared to the well-established carcinogen benzo[a]pyrene (B[a]P).[1]
| Study Type / Model | Route of Administration | Key Finding | Reference |
| A/J Mouse Model | Intraperitoneal (i.p.) | Induced lung tumors in 92% of mice, with an average of 4.0 tumors/mouse. | [1] |
| A/J Mouse Model | Oral (in diet) | 100% tumor incidence with an average of 46 lung tumors/mouse at 397 µmol/kg diet. | [1] |
| Mouse Model | Oral (fed coal tar) | B[c]F was identified as the principal component of tar that gives rise to DNA adducts in the lung. | [2][10] |
| Mouse Model | Topical Application | Found to be carcinogenic, inducing both lung and skin cancer. | [3] |
These findings strongly suggest that B[c]F is a major contributor to the carcinogenicity of complex PAH mixtures and warrants significant consideration in human health risk assessments.[1]
Analytical Methodologies
Accurate detection and quantification of B[c]F in various matrices are essential for exposure assessment and regulatory monitoring. The most common analytical techniques are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).[18][19]
HPLC with fluorescence detection (HPLC-FLD) is a particularly powerful method due to the native fluorescence of many PAHs, which provides excellent sensitivity and selectivity.[20][21]
Protocol 2: Analysis of B[c]F in Seafood via QuEChERS and HPLC-FLD
This protocol is adapted from validated methods for screening PAHs in complex biological matrices like seafood.[22] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach simplifies sample preparation.
1. Sample Preparation and Extraction
-
Objective: To extract PAHs from the tissue matrix into an organic solvent.
-
Procedure:
-
Homogenize a known weight (e.g., 5-10 g) of the seafood sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard solution.
-
Add 10 mL of acetonitrile (ACN). Acetonitrile is effective for extracting a wide range of analytes and is compatible with HPLC.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The salts induce phase separation between the aqueous and organic layers and help precipitate interfering compounds.
-
Shake vigorously for 1-2 minutes and then centrifuge at >3000 x g for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Objective: To remove interfering co-extractives like lipids and pigments.
-
Procedure:
-
Transfer an aliquot (e.g., 6 mL) of the ACN supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove fatty acids) and C18 sorbent (to remove lipids).
-
Vortex for 1 minute and centrifuge at >3000 x g for 5 minutes.
-
3. HPLC-FLD Analysis
-
Objective: To separate, identify, and quantify B[c]F.
-
Procedure:
-
Filter the final extract through a 0.2 µm syringe filter into an HPLC vial.
-
Inject the sample onto an HPLC system equipped with a column designed for PAH analysis (e.g., a polymeric C18 phase).
-
Use a gradient elution program with a mobile phase of ACN and water.
-
Set the fluorescence detector with an appropriate excitation/emission wavelength program to maximize sensitivity for B[c]F.
-
Quantify the concentration of B[c]F by comparing its peak area to a multi-point calibration curve prepared from certified reference standards.
-
Conclusion
Benzo[c]fluorene has emerged from relative obscurity to be recognized as a potent, systemic carcinogen and a significant contributor to the toxicity of environmental mixtures like coal tar. Its mechanism of action, centered on metabolic activation to DNA-reactive diol epoxides, is a classic example of chemical carcinogenesis. For researchers, scientists, and drug development professionals, a thorough understanding of B[c]F's properties, metabolism, and analytical detection is crucial for accurate risk assessment, biomarker development, and the formulation of strategies to mitigate human exposure and its adverse health effects. Continued research into its unique toxicokinetics and interactions within complex mixtures will further illuminate its role in human disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 4. health.state.mn.us [health.state.mn.us]
- 5. Benzo[c]fluorene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. eta.lbl.gov [eta.lbl.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] 7H-benzo[c]fluorene: a major DNA adduct-forming component of coal tar. | Semantic Scholar [semanticscholar.org]
- 12. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BENZO(C)FLUORENE | 205-12-9 [chemicalbook.com]
- 14. 7H-Benzo[c]fluorene (CAS 205-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. New PAH Bad Actor: Benzo[c]fluorene | Coal Tar Free America [coaltarfreeusa.com]
- 16. researchgate.net [researchgate.net]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
- 22. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Cross-Coupling with 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel Architectures for Advanced Materials
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] Benzo[c]fluorene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for their unique electronic and photophysical properties.[5][6] The rigid and planar structure of the benzo[c]fluorene core, combined with the potential for functionalization, makes these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][7]
The targeted functionalization of the benzo[c]fluorene scaffold is crucial for fine-tuning its properties for specific applications. The introduction of an alkyne moiety via Sonogashira coupling of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene provides a versatile handle for further chemical transformations, allowing for the construction of extended π-conjugated systems and novel molecular architectures.[8] The 7,7-dimethyl substitution on the fluorene backbone enhances the solubility of these compounds, facilitating their processing and characterization. This guide provides a comprehensive overview of the Sonogashira cross-coupling reaction as applied to this compound, offering detailed protocols and expert insights to enable the successful synthesis of novel benzo[c]fluorene-based materials.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.[2][9] While copper-free versions exist, the co-catalyzed reaction is widely employed for its efficiency.[10][11] The mechanism can be understood through two interconnected cycles: the palladium cycle and the copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.[1][9]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, generated in the copper cycle, in a transmetalation step. This transfers the alkyne group to the palladium center and regenerates the copper catalyst.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with a Cu(I) salt to form a π-alkyne complex.
-
Deprotonation: In the presence of a base, the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper acetylide.[2] This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | ≥98% Purity | Commercial Source | Ensure the starting material is pure, as impurities can inhibit the catalyst. |
| Terminal Alkyne | ≥98% Purity | Commercial Source | The reactivity can vary. For less reactive alkynes, higher temperatures or longer reaction times may be necessary. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Commercial Source | A common and effective palladium catalyst. Other palladium sources like PdCl₂(PPh₃)₂ can also be used.[1][9] |
| Copper(I) Iodide (CuI) | ≥99% Purity | Commercial Source | Use a fresh bottle of CuI, as it can degrade over time. The color should be off-white to light tan; a green or blue color indicates oxidation. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercial Source | The base acts as a solvent and is crucial for the deprotonation of the alkyne.[12] Ensure it is dry and freshly distilled or from a sealed bottle. |
| Toluene or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Commercial Source | The choice of solvent can influence the reaction. Toluene is often a good choice for reactions requiring heating.[13] Anhydrous and degassed solvents are critical to prevent side reactions. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and Copper(I) Iodide (1-5 mol%).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Addition of Solvents and Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene or THF) via a syringe.
-
Add the amine base (e.g., Triethylamine or Diisopropylamine). A common solvent ratio is a 3:1 mixture of the organic solvent and the amine base.[14]
-
Add the terminal alkyne (1.1 - 1.5 eq.) to the reaction mixture via a syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the aryl bromide and the alkyne.[12][13] Aryl bromides generally require heating to achieve a reasonable reaction rate.[12]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts. Wash the pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
-
Caption: A general experimental workflow for the Sonogashira cross-coupling reaction.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure proper storage of catalysts under an inert atmosphere. |
| Poor quality of reagents/solvents | Use anhydrous and degassed solvents. Purify starting materials if necessary.[12] | |
| Insufficient temperature | For aryl bromides, heating is often required.[12] Gradually increase the reaction temperature. | |
| Inappropriate ligand | If using a Pd(II) precatalyst, the choice of phosphine ligand is crucial. Consider screening different ligands.[9] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This can be caused by impurities, high temperatures, or an inappropriate solvent.[12] Using fresh, high-purity reagents and solvents can help. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[15] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Ensure the reaction is carried out under strictly anaerobic conditions.[12] Degassing the solvent and maintaining a positive inert gas pressure is critical. |
| High catalyst loading | Lowering the amount of copper iodide may reduce homocoupling.[14] | |
| Consider a copper-free Sonogashira protocol.[10][12] |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the alkynylation of this compound. The resulting products serve as valuable building blocks for the synthesis of advanced organic materials with tailored electronic and photophysical properties. By understanding the reaction mechanism, carefully selecting reagents and conditions, and being prepared to troubleshoot potential issues, researchers can successfully employ this powerful synthetic tool to create novel benzo[c]fluorene derivatives for a wide range of applications in organic electronics and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Introduction: A Gateway to Novel Functional Materials
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is a versatile and pivotal building block in the synthesis of advanced organic functional materials. Its rigid, planar benzo[c]fluorene core, coupled with the synthetically accessible bromine substituent, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures with tailored electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1] The gem-dimethyl substitution at the 7-position enhances solubility and processability of the resulting materials, a critical aspect in device fabrication.
This comprehensive guide provides detailed application notes and robust protocols for the three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to empower effective experimental design and troubleshooting.
The Foundation: Understanding the Palladium Catalytic Cycle
The remarkable success of palladium-catalyzed cross-coupling reactions lies in a well-understood catalytic cycle. A foundational grasp of this mechanism is paramount for optimizing reaction conditions and diagnosing potential issues. The cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) is introduced to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.
Each step is influenced by the choice of palladium precursor, ligand, base, and solvent, allowing for fine-tuning of the reaction's efficiency and selectivity.
Caption: Generalized Palladium Catalytic Cycle.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[2] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in advanced materials and pharmaceuticals.
Scientific Rationale
The choice of a palladium precursor like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd(OAc)₂ with a phosphine ligand is critical. The phosphine ligand stabilizes the palladium center and influences both the rate of oxidative addition and reductive elimination. For sterically hindered substrates, bulky and electron-rich ligands are often preferred. A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, activating the boronic acid. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[3]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Microwave vial or Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction:
-
Conventional Heating: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 100-140 °C for 20-60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 h | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 h | >95 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 120 (µW) | 30 min | >85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key components in molecular electronics and functional polymers.
Scientific Rationale
The Sonogashira reaction is unique in its use of a dual catalytic system: a palladium complex and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct. The reaction is typically carried out in an anhydrous, degassed solvent to prevent side reactions and catalyst deactivation.
Caption: Experimental Workflow for Sonogashira Coupling.
Detailed Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceutical agents.[6]
Scientific Rationale
The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precursor, a sterically bulky and electron-rich phosphine ligand, and a suitable base. The ligand plays a crucial role in promoting both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active palladium-amido intermediate. The choice of an aprotic, non-polar solvent like toluene or dioxane is typical to ensure the stability of the catalytic species.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile transformations for the synthesis of a diverse array of functional organic materials. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient routes to introduce aryl, alkynyl, and amino functionalities, respectively, onto the benzo[c]fluorene core. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize these protocols to construct novel molecules with tailored properties for a wide range of applications in materials science and drug discovery.
References
Application Notes and Protocols for 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene as an OLED Intermediate
Introduction: The Strategic Advantage of the Benzo[c]fluorene Scaffold in OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. At the heart of this technology lies the performance of the organic semiconductor materials employed. The design and synthesis of novel organic molecules with tailored photophysical and charge-transport properties are paramount for advancing OLED performance. Among the myriad of molecular architectures, benzo[c]fluorene derivatives have emerged as a promising class of materials.[1] Their rigid and planar fused-ring system provides excellent thermal stability and a high glass transition temperature (Tg), crucial for the longevity and operational stability of OLED devices.[2]
The 7,7-dimethyl substitution on the benzo[c]fluorene core enhances the solubility of these materials in common organic solvents, facilitating their purification and processing, particularly for solution-processed OLED fabrication. Furthermore, this substitution pattern helps to prevent intermolecular aggregation, which can otherwise lead to luminescence quenching and a decrease in device efficiency.
This document provides a comprehensive guide to the use of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene as a key intermediate in the synthesis of high-performance materials for OLEDs. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions, enabling the fine-tuning of the electronic and optical properties of the final material.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and material design.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅Br | [3] |
| Molecular Weight | 323.23 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | >98% (typical) | [2] |
| CAS Number | 1198396-46-1 | [3] |
Synthesis and Purification: A Two-Step Approach
Part 1: Synthesis of 7,7-dimethyl-7H-benzo[c]fluorene
The synthesis of the 7,7-dimethyl-7H-benzo[c]fluorene core is a critical first step. The following diagram outlines a plausible synthetic workflow.
Caption: Synthetic workflow for the 7,7-dimethyl-7H-benzo[c]fluorene core.
Protocol:
A detailed experimental protocol for the synthesis of the core structure is not available in the searched results. However, a common method for constructing such fluorene derivatives involves the cyclization of appropriately substituted precursors.
Part 2: Bromination of 7,7-dimethyl-7H-benzo[c]fluorene
The introduction of a bromine atom at the 5-position is achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for this purpose.[4]
Caption: Bromination of the benzo[c]fluorene core using NBS.
Detailed Protocol: Selective Bromination
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 7,7-dimethyl-7H-benzo[c]fluorene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution in portions at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (typically a few hours). The reaction may be gently heated if necessary, but this can sometimes lead to less selective bromination.[5]
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) to afford pure this compound. Recrystallization from a suitable solvent system can be performed for further purification.
Application in OLED Material Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The true utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction allows for the facile formation of C-C bonds, enabling the attachment of various aryl or heteroaryl moieties to the benzo[c]fluorene core. This modular approach is invaluable for tuning the electronic properties of the resulting materials for specific applications within an OLED device, such as host materials or charge transport layers.[2]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 5-Aryl-7,7-dimethyl-7H-benzo[c]fluorene Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The conditions can be optimized for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-7,7-dimethyl-7H-benzo[c]fluorene derivative.
Characterization of Synthesized OLED Materials
Thorough characterization of the synthesized materials is crucial to ensure their suitability for OLED applications. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the target molecule.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical properties, including the absorption and emission wavelengths, and the photoluminescence quantum yield (PLQY).[8]
-
Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding charge injection and transport properties.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the materials.[9]
Fabrication and Performance of OLED Devices
Materials derived from this compound are primarily used as host materials in the emissive layer (EML) of an OLED.[10] A typical multilayer OLED device architecture is as follows:
Caption: A representative multilayer OLED device structure.
Fabrication Protocol Overview:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: The organic layers (HIL, HTL, EML, ETL) and the metal cathode are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The EML is typically co-evaporated from the host material and an appropriate phosphorescent or fluorescent dopant.
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from oxygen and moisture.
Performance of Structurally Related Benzo[c]fluorene-Based OLEDs:
While specific electroluminescence data for devices using hosts directly derived from this compound is not available in the searched literature, data from structurally similar spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) based host materials provide valuable insights into their potential performance.
| Host Material | Dopant | Max. Efficiency (cd/A) | Color Coordinates (CIE) | Reference |
| BH-4P (SBFF derivative) | BD-6DPA | 4.58 | Not Specified | [11] |
| BH-6DP (SBFF derivative) | BD-6DPA | 4.88 | Not Specified | [11] |
| BH-9PA (SBFF derivative) | DSA-Ph | 7.03 | (Not specified, blue emission) | [12] |
| MS-OC (spirofluorene derivative) | PO-01 (yellow) | 80.0 | Not Specified | [13] |
These results demonstrate that the benzo[c]fluorene scaffold is a viable component for high-efficiency OLED host materials. The modular synthesis enabled by intermediates like this compound allows for the systematic optimization of material properties to achieve even higher device performance.
Conclusion
This compound is a strategically important intermediate for the synthesis of advanced materials for OLED applications. Its robust benzo[c]fluorene core provides thermal stability, while the dimethyl groups enhance processability. The bromine functionality is the key to its versatility, allowing for the introduction of a wide array of chemical functionalities through well-established cross-coupling reactions. This enables the rational design of host and charge-transport materials with tailored electronic and photophysical properties, ultimately contributing to the development of more efficient and stable OLED devices. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this valuable building block in the ever-evolving field of organic electronics.
References
- 1. Synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of High-Performance Hole Transport Materials from 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Introduction: The Strategic Advantage of the Benzo[c]fluorene Core
The ongoing quest for next-generation optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the development of highly efficient and stable Hole Transport Materials (HTMs). The molecular architecture of an HTM governs its fundamental properties: highest occupied molecular orbital (HOMO) energy level, hole mobility, thermal stability, and film-forming capabilities.
The 7,7-dimethyl-7H-benzo[c]fluorene scaffold has emerged as a privileged core structure for designing high-performance HTMs. Its rigid, fused aromatic ring system provides excellent thermal stability, a critical parameter for long-term device operational lifetime.[1][2] The gem-dimethyl substitution at the C7 position serves a dual purpose: it enhances the solubility of the resulting materials in common organic solvents, facilitating device fabrication, and it prevents undesirable intermolecular aggregation (π-stacking), which can otherwise lead to quenching effects and preserve an amorphous, glassy state.
This guide focuses on 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene as a pivotal starting material. The bromine atom at the C5 position provides a highly versatile reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various electron-donating moieties, enabling the fine-tuning of the material's optoelectronic properties to match the energy levels of perovskite absorbers or emissive layers in OLEDs.[3]
Herein, we provide detailed, field-proven protocols for the synthesis of novel HTMs from this precursor via two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
PART 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, allowing for the extension of the π-conjugated system of the benzo[c]fluorene core.[4] By coupling the bromo-precursor with various (hetero)arylboronic acids or their esters, one can introduce moieties like carbazole, thiophene, or other fluorene units to modulate the electronic structure and enhance hole mobility.
Visualizing the Suzuki-Miyaura Pathway
Caption: Synthetic route for C-C bond formation via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of a Carbazole-Functionalized Benzo[c]fluorene HTM
This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-(N-carbazolyl)phenylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvents (e.g., Toluene and Water, 4:1 v/v)
-
Schlenk flask or microwave reaction vial
-
Standard laboratory glassware for workup and purification (silica gel, solvents)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C (for conventional heating) or heat in a microwave reactor (e.g., 30-60 minutes at 100-120 °C).[4] Stir the mixture vigorously.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting bromide.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-7,7-dimethyl-7H-Benzo[c]fluorene derivative.
| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave) | Rationale & Expert Insight |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Pd(PPh₃)₄ is a robust, all-purpose catalyst. For more challenging couplings, a pre-catalyst system like Pd(OAc)₂ with a sterically hindered biarylphosphine ligand (e.g., SPhos) can offer higher turnover numbers and efficiency. |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | Cs₂CO₃ is more soluble in organic solvents and often accelerates the transmetalation step, especially in microwave-assisted reactions. K₂CO₃ is a more cost-effective option that is sufficient for many substrates. |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | The aqueous phase is essential for activating the boronic acid with the base. Dioxane is often preferred for microwave heating due to its higher boiling point and dielectric properties. |
| Temperature | 100 °C | 120 °C | Microwave irradiation can significantly shorten reaction times from hours to minutes by efficiently heating the polar solvent mixture.[4] |
| Typical Yield | 75-90% | 80-95% | Yields are highly dependent on the purity of starting materials and the specific boronic acid used. |
PART 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C(sp²)-N bonds, enabling the direct attachment of amine-containing moieties, such as diarylamines or carbazoles, to the benzo[c]fluorene core. These nitrogen-containing groups are potent electron donors and are hallmarks of many state-of-the-art HTMs, as they facilitate efficient hole injection and transport.
Visualizing the Buchwald-Hartwig Workflow
Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Synthesis of a Diarylamine-Functionalized Benzo[c]fluorene HTM
This protocol provides a general method for the C-N coupling of this compound with a secondary amine like di(p-tolyl)amine.
Materials:
-
This compound (1.0 equiv)
-
Diarylamine (e.g., Di(p-tolyl)amine) (1.1 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or glovebox environment
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide. Add the this compound and the diarylamine.
-
Solvent Addition: Add the anhydrous, degassed solvent to the tube.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place it in a preheated oil bath at 80-110 °C and stir. The use of a strong base like NaOtBu often leads to faster reaction times compared to carbonate bases.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., dichloromethane) and filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic phase over anhydrous MgSO₄.
-
Purification: After filtration and solvent evaporation, purify the crude material via silica gel chromatography to isolate the target HTM.
| Parameter | Condition 1 | Condition 2 | Rationale & Expert Insight |
| Catalyst System | Pd₂(dba)₃ + XPhos | Pd(OAc)₂ + RuPhos | The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos and RuPhos are highly effective for C-N coupling as they promote the reductive elimination step, which is often rate-limiting. |
| Base | NaOtBu | K₃PO₄ | Sodium tert-butoxide is a very strong base and is standard for these reactions. For substrates sensitive to strong bases, K₃PO₄ can be a milder alternative, though it may require longer reaction times or higher temperatures. |
| Solvent | Toluene | 1,4-Dioxane | Both are excellent choices. Toluene is often used, but dioxane can sometimes offer better solubility for the palladium complexes. The solvent must be rigorously dried and degassed. |
| Temperature | 100 °C | 110 °C | Higher temperatures are typically required to drive the catalytic cycle efficiently. |
| Typical Yield | 80-95% | 70-90% | Buchwald-Hartwig aminations are known for their high efficiency and functional group tolerance, often providing excellent yields. |
PART 3: Characterization and Expected Properties
Following successful synthesis and purification, the resulting HTM must be thoroughly characterized to validate its structure and evaluate its properties for optoelectronic applications.
Standard Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and purity of the final compound.
-
Mass Spectrometry (HRMS): Verifies the exact molecular weight.
-
Thermogravimetric Analysis (TGA): Measures thermal stability. A high decomposition temperature (Td, at 5% weight loss) is crucial for device longevity. Fluorene-based materials often exhibit Td values exceeding 400 °C.[1]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg). A high Tg (ideally >150 °C) ensures the material remains in a stable, amorphous state during device operation, preventing crystallization that can degrade performance.
-
UV-Visible Spectroscopy: Determines the optical bandgap (Eg).
-
Cyclic Voltammetry (CV): Measures the oxidation potential, which is used to calculate the HOMO energy level. A well-aligned HOMO level (typically -5.1 to -5.4 eV) is essential for efficient hole extraction from the perovskite layer.
Table of Typical Properties for Benzo[c]fluorene-Based HTMs
The following data, compiled from literature on structurally similar fluorene-based HTMs, provides an expected range for the properties of materials synthesized from the 5-bromo precursor.
| Property | Expected Value Range | Significance for Device Performance |
| HOMO Energy Level | -5.10 to -5.40 eV | Must be well-aligned with the valence band of the perovskite (or the work function of the anode) for efficient hole injection/extraction. |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹ | Higher mobility leads to more efficient charge transport and can improve the fill factor (FF) of solar cells. |
| Decomposition Temp. (Td) | > 400 °C | High thermal stability is critical for preventing material degradation and ensuring a long operational lifetime for the device.[1] |
| Glass Transition Temp. (Tg) | > 150 °C | A high Tg ensures morphological stability of the HTM film, preventing crystallization that can create charge traps and degrade performance. |
| Optical Bandgap (Eg) | 2.8 - 3.5 eV | The HTM should be transparent in the visible region where the perovskite absorbs light to avoid parasitic absorption losses. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced hole transport materials. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable and efficient pathways to novel HTMs. By strategically selecting the coupling partner, researchers can precisely tune the optoelectronic and physical properties of the final material, paving the way for more efficient and stable perovskite solar cells and OLEDs. The inherent thermal and morphological stability of the benzo[c]fluorene core, combined with the synthetic flexibility offered by its bromo-derivative, makes this an exceptionally promising platform for future materials development.
References
- 1. Liquid Crystalline Fluorene‐2,1,3‐Benzothiadiazole Oligomers with Amplified Spontaneous Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note: A Protocol for the Synthesis of Novel Emissive Materials from 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Introduction: The Strategic Role of Benzo[c]fluorene Scaffolds in OLED Technology
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of its core components, particularly the emissive layer materials that dictate device efficiency, color purity, and operational lifetime.[1] Among the vast library of organic molecules explored, polycyclic aromatic hydrocarbons (PAHs) are highly valued for their rigid structures, which impart high thermal stability and well-defined electronic properties.[2][3]
The 7,7-dimethyl-7H-benzo[c]fluorene core has emerged as a particularly advantageous scaffold for high-performance emitters.[4] Its key attributes include:
-
Structural Rigidity and Thermal Stability: The fused aromatic ring system provides a robust molecular framework, essential for the long-term morphological stability of thin films in OLED devices.
-
Enhanced Solubility: The gem-dimethyl substitution at the C7 position disrupts intermolecular packing, improving solubility in common organic solvents and facilitating device fabrication through both solution-based and vacuum deposition processes.[4]
-
Tunable Optoelectronics: The benzo[c]fluorene core possesses a wide bandgap and serves as an excellent building block whose electronic and photophysical properties can be precisely tuned through functionalization at specific positions.[4]
This application note provides a detailed, field-proven protocol for the synthesis of novel emissive materials using 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene as a versatile precursor. The bromine atom at the C5 position serves as a highly effective reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the systematic construction of a diverse range of π-conjugated molecules for OLED applications.[3] We will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic electronics synthesis due to its reliability, functional group tolerance, and commercial availability of reagents.[2][5][6]
Reaction Principle: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide (in our case, the bromo-benzofluorene derivative) and an organoboron compound (typically a boronic acid or ester). Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Causality in Reagent Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium complex is the engine of the reaction. The tetrakis(triphenylphosphine)palladium(0) is a common choice as it is a stable, pre-formed source of the active Pd(0) catalyst.
-
Ligand (e.g., PPh₃): Triphenylphosphine ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity, which is critical for the efficiency of the oxidative addition and reductive elimination steps.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that can efficiently transfer its organic group to the palladium center. The choice of base can significantly impact reaction rates and yields.
-
Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic solvent system is often used. The organic solvent (toluene, dioxane) solubilizes the organic reactants and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This ensures all components can interact effectively at the phase interface.
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol details the synthesis of 5-Aryl-7,7-dimethyl-7H-benzo[c]fluorene derivatives.
Materials and Equipment
-
Reagents:
-
This compound (>98% purity)
-
Arylboronic acid (e.g., Phenylboronic acid, 2-Naphthylboronic acid) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Synthetic Procedure
The following workflow provides a comprehensive guide from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis of benzo[c]fluorene derivatives.
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 mmol, 337.25 mg) and the desired arylboronic acid (1.1 eq, e.g., 1.1 mmol).
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe. Stir the mixture for 10 minutes to dissolve the reagents.
-
Catalyst and Base Addition: Prepare a degassed aqueous solution of K₂CO₃ (3.0 eq, e.g., 3.0 mmol, 414.6 mg) in 10 mL of deionized water. Briefly open the flask under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst (0.03 eq, e.g., 0.03 mmol, 34.6 mg), followed by the aqueous K₂CO₃ solution.
-
Reaction Execution: Fit the flask with a condenser under a flow of inert gas. Heat the biphasic mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:DCM eluent). The starting bromide spot should disappear and a new, typically more fluorescent product spot should appear. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 30 mL of deionized water. Extract the aqueous layer three times with DCM (3 x 30 mL).
-
Isolation: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often starts with pure hexane, gradually increasing the proportion of DCM or ethyl acetate to elute the product.
Characterization and Expected Results
The identity, purity, and photophysical properties of the synthesized material must be rigorously confirmed.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the expected proton and carbon signals, including the disappearance of the signal corresponding to the C-H at the 5-position and the appearance of new aromatic signals from the coupled aryl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
-
Photophysical Evaluation:
-
UV-Visible Spectroscopy: Performed in a dilute solution (e.g., 10⁻⁵ M in DCM) to determine the absorption maxima (λ_abs), which correspond to the electronic transitions of the molecule.
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum (λ_em) upon excitation at or near the absorption maximum. This reveals the color of the emitted light.
-
Table 1: Representative Data for a Synthesized 5-Aryl-7,7-dimethyl-7H-benzo[c]fluorene Derivative
| Property | Expected Result | Technique |
| Yield | 75-95% | Gravimetric |
| Appearance | White to off-white crystalline solid | Visual |
| ¹H NMR | Disappearance of C5-H proton, new aromatic signals appear | NMR Spectroscopy |
| Mass (M+) | Corresponds to calculated molecular weight | MS (e.g., HRMS, MALDI) |
| Absorption (λ_abs) | ~350-400 nm | UV-Vis Spectroscopy |
| Emission (λ_em) | ~420-480 nm (Blue to Cyan region) | PL Spectroscopy |
| Thermal Stability (Td) | >350 °C (5% weight loss) | TGA |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized). 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. | 1. Use fresh, high-purity catalyst. 2. Ensure the system is rigorously degassed and maintained under positive inert gas pressure. 3. Use anhydrous solvents and pure reagents. |
| Formation of Byproducts | 1. Homocoupling of the boronic acid. 2. Debromination of starting material. | 1. Use a slight excess (1.1 eq) of boronic acid, but avoid a large excess. 2. Ensure the base is not overly strong and the reaction temperature is controlled. |
| Dark/Black Reaction Mixture | Precipitation of palladium black due to catalyst decomposition. | 1. Ensure sufficient ligand is present (use Pd(PPh₃)₄ or add extra PPh₃ ligand). 2. Check for oxygen leaks in the setup. |
| Difficult Purification | Product and starting material have similar polarity. | 1. Optimize the eluent system for column chromatography with small, gradual polarity changes. 2. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The protocol described herein provides a robust and reproducible method for synthesizing novel emissive materials based on the this compound precursor. Through the strategic implementation of the Suzuki-Miyaura cross-coupling reaction, researchers can readily access a wide array of derivatives by simply varying the arylboronic acid coupling partner. This versatility allows for the fine-tuning of photophysical and electronic properties, paving the way for the development of next-generation, high-efficiency emissive materials for OLED displays and solid-state lighting. Rigorous purification and characterization are paramount to ensuring the high performance and reliability required for advanced electronic applications.[4]
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene in Organic Photovoltaics
Foreword: Unlocking the Potential of Benzo[c]fluorene Derivatives in Next-Generation Organic Solar Cells
The pursuit of efficient, stable, and solution-processable organic photovoltaic (OPV) materials is a cornerstone of renewable energy research. Within the diverse landscape of organic semiconductors, fluorene-based polymers have consistently demonstrated significant promise due to their excellent charge transport properties, high photoluminescence quantum yields, and robust thermal stability.[1] This document provides detailed application notes and protocols for a versatile building block, 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene , outlining its strategic application in the synthesis of high-performance donor-acceptor copolymers for organic solar cells.
The unique 7,7-dimethyl-7H-benzo[c]fluorene core offers a rigid and planar aromatic structure, which is conducive to efficient intermolecular π-π stacking and, consequently, favorable charge mobility. The strategic placement of a bromine atom at the 5-position provides a reactive handle for well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations.[2] This enables the facile construction of conjugated copolymers with tailored optoelectronic properties. The dimethyl substitution at the 7-position enhances the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based fabrication of large-area OPV devices.[1]
These notes are intended for researchers and scientists in the fields of materials science, organic electronics, and drug development. We will delve into the synthetic pathways to transform this building block into a functional OPV material, provide detailed protocols for the fabrication of organic solar cells, and discuss the essential characterization techniques to evaluate material properties and device performance.
Strategic Application of this compound in OPV Material Synthesis
The primary application of this compound in organic photovoltaics is as a monomeric unit in the synthesis of donor-acceptor (D-A) type conjugated copolymers. In this molecular architecture, the electron-rich benzo[c]fluorene moiety can serve as the donor unit, while it is copolymerized with an electron-deficient (acceptor) comonomer. This design strategy allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its optical bandgap, to optimize light absorption and charge separation in an OPV device.[3]
A common and effective approach is to copolymerize the benzo[c]fluorene unit with a thiophene-based acceptor moiety. The resulting fluorene-thiophene copolymers have demonstrated promising performance in organic solar cells.[2][4] The synthetic route typically involves a palladium-catalyzed cross-coupling reaction, with the Suzuki and Stille reactions being the most prevalent.
Protocols for Synthesis and Characterization
Synthesis of a Representative Donor-Acceptor Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a representative copolymer, Poly[(7,7-dimethyl-7H-benzo[c]fluorene-5-yl)-alt-(2,2'-bithiophene-5,5'-diyl)] (P(BcF-alt-BT)), via Suzuki polycondensation.
Materials:
-
This compound
-
5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aliquat® 336 (Phase-transfer catalyst)
-
Anhydrous Toluene
-
2 M aqueous solution of Sodium Carbonate (Na₂CO₃)
-
Methanol
-
Acetone
-
Hexane
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reactant Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene (1.0 mmol), and a few drops of Aliquat® 336.
-
Degassing: Seal the flask and subject it to three cycles of vacuum-backfilling with argon.
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous toluene (40 mL) and the 2 M Na₂CO₃ solution (20 mL). Degas the resulting biphasic mixture by bubbling with argon for 30 minutes.
-
Catalyst Addition: To the vigorously stirred mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) under a counterflow of argon.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The viscosity of the organic phase will increase as the polymerization proceeds.
-
End-capping and Precipitation: Cool the reaction to room temperature. To terminate the polymerization, add a small amount of phenylboronic acid and stir for 2 hours, followed by the addition of bromobenzene and stirring for another 2 hours. Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (400 mL).
-
Purification: Collect the precipitated fibrous polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is extracted with chloroform.
-
Drying: Concentrate the chloroform solution and precipitate the polymer again in methanol. Collect the final product by filtration and dry it under vacuum at 40 °C overnight.
Material Characterization
A thorough characterization of the synthesized polymer is crucial to understand its properties and predict its performance in an OPV device.
| Technique | Purpose | Expected Observations for P(BcF-alt-BT) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the polymer. | Broadened peaks corresponding to the aromatic protons and carbons of the benzo[c]fluorene and bithiophene units, as well as the aliphatic protons of the dimethyl groups. The absence of signals from the bromo and boronic ester end groups indicates a high degree of polymerization.[5] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. | A monomodal distribution with Mn in the range of 10-50 kDa and a PDI between 1.5 and 2.5 is typical for Suzuki polycondensation.[6] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High thermal stability with a decomposition temperature (Td) above 350 °C, which is essential for device longevity. |
| UV-Visible (UV-Vis) Spectroscopy | To determine the optical absorption properties and estimate the optical bandgap (Eg). | A broad absorption spectrum in the visible region with two distinct peaks, characteristic of D-A copolymers.[7] The optical bandgap can be estimated from the onset of the absorption edge. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including the HOMO and LUMO energy levels. | Reversible oxidation and reduction peaks. The HOMO and LUMO levels can be calculated from the onset potentials of oxidation and reduction, respectively.[8] |
Table 1: Key Characterization Techniques for the Synthesized Polymer
Expected Optoelectronic Properties of Fluorene-Thiophene Copolymers:
| Polymer Type | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |
| Poly(fluorene-alt-bithiophene) | -5.4 to -5.8 | -2.9 to -3.2 | 2.2 to 2.6 | [8][9] |
| Poly(fluorene-alt-thiophene-benzothiadiazole-thiophene) | -5.3 to -5.6 | -3.4 to -3.7 | 1.8 to 2.1 | [1][7] |
Table 2: Typical Optoelectronic Properties of Fluorene-Thiophene Copolymers
Protocols for Organic Photovoltaic Device Fabrication and Testing
This section outlines a standard protocol for fabricating a bulk heterojunction (BHJ) organic solar cell using the synthesized P(BcF-alt-BT) as the donor material and a fullerene derivative, such as[4][4]-phenyl-C71-butyric acid methyl ester (PC₇₁BM), as the acceptor.
Device Fabrication Protocol (Conventional Architecture)
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized P(BcF-alt-BT)
-
PC₇₁BM
-
Chlorobenzene (anhydrous)
-
Calcium (Ca) and Aluminum (Al) evaporation sources
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: In a nitrogen-filled glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds. Anneal the substrates on a hotplate at 140 °C for 15 minutes.
-
Active Layer Preparation and Deposition: Prepare a blend solution of P(BcF-alt-BT) and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir the solution overnight at 40 °C to ensure complete dissolution. Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Active Layer Annealing: Transfer the substrates to a hotplate and anneal them at a pre-optimized temperature (typically between 80 °C and 150 °C) for 10 minutes. This step is crucial for optimizing the morphology of the bulk heterojunction.[2]
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) at a pressure below 10⁻⁶ Torr. The deposition rate should be controlled to ensure a uniform and continuous film.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
Device Performance Characterization
The performance of the fabricated OPV devices is evaluated by measuring their current density-voltage (J-V) characteristics under simulated solar illumination.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
Procedure:
-
Calibrate the light intensity of the solar simulator to 100 mW/cm² using a certified reference silicon solar cell.
-
Place the fabricated OPV device under the solar simulator and connect it to the SMU.
-
Measure the J-V curve by sweeping the voltage from -1 V to 1 V.
Key Performance Parameters:
From the J-V curve, the following key performance parameters are extracted:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmp × Vmp) / (Jsc × Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc × Voc × FF) / Pin, where Pin is the incident light power density (100 mW/cm²).
Expected Performance of Fluorene-Thiophene Copolymer Based OPVs:
| Polymer Type | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Poly(fluorene-alt-bithiophene) | PC₇₁BM | 0.9 - 1.1 | 4 - 7 | 50 - 65 | 2.5 - 4.0 | [2] |
| Fluorinated Fluorene-Thiophene Copolymer | Y6 (Non-fullerene) | 0.84 | 23.17 | 55.2 | 10.71 | [4] |
Table 3: Representative Performance Data for Fluorene-Thiophene Copolymer-Based Organic Solar Cells
Conclusion and Future Outlook
This compound stands as a highly promising and versatile building block for the synthesis of advanced organic semiconductor materials for photovoltaic applications. Its rigid and planar core, coupled with the synthetic flexibility offered by the bromo-functionality, allows for the systematic design and synthesis of donor-acceptor copolymers with tunable optoelectronic properties. The protocols outlined in this document provide a comprehensive guide for researchers to explore the potential of this compound, from polymer synthesis to device fabrication and characterization.
Future research directions could involve the copolymerization of this compound with a wider range of electron-accepting units, including non-fullerene acceptors, to further enhance the power conversion efficiency and stability of the resulting organic solar cells. The exploration of different device architectures, such as inverted and tandem structures, could also unlock new avenues for performance improvement. The continued development of novel materials based on the benzo[c]fluorene scaffold will undoubtedly contribute to the advancement of organic photovoltaic technology towards commercial viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Temperature of Annealing on the Performance of Fluorene and Bithiophene Copolymer in Bilayer Solar Cells | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
experimental procedure for functionalizing benzo[c]fluorene core
An Application Guide to the Synthetic Functionalization of the Benzo[c]fluorene Core
Authored by: A Senior Application Scientist
Abstract
The benzo[c]fluorene scaffold, a tetracyclic polycyclic aromatic hydrocarbon (PAH), is a core structure of significant interest in materials science and medicinal chemistry. Its rigid, planar, and electron-rich nature makes it an ideal building block for organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Furthermore, derivatives of benzo[c]fluorene have been investigated for their biological activity, including potential applications as cytostatic agents.[1] However, the utility of the parent benzo[c]fluorene is limited without the ability to precisely install functional groups that tune its electronic, optical, and pharmacological properties. This application note provides a comprehensive guide for researchers, detailing proven experimental procedures for the chemical modification of the 7H-benzo[c]fluorene core. We will explore key synthetic strategies, including electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, offering detailed, step-by-step protocols and the chemical logic underpinning these methodologies.
Critical Safety Considerations
Benzo[c]fluorene and its derivatives belong to the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are known for their potential mutagenic and carcinogenic properties.[2] Benzo[c]fluorene itself is a component of coal tar and cigarette smoke and is considered a contributor to their carcinogenic effects.[2] Its mutagenicity is attributed to metabolic activation into reactive diol epoxides that can form DNA adducts.[2]
Mandatory Safety Protocols:
-
Handling: All manipulations involving benzo[c]fluorene and its derivatives must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.
-
Waste Disposal: All contaminated solid and liquid waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Decontamination: Work surfaces should be decontaminated after use.
Overview of Functionalization Strategies
The functionalization of the benzo[c]fluorene core can be approached through several distinct strategies, each offering access to different substitution patterns and functional groups. The choice of method depends on the desired final product and the available starting materials.
Caption: General strategies for the functionalization of the 7H-benzo[c]fluorene core.
Protocol I: Electrophilic Aromatic Substitution - Bromination
Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto aromatic rings. Due to the fused ring system, the regioselectivity of these reactions can be complex. For fluorene and its analogues, substitution tends to occur at positions ortho and para to the bridging group.[3] Bromination provides a key intermediate, as the bromo-substituent serves as a versatile handle for subsequent cross-coupling reactions.
Step-by-Step Protocol: Monobromination of 7H-Benzo[c]fluorene
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7H-benzo[c]fluorene (1.0 g, 4.62 mmol) in 40 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (0.82 g, 4.62 mmol, 1.0 eq.) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred benzo[c]fluorene solution over 15 minutes. Causality: Using NBS provides a controlled source of electrophilic bromine, minimizing over-bromination compared to using liquid Br₂ directly. The reaction is run at 0°C to further control reactivity and selectivity.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate mobile phase).
-
Quenching: Upon completion, quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexanes gradient to afford the brominated benzo[c]fluorene derivative. The primary regioisomers can be separated at this stage.
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly robust and tolerant of a wide range of functional groups. This protocol describes the coupling of a brominated benzo[c]fluorene intermediate with an arylboronic acid. A key intermediate for this purpose is 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene, which allows for the introduction of two different aryl groups.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol: Arylation of Bromo-benzo[c]fluorene
-
Preparation: To a Schlenk flask, add the bromo-benzo[c]fluorene (e.g., 5-bromo-7H-benzo[c]fluorene, 1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.). Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily generates the active Pd(0) species in solution. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.
-
Solvent and Degassing: Add a 3:1 mixture of toluene and water. The system must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Perform three cycles of vacuum backfilling with argon.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the arylated benzo[c]fluorene derivative.
| Parameter | Protocol I: Bromination | Protocol II: Suzuki Coupling |
| Key Reagent | N-Bromosuccinimide (NBS) | Arylboronic Acid |
| Catalyst | None (Electrophilic) | Pd(PPh₃)₄ |
| Solvent | Dichloromethane (DCM) | Toluene / Water |
| Temperature | 0 °C to Room Temp. | 90 °C |
| Atmosphere | Argon | Argon (rigorously degassed) |
| Typical Yield | 70-90% | 65-95% |
Characterization of Functionalized Products
Confirming the structure and purity of the synthesized derivatives is a critical final step. A combination of spectroscopic and analytical techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive information about the molecular structure. The disappearance of a proton signal in the aromatic region and the appearance of new signals corresponding to the introduced functional group are key indicators. Changes in chemical shifts and coupling constants confirm the position of substitution.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., a nitro group from nitration, or characteristic vibrations of a newly introduced aryl ring).
-
UV-Visible and Fluorescence Spectroscopy: The extended π-conjugation resulting from functionalization, particularly arylation, will lead to significant shifts in the absorption and emission spectra. These techniques are crucial for evaluating the optoelectronic properties of new materials.[6]
Conclusion
The functionalization of the benzo[c]fluorene core opens a gateway to a vast chemical space of novel materials and biologically active compounds. This guide outlines reliable and reproducible protocols for two of the most powerful strategies: electrophilic bromination and palladium-catalyzed Suzuki-Miyaura cross-coupling. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively synthesize and explore the potential of this versatile aromatic scaffold. The methods described herein provide not only a means to specific target molecules but also a foundational framework for developing more complex and tailored benzo[c]fluorene derivatives.
References
- 1. [Derivatives of benzo(c)fluorene. IV. Synthesis of 5-hydroxy-7-oxo-7H-benzo(c)fluorene, an intermediate product in the preparation of the cytostatic Benfluron] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution. Part III. The effect of strain on the electrophilic reactivity of fluorene, dibenzofuran, dibenzothiophen, and carbazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
purification of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene by column chromatography
An Application Note and Protocol for the Purification of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene by Column Chromatography
Introduction: The Purification Challenge of a Key Organic Intermediate
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative that serves as a critical building block in the synthesis of advanced materials. Its unique fused aromatic ring system, coupled with the reactive bromine substituent, makes it an invaluable intermediate for creating materials used in high-performance applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs)[1]. The dimethyl substitution at the 7-position enhances both solubility and stability, crucial properties for device fabrication[1].
However, the synthesis of this compound often yields a crude product containing unreacted starting materials, over-brominated species (e.g., 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene), and other side-products. Achieving the high purity (>99%) required for electronics applications necessitates an efficient and robust purification strategy. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography, grounded in the fundamental principles of separation science.
PART 1: Scientific Rationale and Method Development
The Principle of Separation: Exploiting Polarity Differences
The successful chromatographic separation of a mixture relies on the differential partitioning of its components between a stationary phase and a mobile phase. The guiding principle is that chemical compounds with similar polarities tend to attract each other.
-
Analyte Properties: this compound is a large, predominantly non-polar molecule due to its extensive hydrocarbon framework. The bromine atom introduces a degree of polarizability and a slight dipole moment, making it marginally more polar than its un-brominated precursor. Potential impurities, such as oxidized by-products (fluorenones), will be significantly more polar due to the presence of a carbonyl group[2].
-
Chromatographic Mode Selection: Given the non-polar nature of the target compound, Normal-Phase Chromatography is the logical choice. This mode utilizes a polar stationary phase and a non-polar mobile phase. Non-polar compounds, like our target molecule, have weaker interactions with the polar stationary phase and are thus eluted more quickly by the non-polar mobile phase. Conversely, more polar impurities will interact more strongly with the stationary phase, leading to longer retention times and effective separation.
Selecting the Stationary and Mobile Phases
-
Stationary Phase: Silica gel (SiO₂) is the most versatile and cost-effective polar stationary phase for preparative scale purification of organic compounds and is strongly recommended for this application. Its surface is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with polar molecules. For PAHs, a combination of silica gel and alumina has also been shown to be effective[3]. We will proceed with silica gel (60 Å pore size, 230-400 mesh particle size) for its high resolving power.
-
Mobile Phase (Eluent): The mobile phase must be non-polar enough to allow the target compound to move down the column, but with enough polarity to differentiate it from closely related impurities. A binary solvent system, typically consisting of a non-polar alkane and a slightly more polar solvent, provides fine control over the elution strength.
-
Non-polar base: Hexanes or Petroleum Ether.
-
Polar modifier: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
The optimal ratio of these solvents is determined empirically using Thin-Layer Chromatography (TLC), as detailed in the protocol below.
PART 2: Pre-Chromatography Workflow: Method Development via TLC
Before committing a valuable sample to a large-scale column, the separation conditions must be optimized on a small scale. TLC is an indispensable tool for this purpose, providing a rapid assessment of the separation.
Protocol 1: TLC System for Solvent System Optimization
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal volume of DCM.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Developing the Chromatogram: Prepare several TLC chambers with different ratios of Hexane:DCM (e.g., 100:0, 98:2, 95:5, 90:10). Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). PAHs are typically UV-active.
-
Analysis and Selection: Calculate the Retention Factor (Rƒ) for each spot.
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
The goal is to find a solvent system that places the Rƒ of the target compound between 0.25 and 0.40. This ensures good separation from impurities and a reasonable elution time on the preparative column.
-
Data Interpretation
| Rƒ Value Range | Interpretation & Action |
| 0.8 - 1.0 | Too Non-Polar: Compound elutes too quickly. Increase the proportion of the polar modifier (DCM). |
| 0.25 - 0.40 | Optimal: Good separation and reasonable run time expected. Use this solvent system for the column. |
| 0.0 - 0.1 | Too Polar: Compound is stuck to the stationary phase. Decrease the proportion of the polar modifier (DCM). |
PART 3: Preparative Column Chromatography Protocol
This protocol assumes a sample size of approximately 1-2 grams. Dimensions should be scaled accordingly for different sample masses.
Materials and Column Preparation
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area provides excellent resolving power. |
| Column Dimensions | 40 mm inner diameter, 400 mm length | A 20:1 to 40:1 ratio of silica:crude sample by weight is recommended. |
| Eluent | Hexane/DCM (Optimized ratio from TLC) | The chosen mobile phase for effective separation. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution compared to wet loading. |
Protocol 2: Step-by-Step Purification
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column and add a 1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (approx. 40 g) in the initial, most non-polar eluent.
-
Pour the slurry into the column. Use gentle pressure from a pump or inert gas to pack the bed evenly, avoiding cracks or channels.
-
Drain the excess solvent until the solvent level meets the top of the silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal amount of DCM.
-
Add 2-3 g of fresh silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
-
Loading the Column:
-
Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.
-
Gently place a 1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution, collecting the outflow in numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL.
-
Isocratic vs. Gradient Elution: If TLC shows all impurities are well-separated from the product, an isocratic (constant solvent ratio) elution can be used. If impurities are close, a gradient elution (gradually increasing the percentage of DCM) is more effective. For this compound, starting with 98:2 Hexane:DCM and slowly increasing to 95:5 is a robust strategy.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
The less polar impurities will elute first, followed by the target compound, and finally the more polar impurities.
-
-
Product Isolation:
-
Combine all fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Verify purity using HPLC or NMR spectroscopy.
-
PART 4: Troubleshooting and Final Considerations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Column was overloaded.- Eluent polarity is too high.- Column was packed improperly (channels). | - Reduce sample load relative to silica mass.- Re-optimize eluent with TLC; use a shallower gradient.- Repack column carefully. |
| Cracked Silica Bed | The column ran dry at some point. | Keep the solvent head above the silica bed at all times. |
| Product Elutes with Solvent Front | Eluent is far too polar. | Start with a much less polar solvent system (e.g., 100% Hexane). |
| Product Won't Elute from Column | Eluent is not polar enough. | Gradually and systematically increase the percentage of the polar modifier (DCM). |
References
Application Note: High-Purity Recrystallization of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Introduction
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is a key intermediate in the synthesis of advanced functional materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and other organic electronics.[1] The performance of these materials is critically dependent on their purity, as even trace impurities can act as charge traps or quenching sites, degrading device efficiency and operational lifetime. Recrystallization is a powerful and widely applicable technique for the purification of nonvolatile, crystalline organic solids.[2][3] It leverages the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.
This application note provides a detailed, field-proven protocol for the purification of this compound to high purity (>99.5%). We will explore the causality behind solvent selection and procedural steps, ensuring a robust and reproducible method suitable for research, development, and scale-up operations.
Scientific Principles of Recrystallization
The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization solvent should meet several criteria:
-
High Temperature Coefficient: The target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-25 °C).[3][4]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after crystallization).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4][5]
The molecular structure of this compound—a large, rigid, and largely nonpolar polycyclic aromatic hydrocarbon (PAH)—suggests that nonpolar to moderately polar organic solvents will be most effective.[6][7] The bromine substituent introduces some polarity, but the overall character is dominated by the hydrophobic fluorene backbone.[8]
Materials and Equipment
-
Compound: Crude this compound
-
Solvents (Reagent Grade or Higher): Toluene, Dichloromethane (DCM), Hexanes, Ethyl Acetate
-
Apparatus: Erlenmeyer flasks, heating mantle or hot plate with a sand/water bath, magnetic stirrer, watch glasses, Büchner funnel, filter flask, vacuum source, fluted and standard filter paper, glass stirring rod.
Solvent System Selection and Rationale
A preliminary solvent screening is the most critical step. The "like dissolves like" principle serves as a starting point.[6][7] Given the aromatic and nonpolar nature of the target compound, solvents with similar characteristics are tested.
| Solvent | Boiling Point (°C)[5] | Polarity | Rationale for Use |
| Toluene | 111 | Nonpolar | Good candidate for single-solvent recrystallization. Its aromatic nature effectively dissolves the PAH core at high temperatures. |
| Dichloromethane (DCM) | 40 | Moderately Polar | Excellent "good" solvent for a mixed-solvent system. High dissolving power at room temperature. |
| Hexanes | 69 | Nonpolar | Excellent "bad" solvent (antisolvent). The target compound has very low solubility in hexanes, making it ideal for inducing precipitation from a DCM or Toluene solution. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be a good single solvent. Its polarity is intermediate, often providing the necessary solubility differential between hot and cold states. |
| Ethanol/Methanol | 78 / 65 | Polar Protic | Generally poor solvents. The polarity is too high, leading to low solubility even when hot. |
For this compound, a mixed-solvent system often provides superior results, offering finer control over the saturation point. The recommended system is Dichloromethane/Hexanes . DCM acts as the primary solvent to fully dissolve the compound and impurities, while the gradual addition of hexanes as an antisolvent reduces the overall solubility, forcing the target compound to crystallize out, leaving more soluble impurities behind.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 5.0 g of crude material. Adjust volumes accordingly for different scales.
Step 1: Dissolution
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20 mL of Dichloromethane (DCM). Stir at room temperature until the solid is completely dissolved.
-
Causality: DCM is used as the primary solvent because it readily dissolves the target compound at room temperature, ensuring all material, including trapped impurities, enters the solution phase.
-
Step 2: Hot Filtration (Conditional)
-
If any insoluble particulate matter (dust, catalyst residue) is observed, perform a hot filtration.
-
To do this, gently heat the DCM solution. In a separate flask, bring a small amount of fresh DCM to a boil.
-
Place a fluted filter paper in a stemless funnel and place it on a clean receiving flask. Pre-heat the funnel and flask by pouring the boiling DCM through it.
-
Quickly filter the hot sample solution. Rinse the original flask and filter paper with a minimal amount of hot DCM to ensure complete transfer.
-
Causality: This step removes impurities that are insoluble in the chosen solvent system. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[2]
-
Step 3: Reaching Saturation with Antisolvent
-
Gently heat the clear DCM filtrate on a hot plate to a low boil (approx. 40 °C).
-
Slowly add hexanes dropwise from a separatory funnel or pipette to the stirring, warm solution.
-
Continue adding hexanes until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Add a few drops of DCM to re-dissolve the precipitate until the solution is clear again.
-
Causality: This process of adding an antisolvent (hexanes) to a solution of the compound in a good solvent (DCM) precisely controls the point of saturation.[9] Re-dissolving the initial precipitate ensures the subsequent crystallization begins from a homogeneous, saturated solution, which is key for forming pure crystals.
-
Step 4: Crystal Growth (Cooling)
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Causality: Slow cooling is paramount. It allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecules while excluding impurities. Rapid cooling traps impurities and leads to the formation of small, impure crystals.[10]
-
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 20-30 minutes to maximize the yield.
-
Causality: Lowering the temperature further decreases the solubility of the compound, causing more of it to crystallize out of the solution, thereby increasing the recovery.[3]
-
Step 5: Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum.
-
Wet the filter paper with a small amount of cold hexanes to create a seal.
-
Pour the crystallized slurry into the funnel. Use a spatula to transfer all the crystals.
-
Rinse the Erlenmeyer flask with a small portion (5-10 mL) of ice-cold hexanes and pour this rinsing over the crystals in the funnel to wash them.
-
Break the vacuum, add a second small portion of ice-cold hexanes to the crystals, and reapply the vacuum after ~20 seconds.[2]
-
Causality: Washing the collected crystals with a cold, poor solvent (hexanes) removes any residual mother liquor containing dissolved impurities from the crystal surfaces without dissolving a significant amount of the product.[3]
-
Step 6: Drying and Purity Assessment
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass, breaking up any large clumps to facilitate final drying. Allow them to air dry completely or place them in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Weigh the final product and calculate the percent recovery.
-
Assess purity by taking a melting point. A sharp melting range close to the literature value indicates high purity.[10] Further analysis can be performed using HPLC or GC-MS.
Visualization of Workflows
Caption: Workflow for the mixed-solvent recrystallization of this compound.
Caption: Decision logic for selecting an appropriate recrystallization solvent system.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much primary solvent (DCM) was used. The solution is not supersaturated. | Gently heat the solution to boil off some of the DCM, then repeat the cooling process.[11][12] Try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound to induce nucleation.[11][13] |
| Product "Oils Out" | The boiling point of the solvent system is higher than the melting point of the compound, or the compound is significantly impure. | Re-heat the solution to dissolve the oil, add a small amount more of the good solvent (DCM) to lower the saturation temperature, and cool again very slowly.[12] If impurities are the cause, a preliminary purification by column chromatography may be necessary. |
| Very Low Recovery/Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | If the mother liquor has not been discarded, try to concentrate it by evaporation and cool it again to recover a second crop of crystals.[12] Always use minimal volumes and ice-cold solvent for washing. |
References
- 1. nbinno.com [nbinno.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. youtube.com [youtube.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reaction with 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically demanding substrate, 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this challenging transformation. We will delve into the mechanistic nuances and provide practical, field-tested solutions to common experimental hurdles.
Introduction: The Challenge of a Hindered Substrate
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[1] However, substrates like this compound present a significant challenge due to steric hindrance around the reaction center. This bulkiness can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and sluggish reactions.[2][3] This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low to no yield in a Suzuki coupling with a hindered substrate like this compound often points to issues with one or more of the three core components of the reaction: the catalyst system (palladium source and ligand), the base, or the solvent.
Initial Checks:
-
Catalyst Activity: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are not degraded.[4] Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[4]
-
Inert Atmosphere: The Suzuki reaction is sensitive to oxygen, which can lead to the formation of unwanted side products and deactivate the catalyst.[2] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.[4][5]
-
Reagent Purity: Use high-purity reagents and anhydrous solvents to avoid introducing impurities that can poison the catalyst.[6]
Q2: I suspect my catalyst system is not effective for this hindered substrate. What are the best catalyst and ligand combinations to try?
A2: For sterically demanding substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps.[2][7][8]
Recommended Catalyst Systems:
| Palladium Precursor | Ligand | Key Advantages for Hindered Substrates |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) | These ligands possess the necessary steric bulk and electron-donating properties to promote the coupling of hindered aryl halides.[2] |
| Pd(OAc)₂ | Indenyl-derived phosphine ligands | Have shown high efficiency for the Suzuki-Miyaura cross-coupling of sterically hindered aryl halides.[9] |
| Pd(OAc)₂ | N-heterocyclic carbenes (NHCs) | Offer another class of bulky ligands that can be effective for challenging couplings.[2] |
Experimental Protocol: Catalyst System Screening
-
Setup: In a glovebox or under a stream of argon, add the this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (see Q3) to a dry reaction vial.
-
Catalyst Addition: In separate vials, test different catalyst/ligand combinations. For example:
-
Vial A: Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%)
-
Vial B: Pd₂(dba)₃ (1 mol%) and XPhos (2-4 mol%)
-
-
Solvent and Reaction: Add the degassed solvent (see Q4), seal the vial, and heat the reaction to the appropriate temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][4]
Q3: What is the optimal base for this reaction, and how does it influence the yield?
A3: The base plays a crucial role in the transmetalation step of the Suzuki reaction by activating the boronic acid.[11][12][13] For hindered substrates, a stronger base is often required to facilitate this challenging step.[2]
Base Selection Guide:
| Base | Strength | Recommended Use |
| Potassium Phosphate (K₃PO₄) | Strong | Often the base of choice for difficult couplings, especially with hindered substrates.[2] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Another highly effective base for challenging Suzuki reactions.[2] |
| Potassium Carbonate (K₂CO₃) | Moderate | A common base, but may be less effective for this specific transformation. Can be "activated" by heating before use.[5] |
| Potassium Fluoride (KF) | Mild | Can be effective in some cases, particularly when milder conditions are required to avoid decomposition of sensitive functional groups.[10] |
Mechanism of Base Action: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium complex.[12][14][15]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent must solubilize all reaction components and can influence the stability and reactivity of the catalytic species.[6][16] For Suzuki reactions, a mixture of an organic solvent and water is often used.
Recommended Solvent Systems:
-
Dioxane/Water (e.g., 4:1 or 10:1): A very common and often effective solvent system.[10]
-
Toluene/Water: Another good option, particularly for reactions run at higher temperatures.
-
THF/Water: A suitable alternative to dioxane.[5]
-
Anhydrous Solvents (e.g., Toluene, Dioxane): In cases where protodeboronation (see FAQ) is a significant side reaction, completely anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[10]
The polarity of the solvent can also influence the reaction by stabilizing intermediates in the catalytic cycle.[17][18]
Frequently Asked Questions (FAQs)
-
Q: I'm observing a significant amount of a side product that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I prevent this?
-
Q: My starting material is being consumed, but I'm not getting the desired product. Instead, I'm isolating the debrominated starting material. What is happening?
-
A: This side reaction is called protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is more common with electron-deficient or heteroaromatic boronic acids and can be exacerbated by strong bases and high temperatures.[10] To mitigate this, consider using a milder base like KF, running the reaction at a lower temperature, or using a more stable boronic acid derivative like a pinacol ester (Bpin).[10]
-
-
Q: How can I effectively monitor the progress of my reaction?
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Sonogashira Couplings with Brominated Fluorenes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Sonogashira coupling reactions. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges with the Sonogashira coupling of brominated fluorenes. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome common hurdles and achieve successful outcomes in your synthetic endeavors.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] However, like any sophisticated chemical reaction, it is not without its challenges. This is particularly true when working with specific substrates like brominated fluorenes, where factors such as steric hindrance and electronic effects can influence reaction efficiency.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses common problems encountered during the Sonogashira coupling of brominated fluorenes, providing explanations for the underlying causes and step-by-step solutions.
Issue 1: No Reaction or Very Low Conversion
Q1: I've set up my Sonogashira reaction with a brominated fluorene, but I'm only recovering my starting materials. What are the most critical factors to check first?
A1: When a Sonogashira reaction fails to initiate, the root cause often lies with the catalyst's activity, the quality of the reagents, or suboptimal reaction conditions.[5] Brominated fluorenes can be less reactive than their iodinated counterparts, making the initial oxidative addition step more challenging.[6][7]
Initial Diagnostic Checks:
-
Catalyst Integrity: The palladium catalyst is the heart of the reaction. The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[5][8]
-
Cause: This can be triggered by impurities in the reagents or solvent, exposure to oxygen, or excessively high temperatures.
-
Solution: Use fresh, high-purity palladium catalysts. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[9] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
-
Inert Atmosphere: Oxygen is detrimental to the Sonogashira coupling. It promotes the unwanted homocoupling of the alkyne (Glaser coupling) and can deactivate the active Pd(0) catalyst.[10][11]
-
Protocol: Thoroughly degas your solvent(s) and reaction vessel using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Purity:
-
Solvents: Use anhydrous, high-purity solvents. Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting palladium black formation.[8]
-
Bases: Amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) can degrade over time. It is best practice to use freshly distilled or recently purchased amines.[11]
-
Copper(I) Source: If you are using a copper co-catalyst, be aware that CuI can degrade. Use a fresh, high-quality source.[5]
-
Q2: I've confirmed my reagents are pure and my setup is inert, but the reaction with my brominated fluorene is still sluggish. How can I increase the reaction rate?
A2: Given that aryl bromides are less reactive than aryl iodides, adjusting the reaction parameters to favor the rate-determining oxidative addition step is crucial.[10][12]
-
Temperature: For many aryl bromides, heating is necessary.[6] A reaction temperature of 60-100°C is a good starting point.[12][13] Consider using a sealed reaction vessel if your alkyne is volatile.[8]
-
Ligand Choice: The ligand on the palladium center plays a critical role. For less reactive aryl bromides, more electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition step.[9][14] Consider ligands like P(t-Bu)₃.
-
Solvent Effects: The solvent can significantly influence the reaction. While polar aprotic solvents like DMF are common, they can sometimes coordinate to the palladium center and inhibit catalysis.[15] In such cases, switching to a less coordinating solvent like toluene or dioxane might be beneficial.[12][15]
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)
Q3: My primary byproduct is the dimer of my terminal alkyne. What causes this and how can I minimize it?
A3: The formation of a homocoupled alkyne, known as the Glaser coupling product, is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[10][16] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of an oxidant, most commonly oxygen.[10][17]
Strategies to Minimize Glaser Coupling:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction is performed under strictly anaerobic conditions.[5]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[4][18] Copper-free Sonogashira couplings are well-established and often provide cleaner reactions, although they may require different ligands or reaction conditions to proceed efficiently.[5]
-
Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use of a Co-solvent: Using an amine base like triethylamine or piperidine as a co-solvent can sometimes suppress homocoupling.[16]
Issue 3: Formation of Dehalogenated Byproduct
Q4: I am observing the formation of a fluorene byproduct where the bromine atom has been replaced by a hydrogen. What is this side reaction?
A4: This is a dehalogenation side reaction, where the aryl halide is reduced. This can become more prominent with polyhalogenated substrates or at higher reaction temperatures.[19]
Potential Causes and Solutions:
-
Reaction Temperature: High temperatures can promote this side reaction.[19] Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. Some amine bases can act as a hydride source for the reduction. Experimenting with different bases (e.g., inorganic bases like K₂CO₃ or Cs₂CO₃) may be beneficial.
Experimental Protocols & Data
General Protocol for Sonogashira Coupling of a Brominated Fluorene
This is a representative procedure and may require optimization for your specific substrates.[2]
Materials:
-
Brominated fluorene derivative
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated fluorene, palladium catalyst, CuI, and ligand.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Common Parameters for Sonogashira Coupling Optimization
| Parameter | Recommendation for Brominated Fluorenes | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Well-established and commercially available catalysts.[9] |
| Copper Co-catalyst | CuI (optional) | Can increase reaction rate but may lead to Glaser coupling.[20] |
| Ligand | PPh₃, P(t-Bu)₃ | Bulky, electron-rich ligands can improve reactivity for aryl bromides.[14] |
| Base | Et₃N, DIPA, Cs₂CO₃, K₂CO₃ | Amine bases are common; inorganic bases are useful in copper-free systems.[6][21] |
| Solvent | Toluene, Dioxane, DMF, THF | Choice depends on substrate solubility and potential for catalyst inhibition.[15] |
| Temperature | 60 - 100 °C | Heating is often required for less reactive aryl bromides.[12] |
Visualizing the Process: Diagrams and Workflows
The Sonogashira Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][20]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
Frequently Asked Questions (FAQs)
Q5: What is the typical reactivity order for aryl halides in the Sonogashira coupling?
A5: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[5] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides generally require heating to achieve good conversion.[6]
Q6: Can I perform a Sonogashira coupling without a copper co-catalyst?
A6: Yes, copper-free Sonogashira reactions are not only possible but often preferable, particularly when Glaser homocoupling is a significant issue.[5][22] These reactions may require adjustments to the reaction conditions, such as the use of specific ligands or bases, to proceed efficiently.
Q7: My brominated fluorene has other functional groups. How tolerant is the Sonogashira reaction?
A7: The Sonogashira coupling is known for its excellent functional group tolerance.[23] A wide range of functional groups, including esters, ketones, aldehydes, and nitro groups, are generally well-tolerated. However, functional groups that can coordinate strongly to the palladium catalyst, such as some nitrogen-containing heterocycles, might require specific ligand selection to avoid catalyst inhibition.[24]
Q8: What is the role of the amine base in the reaction?
A8: The base plays a dual role. Firstly, it deprotonates the terminal alkyne, which is a crucial step for the formation of the reactive copper acetylide intermediate (in the copper-catalyzed version) or for the transmetalation step in the copper-free pathway.[1][9] Secondly, it neutralizes the hydrogen halide (HBr in this case) that is generated as a byproduct of the reaction.[6]
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. books.lucp.net [books.lucp.net]
- 16. depts.washington.edu [depts.washington.edu]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jk-sci.com [jk-sci.com]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
optimizing base and solvent for cross-coupling of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the palladium-catalyzed cross-coupling of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene. The significant steric hindrance and unique electronic properties of this polycyclic aromatic hydrocarbon (PAH) substrate present distinct challenges that require careful optimization of reaction parameters, particularly the choice of base and solvent.
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to diagnose issues and rationally design more effective reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or failing completely. What are the first things I should check?
A1: Low yields with sterically demanding substrates like this benzo[c]fluorene derivative are common and often trace back to a few key areas. The steric bulk around the bromine atom can significantly hinder the initial oxidative addition step and subsequent steps in the catalytic cycle.[1][2] Begin with a systematic check of your foundational reaction components and setup:
-
Reagent Quality and Integrity:
-
Aryl Bromide: Confirm the purity of your this compound. Impurities can interfere with the catalyst.
-
Boronic Acid/Ester Stability: Boronic acids, especially if electron-deficient, are susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] Using fresh, high-purity boronic acid is crucial. For persistent issues, consider converting it to a more stable pinacol ester or MIDA boronate, which can reduce the rate of this side reaction.[3][4]
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to air and moisture.[3] Oxidation of the Pd(0) catalyst or the phosphine ligand will render it inactive. Ensure your catalyst and ligand are fresh and have been stored and handled under a strict inert atmosphere (Argon or Nitrogen).
-
-
Exclusion of Oxygen and Water:
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by oxygen, which is a primary cause of catalyst deactivation and can also promote the unwanted homocoupling of your boronic acid.[3][4] Ensure your reaction flask is thoroughly purged with an inert gas and the reaction is run under a positive pressure of Argon or Nitrogen.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Even small amounts of oxygen or water can be detrimental.[3][5] While some Suzuki reactions benefit from a small amount of water as a co-solvent, it's critical to start from an anhydrous system and add a controlled amount if needed.
-
Q2: I'm seeing a lot of starting material remaining. How do I choose the right base to drive the reaction to completion?
A2: Base selection is critical and goes far beyond simply acting as a proton scavenger. In the Suzuki-Miyaura cycle, the base activates the boronic acid by forming a more nucleophilic borate "ate" complex, which is essential for the transmetalation step.[6][7] For a sterically hindered substrate, a stronger base is often required to facilitate this key step.
The choice of base can significantly influence the reaction rate and yield.[6] Inorganic bases are most common, with their effectiveness often correlating with their strength and solubility in the reaction medium.
Table 1: Comparative Guide to Common Bases for Suzuki-Miyaura Coupling
| Base | pKa (Conjugate Acid) | Key Characteristics & Considerations |
|---|---|---|
| K₂CO₃ (Potassium Carbonate) | ~10.3 | A common, mild base. Often requires aqueous co-solvents for solubility. May not be strong enough for highly hindered substrates.[6] |
| Cs₂CO₃ (Cesium Carbonate) | ~10.3 | More soluble in organic solvents than K₂CO₃, leading to higher effective basicity. Often a superior choice for challenging couplings.[6] |
| K₃PO₄ (Potassium Phosphate) | ~12.3 | A strong, non-nucleophilic base. Highly effective for hindered aryl halides and often provides excellent yields where weaker bases fail.[6] |
| KOtBu (Potassium tert-butoxide) | ~19 | A very strong, non-nucleophilic base. Can be highly effective but may promote side reactions with sensitive functional groups.[4] |
| NaOH / KOH (Hydroxides) | ~15.7 | Strong bases, but their high nucleophilicity and water content can promote side reactions, including protodeboronation.[4] |
Recommendation for this compound: Start with a strong, non-nucleophilic base like K₃PO₄ . Its ability to effectively promote the formation of the borate complex without introducing competing nucleophiles makes it an excellent choice for sterically demanding systems.
Q3: Which solvent system is best suited for this specific cross-coupling reaction?
A3: The solvent plays a complex role, influencing reagent solubility, catalyst stability, and even the active catalytic species.[8][9] The choice of solvent can dramatically alter reaction outcomes. For your substrate, a solvent system must be able to dissolve the large, nonpolar benzo[c]fluorene core while also accommodating the inorganic base.
Table 2: Solvent Selection Guide for Suzuki-Miyaura Coupling
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Characteristics & Considerations |
|---|---|---|---|
| Toluene | 2.4 | 111 | Nonpolar, aprotic. Good for dissolving nonpolar substrates. Often used with a phase-transfer catalyst or aqueous co-solvent. |
| 1,4-Dioxane | 2.2 | 101 | Ethereal, aprotic. A very common and effective solvent for Suzuki couplings. Often used with a water co-solvent (e.g., 4:1 or 10:1 ratio).[4] |
| THF (Tetrahydrofuran) | 7.6 | 66 | Ethereal, aprotic. Similar to dioxane but with a lower boiling point, limiting the accessible temperature range. |
| DMF (Dimethylformamide) | 36.7 | 153 | Polar, aprotic. Excellent solvating power for both organic and inorganic reagents. However, its coordinating ability can sometimes influence the catalyst negatively.[8] |
Recommendation for this compound: A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is a robust starting point. Dioxane effectively dissolves the aromatic substrate, while the water helps to dissolve the inorganic base (like K₃PO₄) and facilitates the catalytic cycle.[4] Alternatively, for a completely anhydrous system, Toluene can be effective, especially when paired with a highly soluble base like Cs₂CO₃.
Q4: I'm observing significant side products, specifically protodeboronation and homocoupling. How can I minimize these?
A4: These are two of the most common failure modes in Suzuki-Miyaura coupling.
-
Protodeboronation: This is the loss of the boron functionality from your coupling partner, replacing it with a hydrogen atom. It is often promoted by:
-
Excess Water or Protic Sources: While some water can be beneficial, too much can lead to this side reaction.[3]
-
High Temperatures & Long Reaction Times: Prolonged exposure to basic conditions at high heat increases the rate of protodeboronation.[3]
-
Mitigation Strategy: Use the minimum effective amount of base. Consider switching to a more stable boronic ester (e.g., pinacol ester).[3] Aim for shorter reaction times, possibly by using a more active catalyst system or microwave irradiation.[10][11]
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid.
-
Presence of Oxygen: The primary cause is often residual oxygen in the reaction mixture, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[4]
-
Mitigation Strategy: Rigorous degassing of your solvent (e.g., by sparging with argon for 15-30 minutes) and maintaining a strict inert atmosphere throughout the reaction are critical.[3]
-
Visualizing the Troubleshooting Process
A logical workflow is essential for efficiently diagnosing and solving issues with your reaction.
Caption: A decision tree for troubleshooting low yields in the cross-coupling of sterically hindered substrates.
Experimental Protocol: Screening for Optimal Base and Solvent
To ensure reproducibility and systematically optimize your reaction, a detailed experimental protocol is essential.[6] This protocol outlines a screening process to identify the most effective base and solvent combination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Bases for screening: K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 mmol, 2.0 equiv each)
-
Solvents for screening: Anhydrous, degassed 1,4-Dioxane, Toluene
-
Degassed deionized water
-
Reaction vials with stir bars, under an inert atmosphere manifold
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the this compound, arylboronic acid, and the selected base to separate, labeled reaction vials.
-
Catalyst Addition: In the glovebox, add the palladium precatalyst and phosphine ligand to each vial.
-
Solvent Addition: Add the chosen solvent system to each vial (e.g., for Dioxane/H₂O, add 4 mL of dioxane and 1 mL of degassed water).
-
Reaction Setup: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum heating block on a magnetic stir plate set to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at set time intervals (e.g., 2, 6, 12, and 24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield for each condition.
This systematic approach will provide clear, comparable data on which base and solvent system performs best for your specific coupling partners.
Understanding the Catalytic Cycle
The choice of base and solvent directly impacts the efficiency of the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in forming the 'ate' complex for transmetalation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
preventing de-bromination in 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene reactions
Welcome to the technical support center for reactions involving 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common side reactions encountered with this substrate: de-bromination. By understanding the underlying mechanisms and implementing optimized protocols, you can significantly improve reaction yields and product purity.
Frequently Asked Questions: Understanding De-bromination
This section addresses fundamental questions about the nature of de-bromination, providing the mechanistic basis for the troubleshooting guides that follow.
Q1: What is de-bromination and why is it a problem?
De-bromination, also known as hydrodehalogenation or proto-dehalogenation, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of the parent compound, 7,7-dimethyl-7H-benzo[c]fluorene, as a significant byproduct. This side reaction consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate, complicating purification.[2]
Q2: What are the primary causes of de-bromination in my reactions?
De-bromination typically occurs through two main mechanistic pathways, depending on the reaction type:
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium complex reacts with trace amounts of water, bases, or solvents (like alcohols).[1][3] This Pd-H species can then react with the organopalladium intermediate (Ar-Pd-Br) in a process called reductive elimination, yielding the de-brominated arene (Ar-H) and regenerating the catalyst.[3]
-
In Organometallic Reactions (e.g., Lithium-Halogen Exchange): When you use reagents like n-butyllithium to form an aryllithium intermediate, this new species is extremely basic. If there are any proton sources in the reaction mixture—even trace amounts of water in the solvent or on the glassware—the aryllithium will be rapidly quenched, resulting in the de-brominated product. This process is known as protonolysis.
Q3: Is the this compound scaffold particularly susceptible to de-bromination?
The benzo[c]fluorene core is an extended, electron-rich aromatic system. While aryl bromides are generally less prone to de-bromination than aryl iodides, electron-rich systems can sometimes accelerate certain steps in catalytic cycles, potentially making side reactions like de-bromination more competitive.[1][2] The key is not that the molecule itself is inherently unstable, but that the reaction conditions chosen can easily favor the undesired de-bromination pathway if not carefully optimized.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Users often report significant de-bromination during Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. The following Q&A guide provides targeted solutions.
Q: I'm observing a large amount of 7,7-dimethyl-7H-benzo[c]fluorene in my Suzuki/Sonogashira coupling. How can I fix this?
A: This is a classic case of competitive de-bromination, likely mediated by a Pd-H species. To favor the desired cross-coupling pathway over reductive de-bromination, a systematic optimization of your reaction parameters is required.
The goal is to make the desired final step of the catalytic cycle (reductive elimination of the product) faster than the undesired side reaction (reductive elimination of the de-brominated arene).
Figure 1. Competing pathways in Pd-catalyzed cross-coupling.
Recommended Optimization Parameters
The table below summarizes key parameters to adjust. Start by changing one parameter at a time to isolate its effect.
| Parameter | Recommendation & Rationale |
| Ligand Choice | Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphines are highly effective.[1] Rationale: Bulky ligands accelerate the rate of reductive elimination, which is the product-forming step.[4] This helps the desired reaction outcompete the de-bromination pathway. Electron-rich ligands also stabilize the Pd(0) state and can promote oxidative addition.[4] |
| Base Selection | Use a weaker, non-nucleophilic base. Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Rationale: Strong bases, especially in the presence of trace water, can more readily generate the interfering Pd-H species. K₃PO₄ is often an excellent choice for suppressing this side reaction. |
| Solvent Purity | Use anhydrous, aprotic solvents. Rigorously dry and degas solvents like dioxane, THF, or toluene.[1] Avoid alcohol-based solvents if possible, as they can act as hydride sources.[3] Rationale: Water and other protic impurities are primary sources for the protons that lead to de-bromination. Thorough degassing with argon or nitrogen is also critical to prevent catalyst oxidation and decomposition.[5] |
| Temperature | Run the reaction at the lowest effective temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like de-bromination.[5] Rationale: By finding the minimum temperature required for the desired transformation, you can often disfavor the activation energy barrier for the de-bromination pathway. |
Optimized Protocol: Suzuki Coupling to Minimize De-bromination
This protocol incorporates the best practices discussed above.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Preparation: Add the this compound, boronic acid, and K₃PO₄ to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst and the SPhos ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the de-brominated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify by column chromatography.
Troubleshooting Guide 2: Lithium-Halogen Exchange Reactions
For researchers using this compound to generate an organometallic intermediate for subsequent reaction with an electrophile.
Q: My lithium-halogen exchange with n-BuLi, followed by quenching with an electrophile, results in a high percentage of the de-brominated starting material. What's going wrong?
A: The aryllithium intermediate you are generating is a very strong base. The de-brominated product is the result of this intermediate being quenched by a proton source before it has a chance to react with your intended electrophile.
Success in these reactions hinges on creating a scrupulously anhydrous and aprotic environment.
Figure 2. Troubleshooting flowchart for lithium-halogen exchange.
Key Experimental Considerations
-
Solvent and Glassware: Solvents like THF or diethyl ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone). All glassware, needles, and cannulas must be oven- or flame-dried immediately before use and assembled hot under a stream of inert gas.
-
Temperature Control: Lithium-halogen exchange is extremely fast, even at very low temperatures.[6] Performing the reaction at -78 °C (a dry ice/acetone bath) or even lower (-100 °C) is crucial. This minimizes side reactions, including potential reactions with other functional groups and proton sources.
-
Order of Addition: Always add the organolithium reagent (e.g., n-BuLi) dropwise to the solution of this compound.[7] A reverse addition (adding the substrate to the BuLi) can create localized areas of high BuLi concentration, which can lead to undesired side reactions.
-
Confirmation of Lithiation: Before adding the primary electrophile, you can confirm the success of the lithium-halogen exchange. Take a small aliquot of the reaction mixture and quench it with a deuterated proton source like D₂O. Analysis of this quenched sample by ¹H NMR should show the disappearance of the aromatic proton at the 5-position and the absence of the de-brominated (but now deuterated) product, confirming successful lithiation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Navigating the Scale-Up of Benzo[c]fluorene Derivative Synthesis
Welcome to the technical support center for the synthesis of benzo[c]fluorene derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot, or manufacturing scales. Scaling up the synthesis of these complex polycyclic aromatic hydrocarbons (PAHs) presents unique challenges that are often not apparent during initial lab-scale experiments. This document provides in-depth, field-proven insights in a question-and-answer and troubleshooting format to help you navigate these complexities successfully.
Section 1: Core Synthesis & Yield Optimization (Frequently Asked Questions)
This section addresses common questions related to maintaining and improving reaction performance during scale-up.
Q1: We are observing a dramatic decrease in yield when scaling our Lewis acid-catalyzed cyclization from 5 grams to 500 grams. What are the primary factors to investigate?
A1: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. What works in a small round-bottom flask with rapid magnetic stirring doesn't translate directly to a large reactor.
-
Causality - The "Why":
-
Heat Transfer: Large reaction volumes have a smaller surface-area-to-volume ratio. Exothermic events, even minor ones at the lab scale, can lead to significant temperature spikes in a large reactor. This can cause thermal degradation of starting materials, intermediates, or the final product, and promote side reactions. For Lewis acid-catalyzed reactions like a Prins-type cycloaromatization, localized heating can deactivate the catalyst or lead to charring.[1][2]
-
Mass Transfer & Mixing: Inefficient mixing in a large vessel creates non-homogeneous reaction conditions. Pockets of high substrate or catalyst concentration can lead to rapid, uncontrolled side reactions, while other areas remain unreacted. This is especially critical in multi-phase reactions or when adding reagents portion-wise.
-
-
Path Forward:
-
Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to understand the reaction's thermal profile. This will tell you when exotherms occur and how much heat is generated, allowing you to design an appropriate cooling strategy for the larger reactor.
-
Reactor & Impeller Design: Switch from magnetic stirring to overhead mechanical stirring. The choice of impeller (e.g., pitched-blade turbine, anchor) is critical and should be selected based on the viscosity and nature of your reaction mixture to ensure proper homogenization.
-
Controlled Reagent Addition: Instead of adding a reagent all at once, use a syringe pump or addition funnel to add it slowly and controllably. This helps manage the exotherm and maintain a consistent concentration profile.
-
Q2: Our palladium-catalyzed cross-coupling reaction for a benzo[c]fluorene precursor is stalling, and we suspect catalyst deactivation. What are the common causes on a larger scale?
A2: Catalyst deactivation is a frequent issue in scaling up Pd-catalyzed reactions. The catalyst's turnover number can be highly sensitive to impurities and reaction conditions that are magnified at scale.
-
Causality - The "Why":
-
Impurity Poisoning: Technical-grade solvents, starting materials, or even leaching from reactor components can introduce catalyst poisons (e.g., sulfur or certain nucleophiles) that were negligible at the milligram scale.
-
Oxidative Deactivation: While many modern Pd catalysts are robust, prolonged exposure to trace oxygen at elevated temperatures can lead to the formation of inactive palladium oxides. Ensure your reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon).
-
Ligand Degradation: The phosphine ligands often used in these couplings can be sensitive to heat and impurities, leading to their degradation and subsequent catalyst deactivation.
-
-
Troubleshooting Protocol:
-
Reagent Purity Check: Analyze your starting materials and solvents for impurities known to poison palladium catalysts. Consider using higher-purity grades for the scale-up run.
-
Inert Atmosphere: Implement a rigorous inerting procedure for your reactor. This involves multiple vacuum/inert gas backfill cycles before adding reagents.
-
Catalyst Loading Evaluation: While the goal is often to reduce catalyst loading for cost-effectiveness, a slight increase might be necessary at scale to compensate for minor deactivation pathways.
-
Consider a More Robust Catalyst System: Investigate catalyst systems known for their high stability and resistance to deactivation, which are often designed specifically for process chemistry applications.
-
Section 2: Purification & Impurity Profiling (Troubleshooting Guide)
Purification is arguably the most significant scale-up challenge for benzo[c]fluorene derivatives due to their low solubility and the formation of closely related isomers.
Problem: We are struggling to separate our target benzo[c]fluorene derivative from a key regioisomeric byproduct using column chromatography. The separation is poor, and we are using an excessive amount of solvent.
-
Underlying Issue: Regioisomers of PAHs often have very similar polarities, making them difficult to separate on standard silica gel.[3] The high surface area of silica can also lead to product adsorption and loss, especially at scale.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for isomer separation.
-
Detailed Solutions:
-
Prioritize Crystallization: Before resorting to chromatography, conduct a thorough crystallization screening. This is the most scalable and cost-effective purification method. Create a table to track solvent systems, temperatures, and resulting purity. Often, a subtle difference in the crystal lattice energy between isomers can be exploited for separation.
-
Alternative Chromatography: If crystallization is not viable, move beyond standard silica gel.
-
Reverse-Phase (C18) Chromatography: Since isomers may have slight differences in hydrophobicity, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can sometimes provide the necessary selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC offers high resolution, fast run times, and uses environmentally benign CO2 as the mobile phase, making it an excellent green chemistry option for scale-up if the equipment is available.
-
-
Derivatization: As a last resort, consider a temporary derivatization of your product mixture. A subtle structural difference might be amplified in a derivative, allowing for easy separation. The protecting group can then be removed to yield the pure isomer.
-
Section 3: Process Analytical Technology (PAT) & Safety
For robust and safe scale-up, implementing modern process controls is essential.
Q3: How can we monitor our reaction in real-time to ensure consistency and safety during a 24-hour pilot run? Manual sampling and TLC are not feasible.
A3: This is an ideal scenario for implementing Process Analytical Technology (PAT). PAT is a framework endorsed by regulatory agencies that involves using real-time analytical tools to monitor and control manufacturing processes.[4][5]
-
PAT Implementation Workflow:
Caption: A simplified workflow for implementing PAT in process scale-up.
-
Recommended PAT Tools:
-
In-situ FTIR/Raman Spectroscopy: An immersion probe can track the concentration of key reactants, intermediates, and the product in real-time by monitoring their characteristic vibrational bands. This allows you to determine reaction kinetics and endpoints precisely without sampling.
-
Online HPLC: For more complex mixtures, a system can be configured to automatically draw a sample from the reactor, dilute it, and inject it into an HPLC. This provides detailed quantitative data on product purity and byproduct formation throughout the run.[4]
-
Q4: What are the key safety considerations when handling multi-kilogram quantities of benzo[c]fluorene derivatives?
A4: Benzo[c]fluorene and its derivatives are PAHs and should be treated as potentially mutagenic and carcinogenic.[6][7] Exposure risks are magnified at scale.
-
Key Safety Protocols:
-
Containment: Use closed-system reactors and transfer lines to minimize exposure. Powder handling (charging solids to the reactor) should be done in a ventilated enclosure or with a powder transfer system.
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including respirators, chemical-resistant suits, and double-gloving.
-
Waste Disposal: All waste streams (liquid and solid) must be collected and disposed of as hazardous waste according to institutional and governmental regulations.
-
Process Safety: Be aware of potential runaway reactions (as identified by calorimetry). Ensure the reactor is equipped with appropriate pressure relief systems.
-
Appendix A: Sample Experimental Protocol (Scale-Up Consideration)
Reaction: Lewis Acid-Catalyzed Prins-Type Cycloaromatization (Illustrative) [1]
This protocol outlines the synthesis of a benzo[c]fluorene core, highlighting critical scale-up parameters.
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) | Rationale for Change |
| Reactor | 50 mL Round-bottom flask | 5 L Jacketed Glass Reactor | Jacketed reactor allows for precise temperature control via a circulating thermal fluid. |
| Stirring | Magnetic stir bar (800 rpm) | Overhead stirrer, pitched-blade impeller (300 rpm) | Ensures efficient mixing in the larger volume and higher viscosity. |
| Inerting | Balloon of N₂ | 3x Vacuum/N₂ backfill cycles | Guarantees a robustly inert atmosphere to prevent side reactions. |
| Reagents | Enol Ether Precursor (1.0 g, 1.0 eq) | Enol Ether Precursor (100 g, 1.0 eq) | Direct scale-up. |
| Solvent (DCE, 20 mL) | Solvent (DCE, 2 L) | Maintained concentration. | |
| Lewis Acid (e.g., TfOH, 1.2 eq) | Lewis Acid (e.g., TfOH, 1.2 eq) | Added via addition funnel over 30 min. | |
| Temp. Control | Ice bath | Reactor jacket set to 0 °C | Proactive cooling to absorb exotherm from Lewis acid addition. |
| Workup | Pour into sat. NaHCO₃ | Slow reverse-quench into cold sat. NaHCO₃ | Controls quenching exotherm and gas evolution safely. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Process analytical technology (PAT) for biopharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 7. Synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Benzo[c]fluorene Intermediates
Introduction
Benzo[c]fluorene and its derivatives represent a critical class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of advanced materials for organic electronics and as intermediates in pharmaceutical synthesis.[1] However, their planar, aromatic nature, and increasing molecular weight throughout a synthetic route frequently lead to significant solubility challenges in common organic solvents. These issues can manifest as difficult purifications, low reaction yields, and complications in analytical characterization.
This technical support guide is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome common solubility problems encountered when working with benzo[c]fluorene intermediates. Here, we provide field-proven insights, step-by-step protocols, and a comprehensive FAQ section to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why are my benzo[c]fluorene intermediates so poorly soluble?
A1: The limited solubility of benzo[c]fluorene intermediates stems from their rigid, planar, and highly aromatic structure. Like many polycyclic aromatic hydrocarbons, these molecules have strong intermolecular π-π stacking interactions, which make them very stable in a solid, crystalline state.[2] Overcoming these strong intermolecular forces requires a solvent that can effectively solvate the molecule, a task that becomes more difficult as the aromatic system is extended or when highly symmetrical, nonpolar derivatives are synthesized. The general principle of "like dissolves like" is paramount; these largely nonpolar compounds require solvents of similar polarity to achieve significant solubility.[3]
Q2: My reaction mixture is a heterogeneous slurry. How can I get my starting material to dissolve and react?
A2: A heterogeneous mixture indicates that your chosen solvent cannot adequately dissolve the starting material at the current concentration and temperature. Consider the following strategies:
-
Increase Temperature: The solubility of most organic solids increases significantly with temperature.[4] Refluxing the reaction mixture may be sufficient to dissolve the starting material and initiate the reaction. Ensure your chosen solvent has an appropriate boiling point for the desired reaction temperature.[5]
-
Solvent Screening: Your initial solvent may be inappropriate. Toluene, xylenes, or dichlorobenzene are often good starting points for nonpolar aromatic compounds due to their ability to engage in π-π interactions and their higher boiling points.[6] For slightly more polar intermediates, consider solvents like tetrahydrofuran (THF), 2-methyl-THF, or cyclopentyl methyl ether (CPME).
-
Use a Co-solvent System: If a single solvent is ineffective, a co-solvent system can modify the polarity of the medium to enhance solubility.[7] For example, adding a small amount of a more polar solvent like THF to a nonpolar solvent like hexane might improve solubility without compromising the reaction.
-
Increase Dilution: While not always ideal, simply increasing the volume of solvent can help. However, this may lead to slower reaction rates and more cumbersome work-ups.
Q3: My product crashed out of solution during the work-up. What should I do?
A3: This is a common issue, especially when transitioning from a nonpolar organic solvent to an aqueous wash, which drastically changes the polarity of the medium.[8]
-
Immediate Action: Add more of the primary organic solvent to the separatory funnel to try and redissolve the precipitate. Gentle warming of the separatory funnel in a warm water bath can also be effective, but be cautious with volatile solvents and ensure proper venting.
-
Isolate and Re-dissolve: If the precipitate is persistent, it may be necessary to filter the solid from the biphasic mixture. The solid can then be washed separately and re-dissolved in an appropriate hot solvent (like toluene or ethyl acetate) for subsequent purification steps like recrystallization.[9][10]
-
Future Prevention: In subsequent runs, consider using a larger volume of organic solvent during the work-up or switching to a solvent that has a higher capacity for your product.
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] This differential solubility is key to achieving high recovery of pure crystals upon cooling.
-
Polarity Matching: Start by considering the polarity of your benzo[c]fluorene intermediate. Nonpolar compounds will likely recrystallize well from moderately polar solvents like ethyl acetate or mixed solvent systems like toluene/hexane or dichloromethane/heptane.[6][9]
-
Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but not so high that it becomes difficult to remove from the final product. A boiling point below 120 °C is generally preferred.[9]
-
Trial and Error: The most reliable method is to perform small-scale solubility tests with a variety of solvents, as outlined in Protocol 1 .[3]
Q5: Can I modify my benzo[c]fluorene structure to improve its solubility?
A5: Yes, this is a common strategy in materials science and drug development. Introducing certain functional groups can disrupt the π-π stacking and improve solubility.
-
Alkyl Chains: Adding flexible alkyl or alkoxy chains (e.g., hexyl, octyl) to the fluorene core can significantly enhance solubility in common organic solvents.[11]
-
Functional Groups: Incorporating groups that can engage in hydrogen bonding or have different polarities, such as pyridyl groups, can also improve solubility in specific solvents.[12]
Troubleshooting and Experimental Protocols
Data Presentation
Table 1: Common Solvents for Benzo[c]fluorene Intermediates and Related PAHs
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Use Cases |
| Hexane/Heptane | 0.1 | 69 / 98 | Very nonpolar. Often used as an anti-solvent in recrystallizations. |
| Toluene | 2.4 | 111 | Good for dissolving nonpolar aromatics at high temperatures. Useful for reactions and recrystallizations.[6] |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent for a wide range of polarities. Low boiling point makes it easy to remove. |
| Diethyl Ether | 2.8 | 35 | Good general-purpose solvent, but its high volatility and flammability require caution.[13] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often an excellent choice for recrystallizing fluorene-type compounds.[9] |
| Tetrahydrofuran (THF) | 4.0 | 66 | A more polar ether, good for dissolving compounds with some polar functional groups. |
| Acetone | 5.1 | 56 | A polar aprotic solvent. Can be useful but may be too polar for some intermediates.[14] |
| Methanol/Ethanol | 5.1 / 4.3 | 65 / 78 | Polar protic solvents. Generally poor solvents for nonpolar PAHs but can be used in mixed solvent systems.[10] |
Visualizations
Caption: Decision tree for troubleshooting common solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol helps identify a suitable solvent or solvent system for purifying your benzo[c]fluorene intermediate.
Materials:
-
Small quantity (~10-20 mg) of your crude compound
-
Several small test tubes or vials
-
A selection of test solvents from Table 1 (e.g., hexane, toluene, ethyl acetate, DCM, ethanol)
-
Hot plate or sand bath
-
Pasteur pipettes
Procedure:
-
Room Temperature Test:
-
Place ~10 mg of your crude solid into each of the test tubes.
-
Add a test solvent dropwise (0.2-0.3 mL) to each tube at room temperature.
-
Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for recrystallization (compound is too soluble). Set it aside as a potential "soluble solvent" for a co-solvent system.
-
-
Hot Solvent Test:
-
For the tubes where the solid did not dissolve at room temperature, gently heat them on a hot plate.
-
Continue to add the same hot solvent dropwise until the solid just dissolves. Make note of the approximate volume needed.
-
If a very large volume of solvent is required, it is likely a poor solvent.
-
If the solid does not dissolve even in a significant volume of boiling solvent, it is a poor solvent.
-
-
Cooling and Crystallization Test:
-
Once a saturated solution is formed in hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place it in an ice-water bath for 10-15 minutes.
-
An ideal solvent will show rapid formation of a large volume of crystals upon cooling.[3]
-
If no crystals form, the compound may be too soluble, or the solution may be supersaturated. Try scratching the inside of the tube with a glass rod to induce crystallization.
-
If the compound "oils out" instead of crystallizing, the solvent is likely not ideal. Consider a different solvent or a co-solvent pair.
-
-
Co-Solvent System Test (If needed):
-
Dissolve your compound in a small amount of a "soluble solvent" (identified in step 1) at room temperature.
-
Slowly add a "poor solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool as described in step 3. Abundant crystal formation indicates a good co-solvent system.
-
Protocol 2: General Recrystallization Procedure
This procedure should be performed after identifying a suitable solvent using Protocol 1.
Procedure:
-
Place the crude benzo[c]fluorene intermediate into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with swirling on a hot plate. Continue adding solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[15]
-
If the solution is colored by high molecular weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then briefly reheat to boiling.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
Caption: Relationship between compound polarity and solvent choice.
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. brainly.com [brainly.com]
- 10. bellevuecollege.edu [bellevuecollege.edu]
- 11. nbinno.com [nbinno.com]
- 12. Alcohol-soluble fluorene derivate functionalized with pyridyl groups as a high-performance cathode interfacial material in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Crystallization Of Fluorene - 1006 Words | 123 Help Me [123helpme.com]
- 14. Solvent effects on extraction of polycyclic aromatic hydrocarbons in ambient aerosol samples | E3S Web of Conferences [e3s-conferences.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of F-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Welcome to the technical support center for the synthesis of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you manage impurities and optimize your reaction outcomes.
I. Troubleshooting Guide: Impurity Management
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete Bromination - Presence of Starting Material
Symptom: Analysis of the crude product (e.g., by TLC, GC-MS, or ¹H NMR) shows a significant amount of the unbrominated starting material, 7,7-dimethyl-7H-benzo[c]fluorene.
Potential Causes & Solutions:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS)) may be inadequate.
-
Solution: Increase the equivalents of the brominating agent incrementally (e.g., from 1.1 to 1.3 equivalents). Monitor the reaction progress closely to avoid over-bromination.
-
-
Decomposition of Brominating Agent: NBS and other brominating agents can be sensitive to moisture and light.
-
Solution: Use freshly opened or properly stored NBS. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Activation/Initiation: For reactions requiring an initiator (e.g., radical bromination), the initiator may be inefficient or added improperly.
-
Solution: Ensure the initiator (e.g., AIBN or benzoyl peroxide) is added at the correct temperature and in the appropriate amount. For photochemical initiation, ensure the light source is of the correct wavelength and intensity.
-
Issue 2: Formation of Di- and Polybrominated Byproducts
Symptom: Mass spectrometry or NMR analysis indicates the presence of species with masses corresponding to the addition of two or more bromine atoms, such as 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene.[1][2][3][4]
Potential Causes & Solutions:
-
Excess Brominating Agent: Using a large excess of the brominating agent can lead to multiple brominations on the aromatic core.
-
Solution: Carefully control the stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Consider slow, portion-wise addition of the brominating agent to maintain a low concentration throughout the reaction.
-
-
Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can increase the likelihood of over-bromination.
-
Solution: Optimize the reaction temperature and time. Start with milder conditions and gradually increase them while monitoring the reaction progress.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent.
-
Solution: Screen different solvents. For example, less polar solvents may sometimes reduce the rate of electrophilic aromatic substitution, providing better control.
-
Issue 3: Presence of Oxidized Impurities
Symptom: The product is colored (e.g., yellow or brown), and analysis reveals the presence of ketone or other oxygenated functionalities. Oxidation can be a side reaction in electrophilic bromination.[5]
Potential Causes & Solutions:
-
Air/Moisture Contamination: Exposure to air and moisture, especially at elevated temperatures, can lead to oxidation of the fluorene moiety.
-
Solution: Conduct the reaction under a strictly inert atmosphere. Use anhydrous solvents and reagents.
-
-
Side Reactions with the Brominating Agent: Some brominating agents can also act as oxidants under certain conditions.
-
Solution: Choose a milder brominating agent if oxidation is a persistent issue. Ensure the reaction work-up quenches any residual reactive bromine species.
-
Issue 4: Difficulty in Product Isolation and Purification
Symptom: The crude product is an oil or a sticky solid that is difficult to handle, and standard purification techniques like crystallization or column chromatography yield a product of low purity.
Potential Causes & Solutions:
-
Complex Impurity Profile: The presence of multiple, structurally similar impurities can make purification challenging.
-
Solution:
-
Recrystallization: Experiment with a variety of solvent systems for recrystallization.[6] A mixed solvent system can sometimes provide the necessary selectivity.
-
Column Chromatography: Optimize the stationary phase (e.g., silica gel with different pore sizes) and the mobile phase. A shallow gradient elution can improve separation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more resource-intensive, option.
-
-
-
Product Instability: The desired product may be unstable under the purification conditions.
-
Solution: Avoid prolonged exposure to heat and light during purification. If using chromatography, consider deactivating the silica gel with a small amount of a neutral base like triethylamine to prevent degradation of sensitive compounds.
-
II. Frequently Asked Questions (FAQs)
Synthesis & Mechanism
Q1: What is the most common synthetic route for the bromination of 7,7-dimethyl-7H-benzo[c]fluorene?
A1: The most common method is electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent, often with a radical initiator like AIBN or under photochemical conditions. The reaction proceeds via a free radical mechanism.[7]
Q2: Why is the 5-position the preferred site for bromination?
A2: The regioselectivity of the bromination is governed by the electronic and steric properties of the 7,7-dimethyl-7H-benzo[c]fluorene core. The 5-position is electronically activated and sterically accessible, making it a favorable site for electrophilic attack.
Impurity Characterization
Q3: What analytical techniques are most suitable for identifying impurities in this synthesis?
A3: A combination of techniques is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and crude product composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in the mixture, which is crucial for detecting starting material, product, and over-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the main product and any significant impurities.
Purification Strategies
Q4: Are there any specialized purification techniques for removing closely related impurities?
A4: Beyond standard recrystallization and column chromatography, techniques like scavenger resins can be employed to selectively remove unreacted reagents or certain byproducts.[8] For instance, a scavenger resin with an affinity for electrophiles could potentially remove excess brominating agent.
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of this compound
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7,7-dimethyl-7H-benzo[c]fluorene (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 95-98% | Scalable, cost-effective | Can have lower yields, dependent on finding a suitable solvent system |
| Column Chromatography | >98% | High resolution for separating closely related impurities | Can be time-consuming and solvent-intensive, potential for product degradation on silica |
| Preparative HPLC | >99.5% | Excellent separation efficiency for high-purity applications | Expensive, not easily scalable, requires specialized equipment |
IV. Visual Guides
Diagram 1: General Troubleshooting Workflow for Impurity Identification
References
- 1. nbinno.com [nbinno.com]
- 2. 1056884-35-5|5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene|BLD Pharm [bldpharm.com]
- 3. amiscientific.com [amiscientific.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Thermal Analysis of Dimethyl-benzo[c]fluorene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl-benzo[c]fluorene compounds. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during the thermal analysis of this unique class of polycyclic aromatic hydrocarbons (PAHs). Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the thermal behavior of dimethyl-benzo[c]fluorene compounds.
Q1: What are the primary factors influencing the thermal stability of dimethyl-benzo[c]fluorene compounds?
A1: The thermal stability is primarily dictated by the inherent aromaticity of the fused ring system. The strong carbon-carbon bonds within the benzo[c]fluorene core require significant energy to break. However, the following factors can modulate this stability:
-
Position of Methyl Groups: The location of the dimethyl substituents on the fluorene backbone can introduce steric strain or alter the electronic landscape, potentially creating points of lower thermal stability compared to the parent molecule.
-
Purity: The presence of residual solvents, unreacted starting materials, or synthetic byproducts can lead to apparent weight loss or thermal events at temperatures lower than the decomposition point of the pure compound.[1]
-
Atmosphere: The presence of oxygen can initiate thermo-oxidative degradation at temperatures significantly lower than the onset of anaerobic thermal decomposition.[2] Studying the material in an inert atmosphere (e.g., nitrogen or argon) is crucial for determining its intrinsic thermal stability.[3]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points and decomposition profiles due to variations in crystal lattice energy.[4]
Q2: What are the expected initial steps in the thermal degradation of a dimethyl-benzo[c]fluorene?
A2: Based on the principles of PAH thermal decomposition, the initial degradation steps are likely to involve the weakest bonds. In a dimethyl-benzo[c]fluorene, this would typically be the C-C bonds of the methyl groups. Therefore, the degradation pathway is often initiated by:
-
Demethylation: Homolytic cleavage of a methyl radical from the aromatic core.
-
Hydrogen Abstraction: The resulting aryl radical may abstract a hydrogen atom from a nearby molecule.
-
Rearrangement and Fragmentation: As the temperature increases, the fused aromatic rings will begin to cleave, leading to a complex mixture of smaller PAHs and volatile organic compounds.[5]
Q3: Why is it important to use both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for these compounds?
A3: TGA and DSC provide complementary, not redundant, information. Relying on only one technique can lead to an incomplete or misleading interpretation of a material's thermal behavior.[6]
-
TGA tells you at what temperature and how much mass a sample loses.[7] This is essential for determining thermal stability and decomposition kinetics.[4]
-
DSC tells you how heat flow to or from the sample changes with temperature. It detects thermal events that may not involve mass loss, such as melting, crystallization, and glass transitions.[6][7] For example, a DSC scan might reveal a melting point just before decomposition, a fact that TGA alone would miss. Combining the data allows you to correlate mass loss events with their energetic nature (endothermic or exothermic).[6]
Section 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems you may encounter during your analysis.
Thermogravimetric Analysis (TGA) Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Non-reproducible Onset of Decomposition Temperature (Tonset) | 1. Heating Rate Variation: Higher heating rates can kinetically shift Tonset to higher temperatures.[8] 2. Sample Mass/Packing: Different sample masses or packing densities can create thermal gradients within the sample.[1] 3. Particle Size: Inconsistent particle size affects heat transfer and surface area. | 1. Standardize Heating Rate: Use a consistent heating rate for all comparative experiments (e.g., 10 °C/min).[2] 2. Consistent Sample Mass: Use a consistent sample mass (e.g., 5-10 mg) and ensure it is spread thinly and evenly at the bottom of the crucible.[3] 3. Grind Sample: Gently grind the sample to a consistent, fine powder to ensure homogeneity. |
| Weight Loss Observed Below 150 °C | 1. Residual Solvent: Solvent from purification may be trapped in the crystal lattice. 2. Adsorbed Moisture: PAHs can adsorb moisture, especially if hygroscopic impurities are present. | 1. Dry Sample: Dry the sample thoroughly in a vacuum oven before analysis. 2. Add Isothermal Hold: Program an initial isothermal hold in your TGA method (e.g., hold at 110 °C for 10-20 minutes) to drive off volatiles before the main heating ramp. This allows you to quantify the volatile content. |
| Slope of Decomposition Curve Changes Between Runs | 1. Inconsistent Atmosphere: Leaks in the system can introduce oxygen, leading to a mix of thermal and oxidative degradation. 2. Crucible Material Interaction: The sample may react with the crucible material (e.g., aluminum) at high temperatures. | 1. Check for Leaks: Ensure a consistent, high-purity inert gas flow (e.g., 50-100 mL/min). Perform a blank run to ensure a stable baseline.[1] 2. Use Inert Crucibles: Switch to platinum or ceramic (alumina) crucibles for high-temperature experiments.[9] |
Differential Scanning Calorimetry (DSC) Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Double Melting Peak (Endotherm) | 1. Impurity: The presence of impurities broadens the melting range.[4] 2. Polymorphism: The sample may contain multiple crystalline forms, each with a distinct melting point. 3. Isomeric Mixture: Synthesis may have produced a mixture of isomers with close melting points. | 1. Purify Sample: Recrystallize the sample or use column chromatography. 2. Perform Heat-Cool-Heat Cycle: Melt the sample in the DSC, cool it at a controlled rate (e.g., 10 °C/min), and then reheat. If the second heating scan shows a single, sharp melting peak, the initial issue was likely due to polymorphism. 3. Verify Isomeric Purity: Use HPLC or GC-MS to check for the presence of isomers. |
| Exothermic Peak Before Decomposition | 1. Crystallization: If the sample was amorphous or partially amorphous, this could be a crystallization event ("cold crystallization"). 2. Oxidative Reaction: If running in air or with an oxygen leak, this could be an exothermic oxidative process.[2] 3. Solid-State Rearrangement: A molecular rearrangement to a more stable, lower-energy form could occur. | 1. Analyze Cooling Curve: Check the cooling scan from the melt. A corresponding exothermic crystallization peak on cooling suggests the event is related to crystallization. 2. Run in Inert Atmosphere: Repeat the experiment under a high-purity nitrogen or argon atmosphere. If the exotherm disappears, it was due to oxidation.[3] 3. Analyze Post-Event Sample: Stop the experiment after the exotherm and analyze the sample's chemical structure (e.g., via NMR, MS) to check for rearrangement. |
| Baseline Shift or Drift | 1. Uneven Crucible Bottom: A non-flat crucible makes poor thermal contact with the sensor.[9] 2. Specific Heat Capacity Change: A change in the material's specific heat capacity, such as during a glass transition. 3. Instrument Not Equilibrated: Insufficient equilibration time before starting the run. | 1. Use High-Quality Crucibles: Ensure crucibles are clean, flat, and not deformed.[9] 2. Confirm Glass Transition: Look for the characteristic sigmoidal shape of a glass transition. Use a modulated DSC technique for confirmation if available. 3. Increase Equilibration Time: Allow the instrument to sit at the starting temperature for at least 5 minutes before initiating the heating ramp.[3] |
Section 3: Experimental Protocols & Workflows
Protocol: Standardized TGA for Thermal Stability
This protocol is designed to provide a reproducible assessment of the intrinsic thermal stability of a dimethyl-benzo[c]fluorene compound.
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Ensure the sample is solvent-free by drying under high vacuum for at least 4 hours.
-
Weigh 5.0 ± 0.5 mg of the sample into a clean, tared ceramic (alumina) crucible.
-
Distribute the sample evenly across the crucible bottom.
-
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min.
-
Initial Isotherm: Equilibrate at 40 °C and hold for 10 minutes to ensure thermal stability before the ramp.
-
Heating Rate: Ramp from 40 °C to 800 °C at 10 °C/min.
-
-
Data Analysis:
-
Record the onset temperature (Tonset), typically defined as the temperature at which 5% weight loss occurs (Td5%).
-
Record the temperature of the maximum rate of decomposition (Tp) from the peak of the derivative thermogravimetric (DTG) curve.
-
Record the percentage of char residue remaining at the end of the experiment.
-
-
Self-Validation: Perform a blank run (empty crucible) with the same method to obtain a baseline. Subtract the baseline from the sample run to correct for instrument drift and buoyancy effects.[1]
Workflow: Investigating Degradation Products by TGA-GC-MS
This workflow outlines the steps to identify the volatile products released during thermal decomposition.
Caption: Workflow for TGA-GC-MS analysis.
Plausible Thermal Degradation Pathway
The following diagram illustrates a simplified, plausible degradation pathway for a generic dimethyl-benzo[c]fluorene compound under inert thermal stress. The actual products can be more complex and numerous.
Caption: Simplified thermal degradation pathway.
References
- 1. azom.com [azom.com]
- 2. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mse.ucr.edu [mse.ucr.edu]
- 4. azom.com [azom.com]
- 5. Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. torontech.com [torontech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting TGA-DSC Sample Pan Issues [redthermo.com]
Technical Support Center: Achieving >99% Purity for 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Welcome to the technical support resource for the purification of 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene. This guide is designed for researchers and scientists in the field of organic electronics, where the performance of devices is intrinsically linked to the purity of the materials used.[1][2][3] Impurities, even at trace levels, can act as charge traps or exciton quenchers, severely limiting device efficiency and longevity.[1][4] This document provides a comprehensive framework for purifying this compound to >99% purity, complete with troubleshooting guides and FAQs to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is >99% purity for this compound essential for electronic applications?
A1: In organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the active layers are highly sensitive to impurities.[1] Trace impurities can introduce undesirable energy states within the semiconductor's band gap, which can trap charge carriers (electrons and holes) and hinder their transport.[1][4] This leads to reduced charge carrier mobility and lower device efficiency.[2] Furthermore, certain impurities can act as quenching sites for excitons, reducing the light emission in OLEDs, or can catalyze degradation reactions, shortening the operational lifetime of the device.[1] Therefore, achieving a purity level of >99% is a minimum requirement to ensure reproducible and high-performance electronic devices.
Q2: What are the most common types of impurities I should expect in my crude this compound?
A2: The impurities present in your sample will largely depend on the synthetic route employed. A plausible synthesis involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 7,7-dimethyl-7H-benzo[c]fluorene.
-
Regioisomers: Bromination can potentially occur at other positions on the aromatic core, leading to isomeric impurities (e.g., 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene).
-
Poly-brominated Species: Over-bromination can lead to di- or tri-brominated benzo[c]fluorene derivatives.
-
Debrominated Product: If downstream reactions like a Grignard or Suzuki coupling are performed and quenched, you might have some 7,7-dimethyl-7H-benzo[c]fluorene formed.
-
Residual Catalysts and Reagents: Traces of catalysts (e.g., palladium from coupling reactions) or brominating agents (e.g., N-bromosuccinimide byproducts).
-
Solvent Residues: Residual solvents from the reaction and initial workup.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and separating closely related impurities. A reverse-phase C18 column with a UV detector is typically a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the main component and any byproducts.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation of the final product. High-resolution NMR can also be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Comprehensive Purification Protocol
This protocol outlines a multi-step process designed to systematically remove the anticipated impurities and achieve >99% purity.
Caption: Purification workflow for this compound.
Step 1: Silica Gel Column Chromatography
-
Rationale: This is the most effective step for separating compounds with different polarities. It will remove highly polar baseline impurities, less polar byproducts, and separate regioisomers to a large extent.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system. Start with a low polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the top of the packed column.
-
Begin elution with the low-polarity solvent, collecting fractions.
-
Gradually increase the eluent polarity (e.g., from 100% hexanes to 2% ethyl acetate in hexanes).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Step 2: Recrystallization
-
Rationale: This step purifies the product based on differences in solubility. It is excellent for removing impurities that have similar polarity and co-eluted during chromatography.
-
Solvent System Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system (one solvent in which the compound is soluble and another in which it is not) can also be effective.
-
Suggested Solvents to Screen:
-
Single solvents: Ethanol, isopropanol, ethyl acetate, toluene.
-
Co-solvent systems: Dichloromethane/hexanes, Toluene/heptane.
-
-
Procedure:
-
Dissolve the product from Step 1 in a minimal amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, proceed to Step 3 before cooling. If not, slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Step 3: Activated Charcoal Treatment (Optional)
-
Rationale: If the product after chromatography or before recrystallization is colored, activated charcoal can be used to remove colored impurities.
-
Procedure:
-
In the hot solution during recrystallization (Step 2.1), add a small amount (e.g., 1-2% by weight) of activated charcoal.
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Proceed with cooling and crystallization as described in Step 2.
-
Analytical Purity Verification
Table 1: Recommended Analytical Methods and Parameters
| Technique | Column/Parameters | Mobile Phase/Carrier Gas | Expected Result for >99% Purity |
| HPLC | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) with UV detection at 254 nm. | Isocratic or gradient elution with Acetonitrile/Water. | A single major peak with an area percentage >99.0%. No significant impurity peaks should be observed at the detection limit. |
| GC-MS | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) with a suitable temperature ramp. | Helium carrier gas. | A single major peak in the total ion chromatogram corresponding to the correct mass-to-charge ratio of the product. |
| ¹H NMR | 400 MHz or higher spectrometer in CDCl₃. | N/A | The spectrum should show clean, well-resolved peaks corresponding to the structure of the product. The integral ratios should be correct. No observable peaks from starting materials, byproducts, or solvents. |
Troubleshooting Guide
Caption: Troubleshooting decision tree for low purity issues.
Q: My HPLC analysis shows a purity of ~98% with a closely eluting peak. What is the likely cause and how can I resolve this?
A: A closely eluting peak often indicates the presence of a regioisomer, which has a very similar polarity to your target compound.
-
Causality: During the bromination of 7,7-dimethyl-7H-benzo[c]fluorene, electrophilic aromatic substitution can occur at multiple sites on the fused ring system, leading to isomers.
-
Solution:
-
Optimize Column Chromatography: The separation of isomers requires high-resolution chromatography. Try using a shallower, longer gradient during elution. For example, instead of going from 0% to 5% ethyl acetate over 20 minutes, try 0% to 2% over 40 minutes.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, you could explore other stationary phases like alumina or even reverse-phase chromatography for the purification.
-
Iterative Recrystallization: Sometimes, multiple recrystallizations from a carefully chosen solvent can enrich the desired isomer, as isomers can have slight differences in their crystal packing and solubility.
-
Q: I have a broad peak or peak tailing in my HPLC chromatogram. What does this suggest?
A: Peak tailing is often caused by interactions between the analyte and active sites on the stationary phase, or by column overload.
-
Causality: If your compound has any basic character, it might interact with acidic silanol groups on the silica-based C18 column.[4] Column overload can also cause peak distortion.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the silanol groups and reduce unwanted interactions.
-
Reduce Sample Concentration: Inject a more dilute sample to ensure you are not overloading the column.
-
Check Column Health: The column itself may be degraded. Try flushing it with a strong solvent or replace it if necessary.
-
Q: My final product has a slight yellow tint, but the NMR and HPLC look clean. What could be the issue?
A: A persistent color can be due to trace amounts of highly conjugated impurities that are not easily detected by HPLC at the monitored wavelength or are present in amounts too low to be seen in the NMR baseline.
-
Causality: Polycyclic aromatic compounds can oxidize over time or form charge-transfer complexes that are highly colored.
-
Solution:
-
Activated Charcoal Treatment: As described in the protocol, a charcoal treatment during recrystallization is very effective at removing these types of colored impurities.
-
Sublimation: For highly stable organic materials, temperature gradient sublimation under high vacuum is an excellent final purification step that can remove non-volatile and colored impurities, often yielding a pristine crystalline product.[2][3]
-
Q: My NMR shows small, unidentifiable peaks in the aromatic region. What should I do?
A: Small peaks in the aromatic region could be isomers, residual starting material, or byproducts.
-
Causality: These are likely structurally related compounds that were not fully removed during purification.
-
Solution:
-
Re-purify: Your first course of action should be to repeat the column chromatography with a slower, more optimized gradient, paying close attention to TLC analysis of the fractions.
-
LC-MS Analysis: To identify the impurity, submit a sample for LC-MS analysis. Knowing the mass of the impurity can help you deduce its structure and origin.
-
Consult Reference Spectra: If you suspect a common solvent or reagent impurity, consult published tables of NMR chemical shifts for these compounds.[5]
-
By following this guide, researchers can systematically approach the purification of this compound, diagnose common problems, and confidently achieve the high purity required for cutting-edge electronic applications.
References
Validation & Comparative
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene vs other fluorene intermediates for OLEDs
An In-Depth Technical Guide to Fluorene Intermediates for OLEDs: A Comparative Analysis of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Introduction: The Central Role of Fluorene Scaffolds in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, offering unparalleled contrast, color purity, and design flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their emissive and charge-transport layers.[1] Among the vast library of organic motifs, fluorene derivatives have established themselves as a cornerstone due to their rigid and planar structure, high photoluminescence quantum yields, and exceptional thermal stability.[2][3] This inherent versatility allows for precise tuning of their optoelectronic properties through targeted chemical modifications.[2]
This guide provides a comparative analysis of key fluorene intermediates, with a special focus on This compound . We will explore how its unique structural features translate into tangible performance benefits and compare it against other widely used fluorene building blocks. This analysis is designed for researchers and material scientists dedicated to synthesizing the next generation of high-performance OLED materials.
Featured Intermediate: this compound
This compound is a specialized intermediate that offers a unique combination of a rigid, extended aromatic system with a strategically placed reactive site.[4]
Caption: Molecular Structure of this compound.[5]
Core Structural Advantages:
-
Extended Benzo[c]fluorene Core: The fusion of an additional benzene ring to the fluorene backbone creates a benzo[c]fluorene system. This extended π-conjugation is crucial for tuning the material's energy levels (HOMO/LUMO) and often results in enhanced thermal and morphological stability compared to standard fluorene.[4]
-
Gem-Dimethyl Group at C7: The two methyl groups at the C7 bridge are not merely for solubility. They create a tetrahedral geometry that sterically hinders the planar aromatic backbones from getting too close to one another. This is critical for preventing π-π stacking and aggregation-caused quenching (ACQ) in the solid state, leading to higher emission efficiency in thin films.[4][6]
-
Reactive Bromine at C5: The bromine atom is the key to this molecule's utility. It serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[7] This allows for the precise, single-point attachment of other functional groups (e.g., electron-donating or electron-accepting moieties) to build complex, high-performance host or emissive materials.[4][7]
Comparative Analysis with Alternative Fluorene Intermediates
The choice of a fluorene intermediate is a critical decision in the design of an OLED material. Below, we compare this compound with other common classes of fluorene building blocks.
| Intermediate Class | Representative Structure | Key Feature & Primary Role | Advantages | Potential Limitations |
| Benzo[c]fluorene (Monobromo) | This compound | Extended π-System: Building block for thermally stable hosts and emitters.[4] | Excellent thermal stability, good solubility, prevents aggregation, single reactive site for precise functionalization.[4] | Synthesis can be more complex than simple fluorenes; extended conjugation may red-shift emission, requiring careful molecular design for deep blue. |
| Standard Fluorene (Dibromo) | 2,7-Dibromo-9,9-dihexylfluorene | Bifunctional Linker: Workhorse for creating conjugated polymers and oligomers for blue emission. | Readily available, two reactive sites for polymerization, good processability.[8] | Prone to forming undesirable long-wavelength emission bands (keto defects); lower thermal stability than fused-ring systems. |
| Spiro-Fluorene | Spiro[fluorene-9,9′-phenanthren-10′-one] | 3D Spiro Center: Core for highly stable host materials that prevent aggregation.[9] | Exceptional thermal and morphological stability, high glass transition temperature (Tg), effectively disrupts intermolecular interactions.[9] | Often complex, multi-step synthesis; can be bulky, sometimes impacting charge transport. |
| Fluorene-Amine | N,N-bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | Integrated Charge Transport: Intermediate with built-in hole-transporting amine moieties.[6] | Combines emissive core properties with charge transport, simplifying device architecture.[6] | Functionality is pre-defined, offering less modularity than a simple bromo-intermediate. |
Impact on OLED Performance: A Data-Driven Perspective
The structural differences between these intermediates directly influence the key performance metrics of a final OLED device.
Thermal Stability (TGA/DSC)
High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is non-negotiable for a long operational lifetime.[10] Joule heating during device operation can raise temperatures above the Tg of the materials, leading to morphological changes and catastrophic device failure.
-
Benzo[c]fluorene and Spiro-fluorene derivatives consistently yield materials with higher Tg and Td values (>340 °C Td is common) compared to standard fluorene polymers.[11] The rigid, fused-ring structure of benzo[c]fluorene and the bulky, 3D nature of spiro compounds are responsible for this enhanced stability.[4][9]
Photophysical Properties (UV-Vis & Photoluminescence)
The core structure dictates the energy of the π-π* transition, which determines the material's absorption and emission color.[8]
-
Standard 9,9-dialkylfluorenes are the basis for most blue-emitting polymers and oligomers, with emission typically around 420-450 nm.[8]
-
This compound , due to its extended conjugation, will naturally create derivatives that are slightly red-shifted compared to equivalent standard fluorene compounds. This property can be leveraged to create highly efficient sky-blue, green, or even host materials for yellow and red phosphorescent emitters.[9][12]
Device Efficiency and Longevity
Ultimately, the choice of intermediate is validated by the final device performance.
-
Efficiency (EQE): Materials designed to prevent aggregation, such as those derived from spiro-fluorenes or the gem-dimethyl-substituted benzo[c]fluorene, maintain high solid-state photoluminescence quantum yields, which is a prerequisite for high External Quantum Efficiency (EQE). Devices using spiro-based hosts have achieved EQEs exceeding 27% in yellow OLEDs.[9]
-
Operational Stability: Enhanced thermal stability and prevention of degradation pathways are key to a long lifetime. Strategic molecular engineering, such as using robust backbones like benzo[c]fluorene, directly contributes to improved operational stability.[11][13] The reactive bromine handle on intermediates like this compound allows for the attachment of moieties specifically designed to enhance stability.
Experimental Protocols
Trustworthy and reproducible experimental methods are the foundation of materials science. Below are representative protocols for the synthesis and characterization of OLED materials derived from bromo-fluorene intermediates.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This reaction is fundamental for creating C-C bonds and assembling complex OLED molecules from bromo-intermediates.[14][15][16]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reagent Preparation: In a nitrogen-flushed Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via cannula.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under a positive nitrogen pressure for 18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Standard Characterization Workflow for New OLED Materials
A multi-technique approach is essential to fully understand the properties of a newly synthesized material before device fabrication.[17][18]
Caption: A standard workflow for the comprehensive characterization of a new OLED material.
Conclusion
This compound stands out as a highly valuable intermediate for the synthesis of advanced OLED materials. Its unique combination of an extended, rigid benzo[c]fluorene core, aggregation-disrupting gem-dimethyl groups, and a versatile bromine handle provides a powerful platform for creating materials with superior thermal stability and high solid-state emission efficiency. While standard fluorenes remain essential for blue polymer applications and spiro-fluorenes offer the ultimate in morphological stability, the benzo[c]fluorene scaffold provides a compelling balance of properties. It enables the rational design of robust host and emissive materials, pushing the boundaries of OLED performance in efficiency, color purity, and operational lifetime. The continued exploration of materials derived from this and similar advanced intermediates will undoubtedly fuel future innovations in display and lighting technology.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C19H15Br | CID 57149576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]
- 9. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. drpress.org [drpress.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
The Heart of Light: A Comparative Guide to Host Materials in High-Performance OLEDs
In the intricate architecture of an Organic Light-Emitting Diode (OLED), the host material within the emissive layer (EML) is a critical determinant of the device's ultimate performance. It is far more than an inert matrix for the light-emitting guest molecules; the host orchestrates the delicate ballet of charge carriers and excitons that culminates in the generation of light. For researchers and scientists in the field of organic electronics, the judicious selection of a host material is a pivotal step in designing efficient, stable, and color-pure OLEDs.
This guide provides an in-depth comparison of the performance of OLEDs utilizing different classes of host materials, with a focus on phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices. We will delve into the causal relationships between the molecular structure of the host and the key performance metrics of the final device, supported by experimental data and established scientific principles.
The Crucial Role of the Host: More Than Just a Scaffold
The primary functions of a host material in a PhOLED or TADF OLED are multifaceted and interconnected. A well-designed host must:
-
Possess High Triplet Energy (ET): In both PhOLEDs and TADF systems, the host's triplet energy must be higher than that of the guest emitter. This energetic barrier is essential to confine the triplet excitons on the guest molecules, preventing back-energy transfer to the host and subsequent non-radiative decay. This is particularly critical for blue OLEDs, which require high-energy emitters.[1]
-
Exhibit Balanced Charge Transport: An ideal host should possess ambipolar charge transport characteristics, meaning it can efficiently transport both electrons and holes.[1][2] Balanced charge transport ensures that the recombination of electrons and holes occurs within the emissive layer, maximizing the exciton formation rate and, consequently, the device efficiency. Bipolar hosts, which contain both electron-donating and electron-withdrawing moieties, are designed to achieve this balance.[1][2]
-
Ensure Morphological and Thermal Stability: The host material must form stable, amorphous thin films to prevent crystallization, which can lead to device shorting and a decrease in operational lifetime. A high glass transition temperature (Tg) is indicative of good thermal stability, which is crucial for preventing morphological changes during device operation.[1]
-
Maintain Chemical Stability: The intrinsic chemical stability of the host material under electrical stress is paramount for achieving long operational lifetimes.[3][4] Some molecular moieties can be prone to degradation, leading to the formation of non-emissive species and a decline in device performance.[3]
A Comparative Analysis of Host Material Classes
The vast landscape of OLED host materials can be broadly categorized based on their primary charge transport characteristics and molecular structure. Here, we compare three prominent classes: Carbazole-based, Phosphine Oxide-based, and advanced Bipolar/TADF hosts.
Carbazole-Based Hosts: The Workhorses of PhOLEDs
Carbazole and its derivatives have been the cornerstone of host materials for PhOLEDs for many years.[1][5] Their electron-donating nature makes them excellent hole transporters.
-
Advantages:
-
Good Hole Transport: Carbazole moieties facilitate efficient hole injection and transport.
-
High Triplet Energy: Many carbazole derivatives, such as 1,3-bis(N-carbazolyl)benzene (mCP), possess high triplet energies suitable for hosting blue phosphorescent emitters.[1]
-
Well-Established Chemistry: The synthesis and modification of carbazole-based materials are well-documented.
-
-
Disadvantages:
-
Unipolar Nature: Their predominantly hole-transporting character can lead to an imbalance of charge carriers in the EML, resulting in lower efficiency and a narrower recombination zone.
-
Limited Electron Transport: The lack of significant electron transport capabilities can cause charge accumulation at the EML interface, leading to efficiency roll-off at high brightness.
-
Stability Concerns: The active sites on the carbazole unit can be susceptible to degradation under electrical stress, impacting device lifetime.[6]
-
Phosphine Oxide-Based Hosts: The Electron-Transporting Counterparts
To address the electron transport limitations of carbazole-based hosts, materials incorporating the electron-withdrawing phosphine oxide (P=O) group have been developed.
-
Advantages:
-
Excellent Electron Transport: The strong electron-withdrawing nature of the phosphine oxide group facilitates efficient electron injection and transport.[7]
-
High Triplet Energy: Many phosphine oxide derivatives exhibit high triplet energies.
-
Good Morphological Stability: The tetrahedral geometry of the phosphine oxide group can disrupt molecular packing, leading to good amorphous film formation.
-
-
Disadvantages:
-
Unipolar Nature: Similar to carbazole hosts, they are often unipolar, leading to charge imbalance.
-
Chemical Instability: The C–P bond in phosphine oxide moieties can be susceptible to cleavage under electrical stress or UV irradiation, leading to device degradation and reduced lifetime.[3] This represents a significant drawback for long-term stability.
-
Bipolar and TADF Hosts: The Quest for Balanced Performance
To overcome the limitations of unipolar hosts, significant research has focused on developing bipolar host materials that combine both hole-transporting and electron-transporting functionalities within a single molecule.[2][8][9][10][11] Furthermore, the advent of TADF emitters has spurred the development of host materials that can also exhibit TADF properties, leading to highly efficient devices.[9][10][11]
-
Advantages:
-
Balanced Charge Transport: By design, bipolar hosts facilitate balanced injection and transport of both holes and electrons, leading to a wider recombination zone and reduced efficiency roll-off.[2][8]
-
High Efficiency: The improved charge balance directly translates to higher external quantum efficiencies (EQEs).[2][8][9][10][11]
-
Versatility: Many bipolar hosts have been shown to be "universal," capable of efficiently hosting blue, green, and red emitters.[8][12][13][14]
-
-
Disadvantages:
-
Complex Synthesis: The molecular design and synthesis of high-performance bipolar hosts can be more complex and costly.
-
Stability Trade-offs: While designed for improved performance, the stability of the constituent electron-donating and -accepting moieties must be carefully considered to ensure long operational lifetimes.[4]
-
Performance Data at a Glance
The following tables summarize the performance of OLEDs using representative host materials from each class. It is important to note that direct comparisons can be challenging due to variations in device architecture and emitter systems reported in the literature. However, these tables provide a valuable overview of the achievable performance.
Table 1: Performance of Blue PhOLEDs and TADF OLEDs with Different Host Materials
| Host Material | Host Class | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Lifetime (e.g., LT50 @ 1000 cd/m²) | Reference |
| mCBP | Carbazole-based | 5CzBN (TADF) | 9.3 | - | 6 h (LT70) | [4] |
| DPEPO | Phosphine Oxide | BCz-TRZ (TADF) | 20.5 | - | 9 h (LT50) | [15] |
| SF3K | Bipolar | BCz-TRZ (TADF) | 10.4 | - | 37 h (LT50) | [15] |
| m-CzCN | Bipolar | 5CzBN (TADF) | 15.0 | - | 11 h (LT70) | [4] |
| ZDN | Bipolar | 2CzPN (TADF) | 25.7 | - | - | [2] |
| H2 | Pyridinyl-Carbazole | FIrpic (Phos.) | 10.3 (@100 cd/m²) | 24.9 (@100 cd/m²) | - | [16] |
Table 2: Performance of Green PhOLEDs and TADF OLEDs with Different Host Materials
| Host Material | Host Class | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Reference |
| Universal Bipolar Host | Bipolar | Ir(ppy)2(acac) (Phos.) | 24.73 | - | - | [8] |
| ICz-PPI | Bipolar | Ir(ppy)3 (Phos.) | 17.8 | 70.9 | 62.5 | [17] |
| m-CzPym | Bipolar TADF | 4CzIPN (TADF) | 31.5 | 95.6 | 100.2 | [9][10][11] |
| p-CzPym | Bipolar TADF | 4CzIPN (TADF) | - | 116.5 | - | [9][10][11] |
| H2 | Pyridinyl-Carbazole | Ir(ppy)3 (Phos.) | 9.4 (@1000 cd/m²) | 34.1 (@1000 cd/m²) | 33.9 (@1000 cd/m²) | [16] |
Table 3: Performance of Red PhOLEDs with Different Host Materials
| Host Material | Host Class | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Reference |
| Universal Bipolar Host | Bipolar | Ir(piq)2(acac) (Phos.) | 19.71 | - | - | [8] |
| ICz-PPI | Bipolar | Phosphorescent Emitter | 19.4 | 26.9 | 25.7 | [17] |
| im-OCzP (co-host) | Bipolar | Phosphorescent Emitter | 16.5 | 13.4 | 10.2 | [17] |
Visualizing the Mechanisms: Energy Transfer and Molecular Design
The following diagrams illustrate the key concepts discussed, providing a visual representation of the energy transfer processes and molecular design strategies for high-performance host materials.
Caption: Energy transfer mechanism in an ideal host-guest system for PhOLEDs.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. High-performance bipolar host materials for blue TADF devices with excellent external quantum efficiencies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes: a review [epubl.ktu.edu]
- 6. Improved positive polaron stability of the p-type host for long lifetime in phosphorescent organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of the electrochemical and luminescence properties of two carbazole-based phosphine oxide Eu(III) complexes: effect of different bipolar ligand structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. New bipolar host materials for high power efficiency green thermally activated delayed fluorescence $\mathrm{OLEDs}$ (Journal Article) | OSTI.GOV [osti.gov]
- 12. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes: New record performance | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]
- 14. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Suzuki Coupling Products via 2D NMR
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures, particularly the biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2][3][4] However, the successful synthesis is merely the first step; rigorous, unambiguous validation of the final product's structure is a critical checkpoint to ensure identity and purity for downstream applications. While techniques like mass spectrometry confirm molecular weight, they fall short of distinguishing isomers or pinpointing the exact connectivity of the newly formed C-C bond.[5]
This is where Nuclear Magnetic Resonance (NMR) spectroscopy, specifically a suite of two-dimensional (2D) experiments, provides unparalleled insight.[6] This guide offers an in-depth comparison of the primary 2D NMR techniques used for this purpose, moving beyond a simple list of steps to explain the causality behind the experimental choices. We will demonstrate how a logical, multi-pronged 2D NMR approach creates a self-validating system for absolute confidence in your Suzuki coupling product's structure.
The 2D NMR Toolkit: A Triad of Structural Insight
For complex molecules like those often generated via Suzuki coupling, standard one-dimensional (1D) ¹H and ¹³C NMR spectra can become crowded and difficult to interpret definitively.[7][8][9] 2D NMR overcomes this by spreading correlations across a second frequency dimension, transforming overlapped signals into a clear map of the molecular framework. The three core experiments for this purpose are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): Mapping the Proton Network. This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10][11] In a COSY spectrum, cross-peaks appear between protons that are neighbors in a spin system. Its primary role in validating Suzuki products is to confirm the proton connectivity within each of the coupled aromatic rings. It allows you to trace the sequence of protons around each ring system independently.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Carbons to their Protons. This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[13][14][15] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This is the foundational experiment for assigning carbon resonances, leveraging the less ambiguous proton assignments. For Suzuki products, it definitively links each proton to its parent carbon on the aromatic rings.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity. This is arguably the most critical experiment for confirming the success of a Suzuki coupling. HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH), and sometimes four in conjugated systems.[14][17][18] The absence of one-bond correlations (which are seen in HSQC) is a key feature.[14] The crucial insight comes from observing correlations between a proton on one aromatic ring and a carbon on the other aromatic ring, across the newly formed C-C bond. This long-range correlation is the definitive proof of the coupling event and its specific regiochemistry.
Comparative Analysis of 2D NMR Techniques
| Experiment | Information Provided | Key Application in Suzuki Validation | Causality & Limitations |
| COSY | ¹H-¹H correlations through 2-3 bonds (J-coupling).[11] | Confirms proton spin systems within each individual aryl ring. | Establishes intra-ring connectivity. Does not provide information about the connection between the rings. |
| HSQC | ¹H-¹³C correlations through 1 bond.[15] | Unambiguously assigns each protonated carbon by linking it to its attached proton. | Provides the C-H framework. Essential for interpreting HMBC but does not show long-range connectivity. More sensitive than older HETCOR methods.[8] |
| HMBC | ¹H-¹³C correlations through 2-4 bonds.[17] | Definitively confirms the new C-C bond by showing correlations from a proton on Ring A to carbons on Ring B (and vice-versa). Establishes connectivity to quaternary (non-protonated) carbons. | The "smoking gun" for the Suzuki coupling. The absence of a 3-bond correlation can sometimes occur if the dihedral angle leads to a small coupling constant, but multiple cross-ring correlations usually provide sufficient proof.[14][17] |
A Self-Validating Workflow: Case Study of 4-methoxy-4'-methylbiphenyl
To illustrate the power of this combined approach, let's consider a typical Suzuki-Miyaura coupling reaction and the subsequent validation workflow.
Part 1: Synthesis and Purification
The target molecule, 4-methoxy-4'-methylbiphenyl, is synthesized by the palladium-catalyzed coupling of 4-bromoanisole with 4-methylphenylboronic acid.
Experimental Protocol: Synthesis
-
To a round-bottom flask, add 4-bromoanisole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-methoxy-4'-methylbiphenyl.[5]
Part 2: 2D NMR Acquisition and Analysis
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to confirm general purity and identify signal regions.
-
Acquire the following 2D spectra:
-
COSY: Standard gradient-selected (gCOSY) experiment.
-
HSQC: Standard gradient-selected, sensitivity-enhanced experiment.
-
HMBC: Standard gradient-selected experiment, typically optimized for a long-range coupling constant of 7-8 Hz.[16]
-
Interpreting the Data: A Step-by-Step Logic
-
¹H and ¹³C Assignment: The methoxy and methyl protons are easily identified in the ¹H spectrum. The aromatic region will show two pairs of doublets for each ring, characteristic of 1,4-disubstitution.
-
COSY Analysis: The COSY spectrum will show correlations only between the ortho-coupled protons on the same ring. For instance, H2' will correlate with H3', and H2 will correlate with H3. There will be no cross-peaks between protons on the methoxy-substituted ring and the methyl-substituted ring. This confirms the integrity of the two separate aromatic spin systems.
-
HSQC Analysis: The HSQC spectrum links each aromatic proton to its directly attached carbon. This allows for the confident assignment of C2, C3, C5, C6, C2', C3', C5', and C6'. It also assigns the methoxy and methyl carbons. The quaternary carbons (C1, C4, C1', C4') will be absent from this spectrum, a key piece of information.[19]
-
HMBC Analysis - The Final Proof: The HMBC spectrum connects the pieces. The definitive correlations confirming the Suzuki coupling are:
-
H2'/H6' to C1: A three-bond correlation from the protons on the methyl-bearing ring to the quaternary carbon of the anisole ring.
-
H2/H6 to C1': A three-bond correlation from the protons on the anisole ring to the quaternary carbon of the toluene ring.
-
These cross-ring correlations are only possible if the two aromatic rings are connected at C1 and C1', providing unambiguous proof of the desired product structure.
// Define the structure using nodes and edges
Structure [label=<

// Invisible nodes for annotation node [shape=point, width=0, height=0];
// COSY annotations edge [color="#4285F4", style=dashed, arrowhead=normal, penwidth=2]; H2_pos [pos="100,150!"]; H3_pos [pos="150,110!"]; H2_pos -> H3_pos [label=" COSY", fontcolor="#4285F4", fontsize=10]; H2prime_pos [pos="350,150!"]; H3prime_pos [pos="300,110!"]; H2prime_pos -> H3prime_pos [label=" COSY", fontcolor="#4285F4", fontsize=10];
// HMBC annotations edge [color="#EA4335", style=dotted, arrowhead=normal, penwidth=2]; H2prime_HMBC_pos [pos="350,150!"]; C1_HMBC_pos [pos="220,185!"]; H2prime_HMBC_pos -> C1_HMBC_pos [label=" HMBC (³J)", fontcolor="#EA4335", fontsize=10];
H2_HMBC_pos [pos="100,150!"]; C1prime_HMBC_pos [pos="270,185!"]; H2_HMBC_pos -> C1prime_HMBC_pos [label=" HMBC (³J)", fontcolor="#EA4335", fontsize=10]; } dot Figure 2: Key 2D NMR correlations for confirming the structure of 4-methoxy-4'-methylbiphenyl.
Conclusion
While 1D NMR and mass spectrometry are essential first checks, they do not provide the definitive, unambiguous structural proof required in modern chemical research and development. A combined analysis using COSY, HSQC, and HMBC spectroscopy forms a robust, self-validating system. COSY confirms the intra-ring proton networks, HSQC maps the one-bond C-H framework, and HMBC provides the conclusive long-range correlations across the newly formed C-C bond. By understanding the specific questions each experiment answers and applying them in a logical workflow, researchers can have absolute confidence in the structure and regiochemistry of their Suzuki coupling products, ensuring the integrity of their scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. omicsonline.org [omicsonline.org]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. magritek.com [magritek.com]
- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Assessment of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
In the landscape of drug development and materials science, the rigorous assessment of chemical purity is a cornerstone of safety, efficacy, and reproducibility. For novel compounds such as 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in organic electronics or as a pharmaceutical intermediate, establishing a robust analytical method for purity determination is of paramount importance. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in established chromatographic principles and regulatory expectations.
The development and validation of such analytical procedures are guided by internationally recognized standards, such as the ICH Q2(R1) guideline on "Validation of Analytical Procedures" and the United States Pharmacopeia (USP) General Chapter <621> on "Chromatography".[1][2][3][4][5][6] These frameworks ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data.
This guide will delve into two reversed-phase HPLC methods, exploring the impact of stationary phase selection and gradient optimization on the separation of this compound from potential process-related impurities and degradation products.
The Analytical Challenge
This compound is a structurally complex, hydrophobic molecule. Potential impurities could include unreacted starting materials, isomers, or degradation products formed during synthesis or storage. An effective HPLC method must be able to resolve the main component from these closely related species. The inherent UV-absorbance of the benzo[c]fluorene core provides a convenient means of detection.[7][8][9]
Method Development and Comparison Workflow
The process of selecting and optimizing an HPLC method for purity assessment is a systematic endeavor. The following diagram illustrates the logical workflow employed in this comparative study.
Caption: Workflow for HPLC Method Development, Comparison, and Validation.
Experimental Protocols
The following section details the chromatographic conditions for the two proposed HPLC methods.
Method A: Rapid Screening with a Standard C18 Stationary Phase
This method employs a conventional C18 column, known for its broad applicability and robust performance in reversed-phase chromatography. A fast gradient is utilized to facilitate high-throughput analysis, which is often desirable in initial screening phases.
Step-by-Step Protocol:
-
System Preparation: The HPLC system is equilibrated with the initial mobile phase composition (60% Acetonitrile, 40% Water) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. A working solution is then prepared by diluting the stock solution to 0.1 mg/mL with the initial mobile phase.
-
Injection: 10 µL of the working solution is injected into the HPLC system.
-
Chromatographic Run: The gradient elution is performed as detailed in the table below.
-
Data Acquisition: The chromatogram is recorded at a detection wavelength of 254 nm.
| Parameter | Condition |
| Column | Standard C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B in 10 minutes, hold at 100% B for 2 minutes, return to 60% B in 1 minute, equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method B: Enhanced Selectivity with a Phenyl-Hexyl Stationary Phase
This method utilizes a Phenyl-Hexyl stationary phase, which provides alternative selectivity, particularly for aromatic compounds, through π-π interactions. The gradient is shallower to improve the resolution of closely eluting impurities.
Step-by-Step Protocol:
-
System Preparation: The HPLC system is equilibrated with the initial mobile phase composition (55% Acetonitrile, 45% Water) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. A working solution is then prepared by diluting the stock solution to 0.1 mg/mL with the initial mobile phase.
-
Injection: 10 µL of the working solution is injected into the HPLC system.
-
Chromatographic Run: The gradient elution is performed as detailed in the table below.
-
Data Acquisition: The chromatogram is recorded at a detection wavelength of 254 nm.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 55% B to 95% B in 15 minutes, hold at 95% B for 3 minutes, return to 55% B in 1 minute, equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Comparative Data Analysis
To objectively compare the performance of these two methods, hypothetical data was generated for the analysis of a sample of this compound containing two potential impurities: Impurity 1 (a less polar, possibly a starting material) and Impurity 2 (a more polar, potential degradation product).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time - Impurity 2 (min) | 8.2 | 9.5 |
| Retention Time - Main Compound (min) | 8.5 | 10.2 |
| Retention Time - Impurity 1 (min) | 9.1 | 11.5 |
| Resolution (Impurity 2 / Main Compound) | 1.3 | 2.1 |
| Resolution (Main Compound / Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (Main Compound) | 1.4 | 1.1 |
| Total Run Time (min) | 15 | 23 |
Discussion and Method Selection
Method A offers the primary advantage of a shorter run time, making it suitable for rapid in-process controls or screening large numbers of samples. However, the resolution between the main compound and Impurity 2 is 1.3, which is below the generally accepted value of 1.5 for baseline separation. This could lead to inaccuracies in the quantification of both the main peak and the impurity. The tailing factor of 1.4 also suggests some secondary interactions with the C18 stationary phase, which can affect peak integration and symmetry.
Method B , utilizing the Phenyl-Hexyl column, demonstrates superior performance in terms of selectivity and peak shape. The resolution values for both impurity pairs are well above 2.0, indicating baseline separation and allowing for accurate integration and quantification. The improved resolution is likely due to the π-π interactions between the aromatic rings of the analyte and the phenyl ligands of the stationary phase, providing a different separation mechanism compared to the hydrophobic interactions that dominate on a C18 column. The tailing factor of 1.1 indicates a more symmetrical peak shape, which is desirable for accurate quantification. The trade-off for this enhanced performance is a longer total run time.
For the purpose of accurate purity assessment and impurity profiling of this compound, Method B is the recommended approach. Its superior resolution and peak symmetry provide a more reliable and robust analytical solution. While Method A may have applications for rapid screening, the potential for co-elution and inaccurate quantification of impurities makes it less suitable for final product release testing or stability studies where accurate impurity determination is critical.
The principles of method validation, as outlined by the ICH, should be applied to the selected method to demonstrate its suitability for its intended purpose.[2][5][6][10] This would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
References
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. Chromatography [usp.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Absorption [Fluorene] | AAT Bioquest [aatbio.com]
- 9. Fluorene [webbook.nist.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Genotoxicity of Polycyclic Aromatic Hydrocarbons
This guide provides an in-depth comparison of the genotoxicity of various polycyclic aromatic hydrocarbons (PAHs), offering researchers, scientists, and drug development professionals a comprehensive overview of the mechanisms, assessment methodologies, and relative potencies of these ubiquitous environmental contaminants. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Double-Edged Sword of Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by two or more fused aromatic rings.[1] Formed from the incomplete combustion of organic materials, they are widespread environmental pollutants found in fossil fuels, vehicle exhaust, and grilled foods.[1] While their stable aromatic structure is key to their chemical properties, it is the very process of their metabolic breakdown in biological systems that can transform them into potent genotoxic agents.[2][3] Understanding the comparative genotoxicity of different PAHs is paramount for accurate risk assessment and the development of strategies to mitigate their harmful effects on human health.[4][5]
PART 1: The Molecular Underpinnings of PAH Genotoxicity
The genotoxicity of most PAHs is not intrinsic but is a consequence of metabolic activation.[6][7][8] Parent PAHs are often chemically inert; however, organisms possess enzymatic machinery designed to increase their water solubility for excretion, which paradoxically converts them into highly reactive electrophiles that can damage DNA.[2][8]
The Metabolic Activation Gauntlet
The primary pathway for PAH activation involves a series of enzymes, most notably the cytochrome P450 (CYP) family, specifically CYP1A1 and CYP1B1.[7][9][10] The expression of these enzymes is often induced by PAHs themselves through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[11][12]
The process can be summarized in two main steps:
-
Phase I Metabolism: CYP enzymes introduce an epoxide group onto the PAH structure. This is followed by the action of epoxide hydrolase, which converts the epoxide into a dihydrodiol.[6][7]
-
Formation of the Ultimate Carcinogen: The same CYP enzymes then oxidize the dihydrodiol, creating a highly reactive diol-epoxide.[7][8] It is this diol-epoxide that is often the "ultimate carcinogen," capable of covalently binding to DNA.[13][14]
The structural features of the PAH, such as the presence of a "bay region" or a more sterically hindered "fjord region," significantly influence the reactivity of the resulting diol-epoxide and, consequently, its carcinogenic potential.[5][13]
DNA Damage: Adducts and Oxidative Stress
The primary mechanism of PAH-induced genotoxicity is the formation of stable, bulky DNA adducts.[10][11] These adducts, primarily formed at the N2 position of guanine or the N6 position of adenine, distort the DNA helix, blocking the progression of DNA polymerase during replication and transcription.[11][13][14] If not repaired, these lesions can lead to misincorporation of nucleotides, resulting in permanent mutations, such as G-to-T transversions, which are a hallmark of PAH exposure.[10][15]
An alternative, secondary pathway of genotoxicity involves the generation of reactive oxygen species (ROS).[9][10] The metabolic processing of PAHs can produce quinone metabolites, which can undergo redox cycling, repeatedly generating superoxide radicals and other ROS that cause oxidative damage to DNA bases (e.g., formation of 8-oxoguanine) and induce DNA strand breaks.[2][9]
PART 2: A Toolkit for Assessing Genotoxicity
A battery of validated assays is required to comprehensively evaluate the genotoxic potential of PAHs. The choice of assay depends on the specific genotoxic endpoint being investigated, from point mutations to large-scale chromosomal damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay for identifying substances that can produce genetic damage leading to gene mutations.[16] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability to produce histidine, allowing the bacteria to grow on a histidine-free medium.
Causality of Experimental Choice: Since most PAHs are not directly mutagenic, the assay must be performed in the presence of a mammalian metabolic activation system, typically a liver homogenate fraction called S9.[17] This S9 fraction contains the necessary CYP enzymes to convert the PAH into its genotoxic metabolites, mimicking the metabolic processes in mammals.
Protocol: Ames Test for PAHs with S9 Activation
-
Preparation: Prepare S9 mix from induced rat liver and necessary cofactors (e.g., NADP+, G6P). Culture selected Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight to reach the late exponential phase of growth.
-
Exposure: In sterile test tubes, combine 0.1 mL of the bacterial culture, the test PAH at various concentrations (dissolved in a suitable solvent like DMSO), and 0.5 mL of the S9 mix (for metabolic activation) or a buffer (for control without activation).
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking to allow for metabolic activation and interaction with bacterial DNA.
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[18][19] When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[20]
Causality of Experimental Choice: This assay is particularly useful for detecting the primary DNA damage (strand breaks) caused by ROS generated during PAH metabolism, as well as the transient breaks that occur during the nucleotide excision repair (NER) process that removes bulky PAH-DNA adducts.[10][18] Performing the assay under alkaline conditions allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.
Protocol: Alkaline Comet Assay for PAH-Induced DNA Damage
-
Cell Treatment: Expose a suitable cell line (e.g., human lung epithelial cells like A549 or BEAS-2B) to various concentrations of the target PAH for a defined period (e.g., 4-24 hours).[6] Include appropriate negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Cell Embedding: Harvest the cells and resuspend them in low-melting-point agarose at 37°C. Quickly pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify on a cold surface.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour in the dark. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them with specialized software to quantify the percentage of DNA in the tail (% Tail DNA) and tail moment, which are measures of DNA damage.[19]
In Vitro Micronucleus Assay
The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[16][21] A micronucleus is a small, separate nucleus that forms when a whole chromosome or a chromosome fragment is not incorporated into the main daughter nuclei during mitosis.
Causality of Experimental Choice: This assay provides a broader measure of genotoxicity than the Ames test, assessing chromosomal-level damage that can result from bulky DNA adducts interfering with replication and segregation or from unresolved double-strand breaks.[22][23] The use of cytochalasin-B to block cytokinesis allows for the easy identification of cells that have completed one nuclear division, ensuring that only damage expressed during the preceding mitosis is scored.[16]
PART 3: A Comparative Analysis of PAH Genotoxicity
Not all PAHs are created equal in their ability to damage DNA. Their genotoxic potential is heavily influenced by their size, structure, and susceptibility to metabolic activation. Generally, high-molecular-weight PAHs with four or more rings are considered more genotoxic than low-molecular-weight PAHs.[24][25]
| Polycyclic Aromatic Hydrocarbon | No. of Rings | Carcinogenicity Classification (IARC) | Relative Genotoxic Potential | Key Mechanistic Insights |
| Naphthalene | 2 | Group 2B (Possibly carcinogenic) | Very Low / Inactive | Generally not genotoxic in standard assays but can cause chromosomal damage at high, cytotoxic concentrations.[17][26][27] Its atmospheric reaction products can be more genotoxic.[28][29] |
| Phenanthrene | 3 | Group 3 (Not classifiable) | Low | Considered non-genotoxic in many systems.[17][18] Its atmospheric reaction products show some genotoxic activity.[28] |
| Anthracene | 3 | Group 3 (Not classifiable) | Low / Photo-activated | Can induce DNA damage, particularly upon exposure to UV light (photogenotoxicity).[13][18][20] |
| Fluoranthene | 4 | Group 3 (Not classifiable) | Moderate | Shown to be genotoxic in rainbow trout hepatocytes, causing DNA strand breaks.[24] |
| Pyrene | 4 | Group 3 (Not classifiable) | Moderate | Induces DNA strand breaks and oxidative stress.[24] Can cause DNA damage without external metabolic activation under standard lab lighting.[18] |
| Benz[a]anthracene | 4 | Group 2B (Possibly carcinogenic) | High | A potent inhibitor of CYP1A2 and 1B1.[30] Requires metabolic activation to form DNA adducts.[18] |
| Benzo[a]pyrene (B[a]P) | 5 | Group 1 (Carcinogenic to humans) | Very High (Reference Compound) | The archetypal PAH.[31][32] Its diol-epoxide metabolite (BPDE) forms stable DNA adducts, primarily at guanine, leading to G-to-T transversions.[15] Its genotoxicity is highly dependent on metabolic capacity.[15] |
| Dibenz[a,h]anthracene | 5 | Group 2A (Probably carcinogenic) | Very High | A potent carcinogen that requires metabolic activation.[18] |
PART 4: Cellular Defense: DNA Damage Response Pathways
When PAHs successfully damage DNA, cells activate a complex signaling network known as the DNA Damage Response (DDR) to coordinate DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.[6][10]
Key players in the DDR triggered by PAH-DNA adducts include:
-
Sensor Proteins (ATM/ATR): The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR. ATR, in particular, recognizes the stalled replication forks caused by bulky PAH adducts.[10]
-
Mediator and Effector Proteins: Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK1 and the tumor suppressor protein p53.[10]
-
Cell Cycle Arrest: Activation of p53 can lead to the transcription of p21, an inhibitor of cyclin-dependent kinases, which halts the cell cycle, typically in the G1 or S phase.[6][33] This pause provides the cell with time to repair the damaged DNA before replication.
-
DNA Repair: Bulky PAH-DNA adducts are primarily removed by the Nucleotide Excision Repair (NER) pathway.[10][13]
-
Apoptosis: If the DNA damage is overwhelming and cannot be repaired, p53 can trigger apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax, preventing the propagation of mutated cells.[6]
Conclusion
The genotoxicity of polycyclic aromatic hydrocarbons is a complex interplay between their chemical structure, metabolic activation, and the cellular DNA damage response. High-molecular-weight PAHs, particularly the well-characterized human carcinogen benzo[a]pyrene, pose a significant genotoxic risk through the formation of bulky DNA adducts. In contrast, smaller PAHs like naphthalene and phenanthrene are considerably less potent. A multi-assay approach, including the Ames test, comet assay, and micronucleus test, is essential for a thorough evaluation of PAH genotoxicity. Understanding these comparative toxicities and the underlying molecular mechanisms is critical for guiding regulatory decisions, assessing human health risks, and developing safer industrial processes and therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The genotoxicity of priority polycyclic aromatic hydrocarbons in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Chronic polycyclic aromatic hydrocarbon exposure causes DNA damage and genomic instability in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 10. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. environmentalbiotechnology.pl [environmentalbiotechnology.pl]
- 17. researchgate.net [researchgate.net]
- 18. Unexpected DNA damage caused by polycyclic aromatic hydrocarbons under standard laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 22. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 | PLOS One [journals.plos.org]
- 23. Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. oehha.ca.gov [oehha.ca.gov]
- 27. researchgate.net [researchgate.net]
- 28. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An Electrochemical Comparison of Functionalized Benzo[c]fluorene Derivatives: A Guide for Researchers
This guide provides a comprehensive electrochemical comparison of functionalized benzo[c]fluorene derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their unique electronic and optical properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
The strategic functionalization of the benzo[c]fluorene core allows for the fine-tuning of its electrochemical characteristics, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for optimizing charge injection, transport, and overall device performance. This guide will delve into the structure-property relationships of these derivatives, supported by experimental data, and provide a detailed protocol for their electrochemical characterization.
The Influence of Functionalization on Electrochemical Properties
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzo[c]fluorene scaffold significantly alters its electronic structure and, consequently, its redox behavior.
Electron-Donating Groups (EDGs): Functional groups such as amines (-NH2), alkoxides (-OR), and alkyl groups (-R) increase the electron density of the π-conjugated system. This destabilizes the HOMO level, leading to a lower oxidation potential (easier removal of an electron). The LUMO level is generally less affected, resulting in a slight decrease in the electrochemical energy gap.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-CO) groups withdraw electron density from the aromatic core. This stabilizes both the HOMO and LUMO levels, leading to a higher oxidation potential (more difficult removal of an electron) and a lower reduction potential (easier addition of an electron). The significant lowering of the LUMO energy level by EWGs often results in a reduced HOMO-LUMO gap.
These principles are fundamental in designing benzo[c]fluorene derivatives with tailored electrochemical properties for specific applications. For instance, a lower HOMO energy level is often desirable for hole transport materials in OLEDs to ensure efficient charge injection from the anode.
Comparative Electrochemical Data
The following table summarizes the electrochemical data for a selection of functionalized fluorene-based derivatives, including analogues of benzo[c]fluorene. It is important to note that this data has been collated from various sources, and experimental conditions may vary. Therefore, direct comparison should be made with caution. The potentials are typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, a standard internal reference in non-aqueous electrochemistry.
| Compound/Derivative | Functional Group(s) | Oxidation Potential (Eox vs Fc/Fc+) [V] | Reduction Potential (Ered vs Fc/Fc+) [V] | HOMO [eV] | LUMO [eV] | Electrochemical Gap (Egec) [eV] | Reference |
| Benzo[2][3]cyclohepta[1,2-b]fluorene derivative 5b | -Si(iPr)3, -Ph | Irreversible | -1.30 | -5.1 (estimated) | -3.80 | 1.3 | [2] |
| Benzo[2][3]cyclohepta[1,2-b]fluorene derivative 5c | Mesityl | 0.61 | -1.77 | -5.41 (estimated) | -3.33 | 2.08 | [2] |
| Thiophene-Fluorene-Benzothiadiazole (Th-FBTD) | Thiophene, Benzothiadiazole | Irreversible | Quasi-reversible | - | - | - | [3] |
| Bithiophene-Fluorene-Benzothiadiazole (2Th-FBTD) | Bithiophene, Benzothiadiazole | Irreversible | Quasi-reversible | - | - | - | [3] |
| Naphthyl-linked PAH 14b | Naphthyl, Alkoxy | 0.186 | Not Reported | - | - | - | [1] |
| Carbonyl-functionalized PAH 14e | Carbonyl, Alkoxy | 0.609 | Not Reported | - | - | - | [1] |
| Sulfone-functionalized PAH 14j | Sulfone, Alkoxy | 0.646 | Not Reported | - | - | - | [1] |
Note: HOMO and LUMO levels are often estimated from the onset of the oxidation and reduction peaks, respectively, using empirical formulas. The electrochemical gap is the difference between the HOMO and LUMO levels.
Experimental Protocol: Cyclic Voltammetry of Benzo[c]fluorene Derivatives
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of molecules. The following is a detailed, step-by-step methodology for the electrochemical characterization of a functionalized benzo[c]fluorene derivative.
I. Materials and Equipment
-
Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.
-
Electrochemical Cell: A three-electrode cell configuration.
-
Working Electrode (WE): Glassy carbon electrode (GCE) or platinum disk electrode.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode (CE): Platinum wire or foil.
-
Benzo[c]fluorene Derivative: The compound of interest.
-
Solvent: Anhydrous, high-purity solvent such as dichloromethane (DCM) or acetonitrile (ACN).[4]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Internal Reference: Ferrocene (Fc).
-
Inert Gas: High-purity argon or nitrogen for deoxygenation.
-
Polishing Materials: Alumina slurry (0.05 µm) and polishing pads.
II. Experimental Workflow
References
- 1. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[4,5]cyclohepta[1,2-b]fluorene: an isomeric motif for pentacene containing linearly fused five-, six- and seven-membered rings - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The impact of structural modification on the electrochromic and electroluminescent properties of D–A–D benzothiadiazole derivatives with a fluorene li ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01583E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Analytical Techniques for Characterizing DNA Adducts of Benzo[c]fluorene and Other PAHs
For researchers, scientists, and drug development professionals investigating the genotoxicity of polycyclic aromatic hydrocarbons (PAHs), the accurate characterization of DNA adducts is paramount. These covalent modifications to DNA are a critical initiating event in chemical carcinogenesis.[1][2] Among the vast family of PAHs, benzo[c]fluorene has been identified as a potent lung DNA adductor, underscoring the need for robust analytical methods to understand its mechanism of action and assess its risk.[3][4]
This guide provides an in-depth comparison of the principal analytical techniques used to characterize DNA adducts of PAHs like benzo[c]fluorene. We will delve into the causality behind experimental choices, highlight self-validating systems within protocols for enhanced trustworthiness, and provide actionable insights to help you select the most appropriate methodology for your research objectives.
The Central Challenge: Detecting a Needle in a Haystack
The formation of DNA adducts is a rare event, with in vivo concentrations typically in the range of one adducted base per 10⁸ normal DNA base pairs.[1][5] This low abundance presents a significant analytical challenge, demanding techniques with exceptional sensitivity and specificity. The choice of analytical method is therefore a critical decision, dictated by the specific research question, the required level of structural information, sample availability, and desired throughput.
Mass Spectrometry-Based Approaches: The Gold Standard for Structural Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the cornerstone for the unambiguous identification and quantification of DNA adducts.[6][7][8][9] Its ability to provide precise molecular weight and fragmentation data allows for definitive structural characterization, a critical aspect for mechanistic studies.
a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. DNA is first enzymatically hydrolyzed to individual nucleosides. The resulting mixture is then separated by HPLC, and the eluting compounds are ionized and analyzed by the mass spectrometer. Selected reaction monitoring (SRM) is a commonly used quantitative approach where a specific precursor ion (the adducted nucleoside) is selected and fragmented, and a specific product ion is monitored, providing a high degree of specificity.[7]
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Step-by-Step Protocol for LC-MS/MS Analysis:
-
DNA Isolation: Isolate high-quality DNA from the biological matrix of interest using a method that minimizes oxidative damage, such as Qiagen column-based kits.[10] The purity and integrity of the DNA are critical for accurate quantification.
-
Enzymatic Hydrolysis: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase. This enzymatic approach is gentle and avoids the harsh conditions of acid hydrolysis that can lead to adduct degradation.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard of the target adduct. This is a crucial self-validating step, as the internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[11]
-
Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction (SPE) to remove salts and other interfering substances that can suppress the ionization efficiency in the mass spectrometer.
-
LC Separation: Separate the nucleosides on a reverse-phase HPLC column. The choice of column and gradient conditions is optimized to achieve baseline separation of the target adduct from isobaric interferences and the much more abundant normal nucleosides.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. For quantification, use selected reaction monitoring (SRM) by monitoring the transition of the protonated molecular ion [M+H]⁺ of the adduct to a specific product ion, often the protonated nucleobase resulting from the neutral loss of the deoxyribose moiety (116 Da).[12][13]
Causality and Trustworthiness: The use of enzymatic hydrolysis preserves the integrity of the adducts. The incorporation of a stable isotope-labeled internal standard is the cornerstone of a trustworthy quantitative LC-MS/MS assay, correcting for variations in sample preparation and instrument response.
b) Accelerator Mass Spectrometry (AMS)
Principle: AMS is an ultrasensitive technique for measuring rare isotopes, such as ¹⁴C and ³H, with attomole (10⁻¹⁸ mol) sensitivity.[14] This method requires the administration of a radiolabeled PAH to the experimental system. The DNA is then isolated, and the amount of radiolabel incorporated is measured by AMS.
Advantages and Limitations: The unparalleled sensitivity of AMS allows for the detection of DNA adducts at levels as low as one adduct per 10¹¹ to 10¹² nucleotides, making it ideal for low-dose exposure studies.[10][15][16] However, AMS does not provide structural information about the adducts and requires the use of radiolabeled compounds, which may not always be feasible, especially in human studies.[17]
³²P-Postlabeling Assay: A Highly Sensitive Screening Tool
The ³²P-postlabeling assay has been a workhorse in the field of DNA adduct analysis for decades due to its exceptional sensitivity.[18][19][20]
Principle: This technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides by T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are then separated by multidimensional thin-layer chromatography (TLC) or HPLC and detected by autoradiography or phosphorimaging.[21]
Experimental Workflow:
Caption: Workflow for the ³²P-postlabeling assay.
Step-by-Step Protocol for ³²P-Postlabeling:
-
DNA Isolation and Digestion: Isolate and purify DNA, then digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): To increase the sensitivity for bulky aromatic adducts, normal nucleotides can be dephosphorylated using nuclease P1, thereby enriching the adducted nucleotides.[18] Alternatively, HPLC can be used for enrichment.[22] This step is crucial for enhancing the signal-to-noise ratio.
-
³²P-Labeling: Incubate the enriched nucleotide digest with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
TLC Separation: Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate and develop it in multiple dimensions using different buffer systems to separate the adducted nucleotides.
-
Detection and Quantification: Visualize the separated adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity in each spot.
Causality and Trustworthiness: The nuclease P1 enrichment step is a key experimental choice that significantly improves the detection of low levels of adducts by removing the vast excess of normal nucleotides that would otherwise compete for the ³²P label. The use of appropriate standards and controls is essential for validating the identity of the adduct spots on the TLC plate.
Fluorescence Spectroscopy: Leveraging the Inherent Properties of PAHs
Many PAHs and their metabolites are fluorescent, a property that can be exploited for their detection.[1][5]
Principle: Fluorescence spectroscopy techniques, such as synchronous fluorescence spectroscopy (SFS) and fluorescence line-narrowing spectroscopy (FLNS), can be used to detect fluorescent PAH-DNA adducts.[23] SFS involves scanning both the excitation and emission monochromators simultaneously with a constant wavelength difference, which can help to resolve the spectra of individual components in a complex mixture.[24] FLNS, performed at cryogenic temperatures, provides highly resolved spectra that can distinguish between different adduct isomers.[5]
Advantages and Limitations: Fluorescence-based methods are highly sensitive and non-destructive. However, their application is limited to fluorescent adducts, and they may lack the structural specificity of mass spectrometry.[22]
Immunoassays: High-Throughput Screening with Antibodies
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize and bind to certain DNA adducts.[25][26]
Principle: In a competitive ELISA, a known amount of the adduct of interest is coated onto a microplate. The sample containing the unknown amount of adduct is mixed with a specific primary antibody and added to the plate. The free adduct in the sample competes with the coated adduct for binding to the antibody. The amount of antibody bound to the plate is then detected using a labeled secondary antibody, and the signal is inversely proportional to the concentration of the adduct in the sample. Non-competitive sandwich immunoassays have also been developed.[25]
Advantages and Limitations: Immunoassays are generally high-throughput, relatively inexpensive, and do not require extensive sample purification.[27] However, the specificity of the assay is entirely dependent on the quality of the antibody, and cross-reactivity with structurally similar adducts can be a concern.[28][29] Immunoassays provide quantitative data but no structural information beyond what the antibody is specific for.
Comparison of Analytical Techniques
| Feature | LC-MS/MS | ³²P-Postlabeling | Fluorescence Spectroscopy | Immunoassays |
| Principle | Separation followed by mass analysis | Radioactive labeling and chromatographic separation | Detection of inherent fluorescence | Antibody-antigen binding |
| Sensitivity | High (1 adduct in 10⁸-10⁹ nucleotides) | Very High (1 adduct in 10⁹-10¹⁰ nucleotides) | High (1 adduct in 10⁸ nucleotides) | Moderate to High (1 adduct in 10⁸-10⁹ nucleotides) |
| Specificity | Very High (structural confirmation) | Moderate (co-chromatography with standards) | Moderate to High (depends on spectral resolution) | Moderate (dependent on antibody cross-reactivity) |
| Structural Info | Yes (molecular weight and fragmentation) | No | Limited (isomeric resolution with FLNS) | No |
| Throughput | Moderate | Low | Moderate | High |
| Key Advantage | Definitive structural identification | High sensitivity for unknown adducts | Non-destructive, sensitive for fluorescent adducts | High throughput, cost-effective |
| Key Limitation | Higher equipment cost | Use of radioactivity, lacks structural info | Limited to fluorescent compounds | Potential for cross-reactivity |
Choosing the Right Technique: A Practical Guide
The selection of an analytical technique for characterizing DNA adducts of benzo[c]fluorene and other PAHs is a strategic decision that should be guided by your specific research goals:
-
For definitive structural elucidation and mechanistic studies: LC-MS/MS is the undisputed method of choice.[6][30]
-
For screening for the presence of unknown bulky adducts with high sensitivity: The ³²P-postlabeling assay is an excellent option.[19][24]
-
For rapid, high-throughput screening of a large number of samples for a specific adduct: Immunoassays are well-suited for this purpose, provided a specific antibody is available.[25][26]
-
For low-dose in vivo studies where a radiolabeled compound can be used: Accelerator Mass Spectrometry offers unparalleled sensitivity.[14][15][16]
-
When dealing with fluorescent PAHs and requiring high sensitivity without derivatization: Fluorescence spectroscopy can be a powerful tool.[1][5]
In many comprehensive studies, a combination of these techniques is employed. For instance, the ³²P-postlabeling assay can be used for initial screening, followed by LC-MS/MS for the definitive identification of the detected adducts.
Conclusion
The field of DNA adduct analysis is continuously evolving, with ongoing advancements in instrumentation and methodologies. A thorough understanding of the principles, strengths, and limitations of each technique is essential for generating high-quality, reliable data. By carefully considering the experimental context and the specific questions being addressed, researchers can confidently select and apply the most appropriate analytical tools to unravel the complex interactions between PAHs like benzo[c]fluorene and our genetic material, ultimately contributing to a better understanding of chemical carcinogenesis and improved human health risk assessment.
References
- 1. dl.astm.org [dl.astm.org]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] 7H-benzo[c]fluorene: a major DNA adduct-forming component of coal tar. | Semantic Scholar [semanticscholar.org]
- 5. store.astm.org [store.astm.org]
- 6. escholarship.org [escholarship.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. 32P-postlabeling analysis of DNA adducts in different populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of PAH:DNA adducts from auto-oxidation using 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 32P-postlabeling analysis of DNA adducts from non-alternant PAH using thin-layer and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combined micropreparative techniques with synchronous fluorescence spectroscopy or 32P-postlabelling assay for carcinogen-DNA adduct determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DNA-Adduct Technology - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Development and validation of a direct sandwich chemiluminescence immunoassay for measuring DNA adducts of benzo[a]pyrene and other polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. A sensitive color ELISA for detecting polycyclic aromatic hydrocarbon-DNA adducts in human tissues | RTI [rti.org]
- 28. Polycyclic Aromatic Hydrocarbon (PAH) Exposure and DNA Adduct Semi-Quantitation in Archived Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antibodies to carcinogen-DNA adducts in mice chronically exposed to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene. As a brominated polycyclic aromatic hydrocarbon (PAH), this compound requires careful handling due to its potential carcinogenic and mutagenic properties.[1] This document synthesizes regulatory guidelines and best practices to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Risk Assessment
Key Hazards:
-
Carcinogenicity: Belongs to a class of compounds with known carcinogenic members.[1][2] All handling should be conducted with the assumption that this compound is a carcinogen.
-
Mutagenicity: PAHs can form DNA adducts, leading to mutations.[1]
-
Toxicity to Aquatic Life: A related compound's SDS indicates high toxicity to aquatic life with long-lasting effects.
-
Persistence: Halogenated organic compounds can be persistent in the environment.
Due to these hazards, it is imperative to handle this compound in designated areas and with appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE) and Handling
When handling this compound in its pure form or in solution, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Inspect gloves prior to use and use proper removal technique. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Skin and Body | Flame-resistant lab coat | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of airborne particles. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to authorized personnel only.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The proper disposal of this compound and its associated waste is a multi-step process that must adhere to local, state, and federal regulations. As a halogenated organic compound, it is subject to specific disposal requirements under the Environmental Protection Agency (EPA).[3][4][5]
Caption: Disposal workflow for this compound waste.
Detailed Disposal Steps:
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:
-
Solid Waste: Unused or expired chemical, contaminated filter paper, and absorbent materials from spills.
-
Liquid Waste: Solutions containing the compound, and solvents used for decontamination.
-
Contaminated PPE: Used gloves, disposable lab coats, etc.
-
-
Waste Collection:
-
Use a dedicated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is compatible with the waste type (e.g., glass for liquid waste, a sturdy plastic-lined box for solid waste).
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard characteristics: "Toxic," "Carcinogen," and "Environmental Hazard."
-
Indicate the date of accumulation.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of potential leaks.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
The recommended final disposal method for halogenated organic compounds and PAHs is high-temperature incineration at an EPA-approved facility.[6][7] This process ensures the complete destruction of the hazardous compound.
-
Decontamination Procedures
All labware and equipment that come into contact with this compound must be thoroughly decontaminated.
Recommended Decontamination Steps:
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this solvent rinse as hazardous liquid waste.
-
Washing: Wash with soap and hot water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry or place in a drying oven.
Emergency Procedures
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
At-a-Glance Hazard Assessment and Core Principles
Handling 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene demands a meticulous approach to safety. While a specific, comprehensive toxicological profile for this compound is not widely documented, its chemical structure provides critical clues to its potential hazards. As a brominated polycyclic aromatic hydrocarbon (PAH), it belongs to a class of compounds known for their potential carcinogenic and mutagenic properties.[1][2][3] Benzo[c]fluorene itself is recognized for its mutagenic activity and is considered a potential carcinogen.[2] Therefore, the foundational principle for handling this compound is the ALARA (As Low As Reasonably Achievable) principle of exposure reduction. Every operational step must be designed to minimize direct contact, inhalation, and environmental release.
This guide provides a risk-based framework for selecting and using Personal Protective Equipment (PPE), outlining engineering controls, handling protocols, and disposal plans tailored for researchers in drug development and chemical synthesis.
Causality of Risk: Understanding the Hazard Profile
The primary hazards associated with this compound stem from its chemical family.
-
Polycyclic Aromatic Hydrocarbon (PAH) Core: PAHs are products of incomplete combustion and are notorious for their toxicity.[1][4] Many are classified as proven or probable carcinogens.[1] Their mechanism of toxicity often involves metabolic activation into reactive epoxide metabolites that can form adducts with DNA, leading to mutations and potentially cancer.[2] Exposure routes are primarily through inhalation of aerosols or fine powders, dermal absorption, and ingestion.[2]
-
Halogenation (Bromine): The presence of a bromine atom classifies this compound as a halogenated organic.[5] Halogenated compounds present specific disposal challenges and can have unique toxicological profiles. They must be segregated into a dedicated halogenated waste stream for proper disposal, typically via high-temperature incineration, to prevent the formation of toxic byproducts.[5][6][7]
-
Physical Form: As a solid or powder, this compound poses a significant risk of inhalation if handled outside of a controlled environment.[8] Fine powders can easily become airborne and contaminate surfaces, leading to inadvertent exposure.
The logical workflow for safe handling must therefore prioritize containment and shielding against these exposure routes.
Caption: Logical relationship between the compound's structure and primary exposure risks.
The Self-Validating Safety Protocol: PPE and Engineering Controls
A robust safety plan integrates engineering controls as the first line of defense, supplemented by a rigorous PPE protocol. This system is self-validating because it assumes that any single barrier could fail, requiring redundancy to ensure protection.
Primary Engineering Controls (Non-Negotiable)
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This is the most critical step in preventing inhalation of the compound.
-
Designated Area: A specific area within the lab should be designated for working with this and other high-potency compounds. This area should be clearly marked, and access should be restricted to trained personnel.[9]
Personal Protective Equipment (PPE) Selection
The selection of PPE is task-dependent. The following table outlines the minimum required PPE for common laboratory operations.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves or Neoprene Gloves[10][11] | Chemical Splash Goggles & Face Shield[11] | Buttoned Lab Coat, Long Pants, Closed-toe Shoes[12] | Handled within a Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves or Neoprene Gloves[10][11] | Chemical Splash Goggles[13] | Buttoned Lab Coat, Long Pants, Closed-toe Shoes[12] | Handled within a Chemical Fume Hood |
| Reaction Workup & Transfers | Double Nitrile Gloves or Neoprene Gloves[10][11] | Chemical Splash Goggles[13] | Buttoned Lab Coat, Long Pants, Closed-toe Shoes[12] | Handled within a Chemical Fume Hood |
| Cleaning Contaminated Glassware | Heavy-duty Neoprene or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield[11] | Chemical-resistant Apron over Lab Coat | Handled within a Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Neoprene or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield[11] | Disposable Chemical-resistant Coverall (e.g., Tychem®)[10] | Full-face Air-Purifying Respirator (APR) with P100/Organic Vapor Cartridges[10] |
Causality Behind PPE Choices:
-
Double Gloving: This practice provides redundancy. Should the outer glove be compromised, the inner glove offers temporary protection while the outer is removed and replaced. Nitrile gloves provide good protection against incidental splashes, but for prolonged handling or submersion, heavier-duty gloves are necessary.[11]
-
Goggles and Face Shield: While safety glasses protect from impact, chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols.[11][12] A face shield is added during high-risk activities like weighing powders or cleaning to protect the entire face.[11]
-
Lab Coat: A buttoned lab coat made of appropriate material prevents chemicals from reaching personal clothing and skin.[12]
Step-by-Step PPE Protocol: Donning and Doffing
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing (Removing) Sequence (Performed at the edge of the designated area):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in a designated container for laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Decontamination and Disposal
Proper disposal is a legal and ethical requirement. As a halogenated organic compound, this waste must never be mixed with non-halogenated streams.[5][6]
Waste Segregation
Caption: Waste disposal pathway for this compound.
Disposal Protocol
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic" and list all chemical constituents, including this compound and any solvents used.[6]
-
Solid Waste: All contaminated disposable items (gloves, weigh paper, pipette tips, bench paper) must be placed in a designated, sealed solid waste container.
-
Liquid Waste: All solutions containing the compound, as well as the initial solvent rinses from cleaning glassware, must be collected in a sealed, compatible liquid waste container.[6]
-
Decontamination:
-
Surfaces: Decontaminate surfaces within the fume hood using a solvent known to dissolve the compound (e.g., acetone, ethyl acetate), followed by a soap and water wash. The wipes used for decontamination must be disposed of as solid halogenated waste.
-
Glassware: Rinse glassware with a small amount of an appropriate solvent three times. Collect these rinses in the halogenated liquid waste container. Only after this initial decontamination can the glassware be washed normally.
-
-
Spill Management: In the event of a spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean a large spill without proper training and equipment, including a respirator. For minor spills within a fume hood, use a chemical spill kit absorbent, and dispose of all materials as halogenated waste.
References
- 1. filab.fr [filab.fr]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 4. PAHs Testing - Eurofins Scientific [eurofins.cn]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
